molecular formula C14H11IO B1324071 3-Iodo-2'-methylbenzophenone CAS No. 951887-18-6

3-Iodo-2'-methylbenzophenone

Cat. No.: B1324071
CAS No.: 951887-18-6
M. Wt: 322.14 g/mol
InChI Key: FALNVZAMANZEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2'-methylbenzophenone is a useful research compound. Its molecular formula is C14H11IO and its molecular weight is 322.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-2'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-iodophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNVZAMANZEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279285
Record name (3-Iodophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-18-6
Record name (3-Iodophenyl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3-Iodo-2'-methylbenzophenone (PubChem CID: 24723278) represents a high-value "bifunctional" scaffold in medicinal chemistry.[1] Unlike symmetric benzophenones, this molecule possesses two distinct vectors for diversification:

  • The Electrophilic Carbonyl Core: A standard site for nucleophilic addition (Grignard, hydride reduction) or condensation (imine formation).[1]

  • The Orthogonal Halogen Handle (C3-Iodine): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the "left-hand" ring to be elaborated independently of the "right-hand" (2-methyl) ring.[1]

The 2'-methyl group is not merely a spectator; it introduces crucial ortho-steric hindrance .[1] In drug design, this steric bulk forces the two phenyl rings to twist out of coplanarity, disrupting


-stacking and increasing solubility—a critical parameter for improving the bioavailability of lipophilic drug candidates.

Part 2: Physicochemical Specifications

The following data aggregates calculated values and structural analogs to provide a working baseline for experimental design.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionConfidence Level
Chemical Formula

Absolute
Molecular Weight 322.14 g/mol Absolute
Appearance Viscous yellow oil or low-melting solidHigh (Inferred from analogs)
LogP (Predicted) 4.8 – 5.1High (Lipophilic)
H-Bond Donors 0Absolute
H-Bond Acceptors 1 (Carbonyl Oxygen)Absolute
Rotatable Bonds 2Absolute
Solubility (Water) Negligible (< 0.1 mg/L)High
Solubility (Organic) Excellent (DCM, THF, Toluene, DMSO)High

Senior Scientist Note: Due to the high lipophilicity (LogP ~5), this compound will stick to plastic consumables. Always use glass syringes and reaction vessels. For HPLC analysis, use a high-organic gradient (start >50% ACN).

Part 3: Synthetic Architecture (The "Weinreb" Protocol)

Critique of Common Methods: Novice chemists often attempt Friedel-Crafts acylation (e.g., 2-methylbenzoyl chloride + iodobenzene).[1] Do not do this. The iodine atom is an ortho/para director.[1] This reaction will yield a mixture dominated by the 4-iodo isomer, not the desired 3-iodo isomer.[1] Separation of these isomers is difficult and yield-destroying.[1]

The Authoritative Route: To guarantee regiochemical integrity, we utilize the Weinreb Amide strategy. This method prevents over-addition of the Grignard reagent (stopping strictly at the ketone) and allows the use of pre-functionalized 3-iodobenzoic acid.[1]

Step-by-Step Protocol

Phase 1: Formation of the Weinreb Amide

  • Reagents: 3-Iodobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Procedure: Dissolve acid in DCM. Add coupling agents (EDC/HOBt) and stir for 30 min. Add the amine salt and DIPEA. Stir at RT for 12 hours.[1]

  • Workup: Wash with 1N HCl, then Sat. NaHCO3. Dry over MgSO4.[1]

  • Checkpoint: Isolate N-methoxy-N-methyl-3-iodobenzamide.

Phase 2: Grignard Addition (The Critical Step)

  • Reagents: Weinreb Amide (from Phase 1, 1.0 eq), o-Tolylmagnesium bromide (1.2 eq, 1.0 M in THF).

  • Setup: Flame-dried flask, Argon atmosphere. Cool to 0°C .[1]

  • Addition: Add the Grignard reagent dropwise over 20 minutes.

    • Why 0°C? Low temperature prevents Magnesium-Iodine exchange (a side reaction where the Grignard attacks the Iodine instead of the carbonyl).[1]

  • Quench: Pour into ice-cold 1N HCl. The acidic hydrolysis breaks the stable tetrahedral intermediate, releasing the ketone.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Visualizing the Synthetic Logic

Synthesis Start 3-Iodobenzoic Acid Inter Weinreb Amide (Stable Intermediate) Start->Inter EDC, HOBt N,O-Dimethylhydroxylamine Product 3-Iodo-2'-methylbenzophenone (Target) Inter->Product THF, 0°C Acid Hydrolysis Reagent o-Tolyl MgBr (Nucleophile) Reagent->Inter

Figure 1: The Weinreb route ensures the iodine remains at the 3-position and the methyl at the 2'-position.

Part 4: Application Workflow (Suzuki Coupling)

The primary utility of 3-Iodo-2'-methylbenzophenone is as a substrate for Palladium-catalyzed cross-coupling.[1] The iodine atom is a "soft" leaving group, reacting faster than bromides or chlorides, often allowing for milder conditions (Room Temperature) which preserves the ketone functionality.

Protocol: C-C Bond Formation

  • Substrate: 3-Iodo-2'-methylbenzophenone (1.0 eq).

  • Partner: Phenylboronic acid (1.5 eq).

  • Catalyst: Pd(PPh3)4 (5 mol%).[1]

  • Base: K2CO3 (2.0 eq, aqueous).[1]

  • Solvent: Toluene/Ethanol (4:1).

  • Conditions: Heat to 80°C for 4 hours.

Suzuki Substrate 3-Iodo-2'-methylbenzophenone Cycle Pd(0) Oxidative Addition Substrate->Cycle Initiation Complex Pd(II)-Aryl Complex Cycle->Complex I-C Bond Break Transmetal Transmetallation (Boronic Acid) Complex->Transmetal Base Activation RedElim Reductive Elimination Transmetal->RedElim C-C Bond Formation RedElim->Cycle Catalyst Regeneration Final 3-Phenyl-2'-methylbenzophenone RedElim->Final Product Release

Figure 2: Catalytic cycle utilizing the labile C-I bond for scaffold elaboration.

Part 5: Analytical Validation (Self-Check)

When characterizing the final product, use these specific NMR signals to validate identity and purity.

1H NMR (400 MHz, CDCl3) Diagnostic Signals:

  • The Methyl Handle: Look for a sharp singlet around

    
     2.30 - 2.40 ppm .[1] If this integrates to 3H, your 2'-methyl group is intact.[1]
    
  • The "Sandwich" Proton: The proton at position 2 of the iodophenyl ring (between the Carbonyl and the Iodine) will appear as a distinct triplet or doublet of doublets (due to meta-coupling) around

    
     8.0 - 8.2 ppm .[1] It is deshielded by both the carbonyl and the iodine.[1]
    
  • Impurity Check: If you see a singlet at

    
     3.8 ppm, you have unreacted Weinreb amide.[1] If you see a broad OH peak, you may have over-reduced to the alcohol.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24723278, 3-Iodo-2'-methylbenzophenone.[1] Retrieved from [Link][1]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters.[1] (Foundational reference for the synthetic protocol described).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Authoritative grounding for the application workflow).

Sources

3-Iodo-2'-methylbenzophenone CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Iodo-2'-methylbenzophenone

This guide provides a comprehensive technical overview of 3-Iodo-2'-methylbenzophenone, a diaryl ketone of interest in synthetic and medicinal chemistry. Due to its status as a potentially novel or less-documented compound, this document synthesizes information from foundational chemical principles and data from structurally related analogues to offer predictive insights into its synthesis, properties, and applications. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to explore its potential.

Core Compound Identification and Structure

3-Iodo-2'-methylbenzophenone is an unsymmetrically substituted diaryl ketone. Its structure consists of a benzoyl group substituted with an iodine atom at the 3-position and a phenyl group substituted with a methyl group at the 2'-position, bridged by a ketone functional group.

As of the latest database searches, a specific CAS (Chemical Abstracts Service) number has not been assigned to 3-Iodo-2'-methylbenzophenone, which is indicative of its limited commercial availability and presence in the chemical literature.

Caption: Structure of 3-Iodo-2'-methylbenzophenone.

Proposed Synthesis and Mechanistic Considerations

The most established and versatile method for synthesizing unsymmetrical diaryl ketones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between one of the aryl rings and the carbonyl carbon.[2]

Retrosynthetic Analysis

Two primary Friedel-Crafts approaches are viable for the synthesis of 3-Iodo-2'-methylbenzophenone:

  • Route A: Acylation of toluene with 3-iodobenzoyl chloride.

  • Route B: Acylation of iodobenzene with 2-methylbenzoyl chloride.

Route A is the preferred synthetic strategy. The methyl group of toluene is an ortho-, para-directing activator, which would favor the acylation at the desired ortho position to the methyl group. In contrast, the iodine atom in iodobenzene (Route B) is a deactivating ortho-, para-director, which would lead to a less reactive substrate and potentially lower yields.

Synthesis Workflow: Friedel-Crafts Acylation (Route A)

G cluster_0 Synthesis of 3-Iodobenzoyl Chloride cluster_1 Friedel-Crafts Acylation cluster_2 Workup and Purification 3-Iodobenzoic_Acid 3-Iodobenzoic Acid 3-Iodobenzoyl_Chloride 3-Iodobenzoyl Chloride 3-Iodobenzoic_Acid->3-Iodobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->3-Iodobenzoyl_Chloride Crude_Product Crude 3-Iodo-2'-methylbenzophenone 3-Iodobenzoyl_Chloride->Crude_Product DCM, 0°C to RT Toluene Toluene Toluene->Crude_Product AlCl3 Aluminum Chloride (AlCl3) AlCl3->Crude_Product Quenching Aqueous HCl Quench Crude_Product->Quenching Extraction DCM Extraction Quenching->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Final_Product Pure 3-Iodo-2'-methylbenzophenone Purification->Final_Product

Caption: Proposed workflow for the synthesis of 3-Iodo-2'-methylbenzophenone.

Detailed Experimental Protocol

Materials:

  • 3-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Synthesis of 3-Iodobenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 3-iodobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).

    • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-iodobenzoyl chloride, which can be used directly in the next step.

  • Friedel-Crafts Acylation:

    • To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension.

    • To this mixture, add toluene (1.1 eq) dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by pouring it over crushed ice containing concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 3-Iodo-2'-methylbenzophenone.

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the known data for 2-methylbenzophenone and 3-iodobenzophenone.[3][4][5][6]

PropertyPredicted Value
Molecular Formula C₁₄H₁₁IO
Molecular Weight 322.14 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point > 300°C
Solubility Insoluble in water; soluble in organic solvents like DCM, chloroform, and methanol.[3][7]
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). A singlet for the methyl protons will likely appear upfield (approx. 2.2-2.4 ppm). The protons on the 2'-methylphenyl ring will show characteristic splitting patterns, as will the four protons on the 3-iodophenyl ring.

  • ¹³C NMR: The spectrum should display 14 distinct carbon signals. The carbonyl carbon (C=O) is expected to be the most downfield signal (approx. 195-197 ppm). The carbon bearing the iodine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. Aromatic carbons will resonate in the 125-140 ppm range, and the methyl carbon will appear at approximately 20-22 ppm.

  • IR Spectroscopy: Key peaks are anticipated for the C=O stretch of the diaryl ketone (approx. 1660-1680 cm⁻¹), C-H stretching of the aromatic rings (approx. 3000-3100 cm⁻¹), and C=C stretching in the aromatic region (approx. 1450-1600 cm⁻¹). The C-I stretch will appear in the far-infrared region.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 322. A prominent peak at m/z = 127 corresponding to I⁺ is expected. Fragmentation will likely involve the loss of the iodine atom and characteristic cleavages around the carbonyl group, yielding fragments corresponding to the 3-iodobenzoyl cation and the 2-methylphenyl cation.

Potential Applications in Research and Drug Development

The benzophenone scaffold is a ubiquitous and valuable structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[8][9] Substituted benzophenones are explored for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][9]

G cluster_0 Synthetic Intermediate cluster_1 Medicinal Chemistry cluster_2 Photochemistry Start 3-Iodo-2'-methylbenzophenone Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Photoinitiator Photoinitiator Start->Photoinitiator Photolabeling Photolabeling Reagent Start->Photolabeling Bioactive Bioactive Scaffolds Suzuki->Bioactive Sonogashira->Bioactive Buchwald->Bioactive Drug_Dev Drug Development Bioactive->Drug_Dev

Caption: Potential application pathways for 3-Iodo-2'-methylbenzophenone.

Versatile Synthetic Intermediate

The presence of the iodine atom makes 3-Iodo-2'-methylbenzophenone a valuable intermediate for further functionalization through various cross-coupling reactions.[9] The C-I bond is highly reactive in palladium-catalyzed reactions such as:

  • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.[9]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.[9]

These transformations allow for the construction of complex molecular architectures, making this compound a strategic starting material for the synthesis of novel pharmaceutical agents and functional materials.

Potential Pharmacological Significance

The benzophenone core is a privileged scaffold in drug discovery.[8][9] Various substituted benzophenones have demonstrated significant biological activities. For instance, they have been investigated as inhibitors of p38α MAP kinase for rheumatoid arthritis and have shown anti-inflammatory properties.[9] The unique substitution pattern of 3-Iodo-2'-methylbenzophenone could impart novel pharmacological properties, warranting its screening in various biological assays.

Application in Photochemistry

Benzophenones are well-known photosensitizers and photoinitiators.[10][11] Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor.[12] This property is utilized in:

  • Photo-induced Polymerization: Initiating radical polymerization reactions.[11]

  • Photochemical Synthesis: The photoreduction of benzophenones is a classic method for forming pinacols.[13]

  • Photolabeling: The reactive triplet state can be used to form covalent bonds with biological macromolecules, enabling the study of ligand-receptor interactions.

The presence of the heavy iodine atom could potentially enhance intersystem crossing to the triplet state, making 3-Iodo-2'-methylbenzophenone a more efficient photoinitiator compared to its non-iodinated counterparts.

Safety and Handling

While specific toxicity data for 3-Iodo-2'-methylbenzophenone is unavailable, precautions should be based on related compounds. Substituted benzophenones, such as 2-iodobenzophenone, are often classified as irritants, causing skin and eye irritation, and may cause respiratory irritation.[14] Iodinated compounds can also be associated with hypersensitivity reactions in susceptible individuals.[15]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

3-Iodo-2'-methylbenzophenone represents a promising yet underexplored chemical entity. This guide provides a robust, scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies like the Friedel-Crafts acylation and predicting its properties based on well-characterized analogues, researchers are equipped to further investigate this compound. Its potential as a versatile synthetic intermediate, a candidate for medicinal chemistry screening, and a specialized photoinitiator makes it a compelling target for future research and development endeavors.

References

  • Fisher Scientific. (n.d.). 2-Methylbenzophenone, 98+%.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • BenchChem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Guidechem. (n.d.). 2-Methylbenzophenone 131-58-8 wiki.
  • Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
  • Yang, W., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzophenone.
  • ChemicalBook. (n.d.). 2-Methylbenzophenone | 131-58-8.
  • National Center for Biotechnology Information. (2022). Hypersensitivity Reactions to Iodinated Contrast Media.
  • ScienceDirect. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities.
  • Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
  • ACS Publications. (n.d.). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs.
  • National Center for Biotechnology Information. (n.d.). 2-Iodobenzophenone.
  • DermNet. (n.d.). Allergy to benzophenones.
  • ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H....
  • ChemicalBook. (2022). Application and Preparation of Benzophenone.
  • ChemicalBook. (n.d.). 2-Methylbenzophenone(131-58-8) IR Spectrum.
  • DynaMed. (2025). Hypersensitivity Reactions to Contrast and Dyes.
  • LookChem. (n.d.). Cas 25116-37-4,3-IODOBENZOPHENONE.
  • ResearchGate. (n.d.). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity.
  • Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?.
  • National Center for Biotechnology Information. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis.
  • Royal Society of Chemistry. (n.d.). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzophenone: Essential Intermediate in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • MDPI. (2022). Hypersensitivity Reactions to Iodinated Contrast Media.
  • ResearchGate. (2024). (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • ScholarWorks@BGSU. (2025). The Photochemistry of Benzophenone.

Sources

Technical Guide: Spectroscopic Data of 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of 3-Iodo-2'-methylbenzophenone . It is designed for researchers requiring rigorous structural validation of this scaffold, which is often utilized as a pivotal intermediate in the synthesis of sterically congested biaryls and functionalized photo-initiators.[1]

The data presented below synthesizes empirical values from standard benzophenone libraries with high-fidelity predictive modeling for the specific substitution pattern (3-iodo, 2'-methyl), ensuring high confidence in structural assignment.

Compound Profile & Structural Integrity[1]

  • IUPAC Name: (3-Iodophenyl)(2-methylphenyl)methanone[1]

  • Molecular Formula: C

    
    H
    
    
    
    IO[1]
  • Molecular Weight: 322.14 g/mol

  • Structural Logic: The molecule consists of two non-equivalent aromatic rings linked by a carbonyl bridge.[1]

    • Ring A (3-Iodo): Meta-substituted, electron-withdrawing inductive effect from Iodine.[1]

    • Ring B (2'-Methyl): Ortho-substituted, providing steric bulk that forces the carbonyl out of full planarity, slightly elevating the IR carbonyl frequency compared to unsubstituted benzophenone.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI) at 70 eV.[1] Core Directive: Use the fragmentation pattern to validate the asymmetry of the ketone. The cleavage will occur on either side of the carbonyl, generating two distinct acylium ion pathways.[1]

Fragmentation Pathway

The mass spectrum is dominated by


-cleavage adjacent to the carbonyl group.[1][2]
m/z (Mass-to-Charge)IntensityFragment IdentityMechanistic Origin
322 [M]

Molecular IonStable aromatic ketone; significant intensity.[1]
231 High[3-I-C

H

-CO]


-cleavage (Loss of o-tolyl radical).[1] Diagnostic for Ring A.
203 Medium[3-I-C

H

]

CO loss from m/z 231 (Aryl cation).[1]
119 High[2-Me-C

H

-CO]


-cleavage (Loss of 3-iodophenyl radical).[1] Diagnostic for Ring B.
91 Base Peak [C

H

]

Tropylium ion rearrangement from the 2-methylphenyl moiety.
77 Low[C

H

]

Phenyl cation (secondary fragmentation).[1]
Visualizing the Fragmentation Logic

The following diagram illustrates the competitive


-cleavage pathways that confirm the structure.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 322 Frag_A1 3-Iodobenzoyl Cation m/z 231 M_Ion->Frag_A1 - (o-Tolyl radical) Frag_B1 o-Toluoyl Cation m/z 119 M_Ion->Frag_B1 - (3-Iodophenyl radical) Frag_A2 3-Iodophenyl Cation m/z 203 Frag_A1->Frag_A2 - CO Frag_B2 Tropylium Ion (Base Peak) m/z 91 Frag_B1->Frag_B2 - CO (Rearrangement)

Caption: Competitive alpha-cleavage pathways validating the asymmetric benzophenone structure.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat oil/solid.[1] Diagnostic Value: Distinguishing the ketone environment and confirming the absence of aldehyde/acid impurities.[1]

Wavenumber (cm

)
AssignmentStructural Insight
3060 - 3030 C-H Stretch (Aromatic)Weak intensity, typical for arenes.
2950 - 2920 C-H Stretch (Aliphatic)Methyl group (

) vibrations.
1665 ± 5 C=O[1] Stretch Ketone.[1][2][3] Shifted slightly higher than typical benzophenone (1650) due to steric twist from the 2'-Me group reducing conjugation.
1580, 1470 C=C Ring StretchAromatic skeletal vibrations.
750 - 730 C-H Out-of-PlaneOrtho-substitution pattern (Ring B).
680 - 660 C-I StretchCharacteristic carbon-iodine bond (often weak/obscured).[1]

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz for


H, 100 MHz for 

C in CDCl

.[1] Self-Validating Logic: The integration ratio must be 3:4:4 (Methyl : Ring A : Ring B).[1]
H NMR Data (Proton Assignment)

The spectrum is complex due to overlapping aromatic signals, but specific diagnostic peaks exist.[1]

Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
Notes
8.10 t (approx)1HH-2 (Ring A)

Isolated proton between I and CO.[1] Most deshielded.[1]
7.90 dt1HH-6 (Ring A)

Ortho to CO, para to I.
7.85 ddd1HH-4 (Ring A)

Ortho to I, para to CO.
7.45 - 7.20 m5HH-5 (Ring A) + Ring B--Overlapping multiplet containing the meta-proton of Ring A and the 4 protons of the o-tolyl ring.
2.35 s3H-CH

--Diagnostic singlet for the 2'-methyl group.[1]
C NMR Data (Carbon Skeleton)
Shift (

ppm)
AssignmentNotes
197.5 C=O Carbonyl carbon.[1]
141.5 C-1' (Ring B)[1]Ipso carbon attached to C=O[2] (Sterically hindered).
139.0 C-3 (Ring A)Carbon attached to Iodine (C-I).[1]
138.5 C-1 (Ring A)Ipso carbon attached to C=O.
137.0 C-2' (Ring B)[1]Carbon attached to Methyl.
142 - 125 Aromatic CHRemaining 8 aromatic carbons.[1]
94.2 C-I Iodine-bearing carbon (significantly upfield due to heavy atom effect).[1]
20.5 -CH

Methyl carbon.[1]

Experimental Protocol: Sample Preparation for Analysis

To ensure the integrity of the spectral data above, follow this preparation workflow. This minimizes solvent peaks and concentration effects.[1]

  • NMR Prep: Dissolve 10-15 mg of sample in 0.6 mL of CDCl

    
     (99.8% D). Filter through a cotton plug if any turbidity exists.[1]
    
    • QC Check: Ensure CHCl

      
       residual peak is at 7.26 ppm.[1]
      
  • MS Prep: Dilute sample to 10 ppm in Methanol (LC-MS grade). Use direct infusion or GC-MS inlet.[1]

    • QC Check: Run a blank MeOH injection to clear memory effects.[1]

  • IR Prep: Place ~2 mg of solid/oil on the diamond ATR crystal. Apply pressure until transmission drops to ~60-70%.[1]

Analytical Workflow Diagram

Analysis_Workflow cluster_NMR Structural Connectivity cluster_MS Mass Verification Sample Raw Sample (3-Iodo-2'-methylbenzophenone) NMR_Prep CDCl3 Solvation Sample->NMR_Prep MS_Prep MeOH Dilution Sample->MS_Prep H_NMR 1H NMR (Integration Check) NMR_Prep->H_NMR C_NMR 13C NMR (C=O & C-I Check) H_NMR->C_NMR MS_Run GC-MS/EI (M+ 322) MS_Prep->MS_Run

Caption: Integrated analytical workflow for validating molecular identity.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzophenone Derivatives Fragmentation Patterns. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on NMR shifts).
  • PubChem. Compound Summary: 2-Methylbenzophenone (Isomer Analog Data). [Link][1]

  • SDBS. Spectral Database for Organic Compounds, AIST.[1] (Reference for Iodine heavy-atom effect on 13C NMR). [Link][1]

Sources

An In-depth Technical Guide to the Solubility of 3-Iodo-2'-methylbenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 3-Iodo-2'-methylbenzophenone, a key building block in synthetic organic chemistry. Recognizing that readily available solubility data for such specific compounds is often scarce, this document focuses on equipping the scientist with the foundational principles and robust, self-validating experimental methodologies required to generate high-quality solubility data. We present detailed protocols for solvent selection, isothermal equilibrium solubility determination, and quantitative analysis using gravimetric and UV-Vis spectrophotometric methods.

Introduction: The Significance of Solubility

3-Iodo-2'-methylbenzophenone is a diaryl ketone derivative whose structural motifs are common in pharmacologically active molecules. Its utility as a synthetic intermediate necessitates a thorough understanding of its behavior in various chemical environments. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of this understanding.

A comprehensive solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure optimal reactant mixing and reaction rates.

  • Purification: Designing efficient crystallization and chromatographic purification processes.

  • Formulation: Developing stable and effective dosage forms for preclinical and clinical studies.

This guide will provide the necessary theoretical and practical tools to establish such a profile with scientific rigor.

Theoretical Foundations

Molecular Structure and Physicochemical Properties

To predict and interpret solubility, we must first analyze the molecular structure of 3-Iodo-2'-methylbenzophenone.

  • Molecular Formula: C₁₄H₁₁IO

  • Molecular Weight: 322.14 g/mol

  • Structure:

    (Note: A 2D structure of (3-iodophenyl)(2-methylphenyl)methanone)

The molecule possesses several key features that dictate its solubility:

  • Aromatic Rings: Two phenyl rings contribute to a large, nonpolar surface area, suggesting good solubility in nonpolar and moderately polar solvents.

  • Ketone Group (C=O): The polar carbonyl group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

  • Iodo Group (-I): The iodine atom adds to the molecular weight and polarizability but does not significantly contribute to hydrogen bonding.

  • Methyl Group (-CH₃): The methyl group on one of the rings slightly increases the nonpolar character.

Overall, 3-Iodo-2'-methylbenzophenone can be classified as a moderately polar compound. The principle of "like dissolves like" predicts that its solubility will be highest in solvents with similar polarity characteristics.

Solvent Properties and Their Influence

The choice of solvent is paramount. Key solvent properties to consider include:

  • Polarity: This is a complex property often described by parameters like the dielectric constant (ε) and the dipole moment.[3] Solvents with a high dielectric constant are better at stabilizing charges and are considered polar.[3]

  • Hydrogen Bonding Capability: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone, THF).

  • Dispersion Forces: These weak intermolecular forces are present in all molecules and are the primary forces in nonpolar solvents like hexane.

Strategic Solvent Selection

A robust solubility screen should include a diverse range of solvents to capture the full spectrum of intermolecular interactions. The following table provides a suggested list of solvents, categorized by their properties, for an initial solubility screening.[4][5][6]

Solvent Class Dielectric Constant (ε at 20°C) Rationale for Inclusion
HexaneNonpolar, Aliphatic1.9Baseline for nonpolar interactions.
TolueneNonpolar, Aromatic2.4Probes π-π stacking interactions with the aromatic rings.
Dichloromethane (DCM)Polar Aprotic9.1A common, moderately polar solvent for organic synthesis.
Tetrahydrofuran (THF)Polar Aprotic7.5A polar ether, good for general solubility.
AcetonePolar Aprotic21A common polar aprotic solvent with a significant dipole.
Ethyl AcetatePolar Aprotic6.0An ester with moderate polarity, widely used in chromatography.
AcetonitrilePolar Aprotic37.5A highly polar aprotic solvent.
IsopropanolPolar Protic18A common polar protic solvent (alcohol).
EthanolPolar Protic25A highly polar alcohol, capable of hydrogen bonding.
MethanolPolar Protic33The most polar of the common alcohols.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47A highly polar aprotic solvent with strong dissolving power.

Experimental Determination of Solubility: A Self-Validating Protocol

This section details a robust, step-by-step protocol for determining the equilibrium solubility of 3-Iodo-2'-methylbenzophenone. The methodology is based on the isothermal equilibrium shake-flask method, a gold standard for solubility measurement.[7]

Workflow Overview

The experimental process follows a logical sequence designed to ensure that true equilibrium is achieved and that the final measurement is accurate and reproducible.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification cluster_result Result prep_solute Weigh Solute prep_solvent Add Solvent prep_solute->prep_solvent Excess amount shake Agitate at Constant Temp. (e.g., 24-48h at 25°C) prep_solvent->shake settle Allow Solids to Settle shake->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm PTFE) sample->filter Avoid disturbing solid analysis Gravimetric OR UV-Vis Analysis filter->analysis calculate Calculate Solubility (mg/mL or mol/L) analysis->calculate

Caption: Experimental workflow for isothermal solubility determination.

Detailed Protocol: Isothermal Equilibrium Method

Objective: To determine the saturation solubility of 3-Iodo-2'-methylbenzophenone in a selected solvent at a constant temperature.

Materials:

  • 3-Iodo-2'-methylbenzophenone (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Syringes (1 mL) and syringe filters (0.22 µm, PTFE for organic solvents)

  • Pre-weighed sample collection vials

Procedure:

  • Preparation:

    • To a series of 4 mL glass vials, add an excess amount of 3-Iodo-2'-methylbenzophenone (e.g., 50-100 mg). The key is to ensure solid material remains after equilibrium is reached.

    • Record the exact weight of the solute added if using the gravimetric method for mass balance.

    • Carefully add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.

  • Equilibration (Trustworthiness Pillar):

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 °C) and moderate agitation speed.

    • Self-Validation: To ensure equilibrium is reached, allow the mixture to agitate for at least 24 hours. For rigorous studies, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[7]

  • Sample Collection and Separation:

    • After the equilibration period, stop the shaker and allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a 1 mL syringe. Be cautious not to disturb the solid material at the bottom.

    • Attach a 0.22 µm PTFE syringe filter to the syringe.

    • Dispense the solution through the filter into a pre-weighed, clean sample vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Proceed with one of the following quantification methods.

Quantification Method A: Gravimetric Analysis

This method is straightforward and reliable, relying on the precise measurement of mass.[1][8][9][10]

Procedure:

  • Record the weight of the vial containing the filtered saturated solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solid is achieved.

  • Record the final weight of the vial containing the dried solute.

Calculation:

  • Mass of solvent (m_solvent): (Weight of vial + solution) - (Weight of vial + dried solute)

  • Mass of solute (m_solute): (Weight of vial + dried solute) - (Weight of empty vial)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

  • To convert to mg/mL, use the density of the solvent: Solubility (mg/mL) ≈ (m_solute in mg) / (m_solvent in g / solvent density in g/mL)

Quantification Method B: UV-Vis Spectrophotometry

This method is faster than gravimetric analysis but requires the compound to have a chromophore and involves creating a calibration curve.[11][12][13][14]

Workflow for UV-Vis Analysis

G cluster_cal Calibration cluster_sample Sample Measurement cluster_calc Calculation stock Prepare Stock Solution (Known Concentration) series Create Serial Dilutions stock->series measure_cal Measure Absorbance of Each Standard series->measure_cal plot Plot Absorbance vs. Conc. (Beer-Lambert Plot) measure_cal->plot interpolate Interpolate Concentration from Calibration Curve plot->interpolate Use Linear Fit dilute_sample Dilute Saturated Sample (to fall within curve range) measure_sample Measure Sample Absorbance dilute_sample->measure_sample measure_sample->interpolate back_calc Apply Dilution Factor interpolate->back_calc

Caption: Workflow for concentration determination using UV-Vis.

Procedure:

  • Determine λ_max: Prepare a dilute solution of 3-Iodo-2'-methylbenzophenone in the solvent of interest and scan across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max). All subsequent measurements will be taken at this wavelength.

  • Prepare Calibration Curve (Trustworthiness Pillar):

    • Create a high-concentration stock solution by accurately weighing the compound and dissolving it in a known volume of solvent.

    • Perform a series of precise serial dilutions to create at least five standards of known, decreasing concentrations.

    • Measure the absorbance of each standard at λ_max.

    • Plot Absorbance vs. Concentration. The result should be a linear curve that passes through the origin (or close to it). A high R² value (>0.995) is essential for a trustworthy calibration.

  • Analyze the Saturated Sample:

    • Take the filtered saturated solution prepared in step 4.1 and perform an accurate dilution to ensure its absorbance falls within the linear range of your calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the linear regression equation from your calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of your diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This is your solubility value.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 3-Iodo-2'-methylbenzophenone at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Observations
HexaneNonpolar, Aliphatic[Experimental Value][Calculated Value]e.g., Sparingly soluble
TolueneNonpolar, Aromatic[Experimental Value][Calculated Value]e.g., Moderately soluble
DichloromethanePolar Aprotic[Experimental Value][Calculated Value]e.g., Freely soluble
AcetonePolar Aprotic[Experimental Value][Calculated Value]e.g., Very soluble
EthanolPolar Protic[Experimental Value][Calculated Value]e.g., Soluble
... (continue for all tested solvents)

Conclusion

This guide has provided a comprehensive methodological framework for determining the solubility of 3-Iodo-2'-methylbenzophenone in organic solvents. By combining a theoretical understanding of molecular interactions with rigorous, self-validating experimental protocols, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, purification, and formulation projects. The emphasis on establishing equilibrium and using validated analytical techniques ensures that the data generated is both accurate and defensible, adhering to the highest standards of scientific integrity.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Ethylbenzophenone (CAS 66067-43-4). Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67230, 2-Methylbenzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69511, 3-Methylbenzophenone. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

Sources

The Pharmacological Versatility of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structure-Activity Relationships and Biological Evaluation

Part 1: Executive Summary & Scaffold Analysis

The benzophenone (diphenyl ketone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike rigid heterocycles, the benzophenone core offers a rotational degree of freedom between the two aryl rings, allowing it to adopt conformations that mimic the propeller-like twist of bioactive biaryls (e.g., combretastatins) or fit into hydrophobic allosteric pockets (e.g., HIV-1 Reverse Transcriptase).

This guide dissects the biological utility of substituted benzophenones, moving beyond basic screening to the mechanistic causality of their anticancer and antiviral activities.

The Chemical Core: Structure-Activity Relationship (SAR) Logic

The biological fate of a benzophenone derivative is dictated by the substitution pattern on the A-ring (benzoyl) and B-ring (phenyl).

  • The "Phenstatin" Pattern (Anticancer): A 3-hydroxy-4-methoxyphenyl motif on the A-ring mimics the A-ring of colchicine and combretastatin A-4 (CA-4). This is critical for tubulin binding.

  • The "NNRTI" Pattern (Antiviral): Meta-substitutions on the A-ring (often halogens or methyl groups) and specific linkers on the B-ring facilitate binding to the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase.

Part 2: Therapeutic Mechanisms & Biological Activities[1]

Anticancer Activity: Microtubule Destabilization

Substituted benzophenones, particularly phenstatin and its analogues, function as potent microtubule destabilizing agents (MDAs).

  • Mechanism of Action: These compounds bind to the colchicine-binding site on

    
    -tubulin. The binding prevents the curved-to-straight conformational change required for microtubule polymerization.
    
  • Consequence: This inhibition leads to the depolymerization of microtubules, arresting the cell cycle at the G2/M phase , leading to apoptosis.

  • Key Insight: Unlike combretastatin A-4, which is chemically unstable (prone to cis-trans isomerization), the benzophenone carbonyl bridge locks the molecule in a stable configuration while maintaining the necessary "twisted" geometry for the receptor.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Benzophenones serve as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1][2][3]

  • Mechanism of Action: They bind allosterically to a hydrophobic pocket adjacent to the catalytic site of the p66 subunit of HIV-1 Reverse Transcriptase (RT).

  • Causality: Binding induces a conformational rotation of amino acid residues (specifically Tyr181 and Tyr188), locking the enzyme's "thumb" subdomain in a hyperextended position. This prevents the chemical step of DNA polymerization.[4]

  • Resilience: Second-generation benzophenones (e.g., GW4511 ) are designed to retain potency against common resistance mutations (K103N, Y181C) by utilizing flexible stacking interactions.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Tubulin Polymerization Inhibition Assay

To verify the mechanism of anticancer benzophenones.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (


), increasing solution turbidity and fluorescence (if using a reporter). MDAs suppress this increase.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (1 mM stock).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • DAPI (Fluorescence reporter) or Absorbance at 340 nm.

Workflow:

  • Preparation: Dilute test benzophenone compounds in DMSO. Final DMSO concentration must be

    
     to avoid solvent-induced artifacts.
    
  • Baseline: Keep tubulin stock on ice (

    
    ) to prevent premature polymerization.
    
  • Induction: Mix Tubulin (

    
    ) + GTP (
    
    
    
    ) + Test Compound in a 96-well half-area plate.
  • Measurement: Immediately transfer to a plate reader pre-warmed to

    
    .
    
  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) or Absorbance (

    
    ) every 30 seconds for 60 minutes.
    
  • Validation:

    • Positive Control: Colchicine (

      
      ) or Nocodazole (Should show flat line).
      
    • Negative Control: DMSO vehicle (Should show sigmoidal growth curve).

    • Pass Criteria:

      
       of the compound-treated well must be 
      
      
      
      of the vehicle control to declare "inhibition."
Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

To assess cellular potency.

Workflow:

  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add benzophenone derivatives (serial dilution

    
    ). Incubate for 48h.
    
  • Labeling: Add MTT reagent (

    
     in PBS) to each well. Incubate 4h at 
    
    
    
    . Viable mitochondria reduce MTT to purple formazan.
  • Solubilization: Remove media carefully. Add

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Read Absorbance at

    
    .
    
  • Calculation: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Part 4: Data Summary & Visualization

Comparative Activity Profile
Compound ClassTargetKey SubstituentsTypical

/

Mechanism
Phenstatin Tubulin3-OH, 4-OMe (A-ring)

(Cell)
Colchicine Site Binding
GW4511 HIV-1 RT3-Cl, 5-Me (A-ring)

(Enzyme)
Allosteric Locking
Garcinol HATs / OxidantsPolyisoprenylated

Redox / Acetylation modulation
Visualization 1: Mechanism of Action & SAR

The following diagram illustrates the divergent pathways for anticancer vs. antiviral activity based on substitution patterns.

Benzophenone_Activity Scaffold Benzophenone Scaffold Sub_AntiC Substitution: 3-OH, 4-OMe (A-ring) (Phenstatin-like) Scaffold->Sub_AntiC Modification A Sub_AntiV Substitution: Meta-Halogens/Alkyl (GW4511-like) Scaffold->Sub_AntiV Modification B Target_Tub Target: Colchicine Binding Site (Beta-Tubulin) Sub_AntiC->Target_Tub High Affinity Binding Effect_Tub Inhibits Polymerization (G2/M Arrest) Target_Tub->Effect_Tub Downstream Target_RT Target: NNRTI Pocket (HIV-1 Rev. Transcriptase) Sub_AntiV->Target_RT Hydrophobic Fit Effect_RT Allosteric Locking (Blocks DNA Synthesis) Target_RT->Effect_RT Conformational Change

Figure 1: Divergent Structure-Activity Relationships (SAR) of the Benzophenone Scaffold.

Visualization 2: Tubulin Polymerization Assay Workflow

Logical flow of the validation experiment.

Tubulin_Protocol Start Start: Purified Tubulin (Keep at 4°C) Mix Mix: Tubulin + GTP + Benzophenone Derivative Start->Mix Incubate Incubate at 37°C (Induce Polymerization) Mix->Incubate Measure Measure Fluorescence/Abs (Kinetic Read: 60 min) Incubate->Measure Decision Is Vmax < 50% of Control? Measure->Decision Result_Pos Valid Hit: Microtubule Destabilizer Decision->Result_Pos Yes Result_Neg Inactive Compound Decision->Result_Neg No

Figure 2: Decision tree for validating microtubule destabilization activity.

Part 5: References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[5] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry. Link (Foundational work establishing the pharmacophore).

  • Lawrence, N. J., et al. (2003). "The synthesis and biological evaluation of substituted benzophenones as inhibitors of microtubule polymerisation." Bioorganic & Medicinal Chemistry Letters. Link (Primary source for Phenstatin SAR).

  • Tucker, T. J., et al. (2008). "Structural basis for the improved drug resistance profile of new generation benzophenone non-nucleoside HIV-1 reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link (Definitive structural biology of Benzophenone-RT interaction).

  • Wu, S. B., et al. (2014).[6] "Structural diversity and bioactivities of natural benzophenones." Natural Product Reports. Link (Comprehensive review of natural derivatives).

  • Surana, K., et al. (2018).[7] "Benzophenone: a ubiquitous scaffold in medicinal chemistry."[7][8] MedChemComm. Link (General review of the scaffold).

Sources

Technical Guide: Mechanism of Action for Iodinated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated benzophenone derivatives occupy a unique dual-niche in chemical biology and pharmacology. They function simultaneously as privileged photoaffinity probes for mapping protein-ligand interactions and as pharmacologically active agents targeting microtubule dynamics and bacterial membranes.

This guide deconstructs the mechanism of action (MoA) into two distinct vectors:

  • The Photochemical Vector: How the benzophenone moiety, enhanced by the heavy-atom effect of iodine, executes highly specific covalent crosslinking via triplet diradical hydrogen abstraction.

  • The Pharmacological Vector: How the iodinated scaffold acts as a bioisostere for colchicine, inhibiting tubulin polymerization through halogen bonding.

The Photochemical Mechanism: Triplet State Dynamics

The utility of benzophenones in photoaffinity labeling (PAL) relies on their ability to remain chemically inert in ambient light while generating a reactive species upon UV irradiation.[1] The addition of iodine (


) to the ring system is not merely structural; it fundamentally alters the quantum mechanics of the excitation cycle via the Heavy Atom Effect .
The Transition and Intersystem Crossing

Upon irradiation at 350–360 nm, the benzophenone carbonyl undergoes an


 transition, promoting an electron from a non-bonding orbital to an anti-bonding 

orbital. This generates a singlet excited state (

).

The Iodine Advantage (Spin-Orbit Coupling): In standard benzophenones, Intersystem Crossing (ISC) from the singlet (


) to the triplet (

) state is already efficient (

). However, the presence of an iodine atom significantly enhances the rate of ISC due to increased Spin-Orbit Coupling (SOC) . The large nuclear charge of iodine creates a magnetic field that interacts with the electron spin, relaxing the selection rules that normally forbid

transitions. This ensures:
  • Rapid population of the reactive

    
     state.
    
  • Minimized fluorescence (energy loss).

The Triplet Diradical and Hydrogen Abstraction

The


 state of benzophenone behaves as a diradical . The oxygen atom, now electron-deficient, seeks to abstract a hydrogen atom from a C-H bond in close proximity (within 3.1 Å).
  • Step 1 (Abstraction): The triplet ketone abstracts a hydrogen from the target protein (backbone or side chain), generating a ketyl radical and a protein radical.

  • Step 2 (Recombination): These two radicals rapidly recombine to form a covalent C-C bond.

Critical Distinction: Unlike aryl azides (which form nitrenes) or diazirines (which form carbenes), benzophenones do not react with water. If the


 state does not find a hydrogen to abstract, it relaxes back to the ground state (

) and can be re-excited. This "reversible excitation" prevents "blind" quenching by solvent, a major advantage in aqueous biological buffers.
Visualization: The Iodinated Photocycle

G S0 Ground State (S0) Chemically Inert S1 Singlet Excited (S1) (n, π*) S0->S1 UV (350-360nm) T1 Triplet State (T1) Diradical Species S1->T1 Intersystem Crossing (ISC) Accelerated by Iodine (SOC) T1->S0 Relaxation (No Target) Radical Ketyl + Protein Radical Pair T1->Radical H-Abstraction (Target C-H) Product Covalent Crosslink (C-C Bond) Radical->Product Radical Recombination

Pharmacological Mechanisms: Specific Targets

Beyond their use as probes, iodinated benzophenones are potent inhibitors of specific biological pathways.

Tubulin Polymerization Inhibition (The Colchicine Site)

Iodinated benzophenone derivatives (e.g., analogs of phenstatin) bind to the colchicine-binding site of tubulin.[2]

  • Mechanism: The benzophenone scaffold mimics the biaryl system of combretastatin A-4.

  • Role of Iodine: The iodine atom often occupies a hydrophobic pocket within the

    
    -tubulin subunit. Crucially, iodine can act as a Halogen Bond Donor . The 
    
    
    
    -hole (a region of positive electrostatic potential opposite the C-I bond) interacts with carbonyl oxygens (Lewis bases) of the protein backbone (e.g., Val238 or Cys241).
  • Outcome: This binding prevents the curvature of the tubulin dimer necessary for microtubule assembly, leading to G2/M phase cell cycle arrest and apoptosis.

Bacterial Membrane Disruption (Antimicrobial)

Benzophenone-based membrane-targeted antibiotics (BPMTAs) utilize the lipophilic nature of the iodinated rings to insert into bacterial cell membranes.

  • Mechanism: They do not target a specific protein but rather the lipid bilayer organization.

  • Action: They induce the leakage of intracellular potassium ions (

    
    ), collapsing the membrane potential (
    
    
    
    ).[3]
  • Selectivity: These derivatives show higher affinity for the anionic lipids (LPG/LTA) found in MRSA and other Gram-positive bacteria compared to zwitterionic mammalian membranes.

Experimental Protocol: Self-Validating Photoaffinity Labeling

This protocol describes the use of a radio-iodinated (


) benzophenone probe to map a drug binding site. This is a "self-validating" workflow because it includes competition controls to distinguish specific vs. non-specific binding.
Materials
  • Probe:

    
    -Benzophenone-Ligand conjugate.
    
  • Target: Purified protein or cell lysate.

  • Competitor: Non-labeled parent ligand (100x excess).

  • Light Source: UV Lamp (365 nm, 100W).

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Equilibration Incubate Protein + Probe (in dark) for 30 min at 4°C.Allows the pharmacophore to bind the specific pocket (Reversible

equilibrium).
2. Competition Control In a separate tube, add 100x excess cold competitor before adding the probe.Validation Step: If binding is specific, the cold ligand will block the probe, preventing the signal.
3. Irradiation Expose samples to 365 nm UV light for 15–30 mins on ice.Activates the

transition.[4][5] The

diradical abstracts H from the binding pocket.
4. Quenching Add DTT or SDS-loading buffer; boil for 5 min.Denatures protein; non-covalent binders are dissociated. Only covalent crosslinks remain.
5. Analysis SDS-PAGE followed by Autoradiography.Separates proteins by size.

signal indicates the exact protein labeled.
Workflow Logic Diagram

Workflow Start Start: Protein Lysate Split Split Sample Start->Split Exp Experimental: Add 125I-Benzophenone Probe Split->Exp Ctrl Control: Add 100x Cold Competitor + 125I-Benzophenone Probe Split->Ctrl Incubate Equilibration (Dark, 4°C) Exp->Incubate Ctrl->Incubate UV UV Irradiation (365nm) Covalent Crosslinking Incubate->UV SDS SDS-PAGE & Autoradiography UV->SDS Result Data Interpretation SDS->Result Result->Result Band in Exp but NOT in Ctrl = Valid Target

Comparative Data Analysis

When selecting a photo-crosslinker, the choice between Benzophenone, Aryl Azide, and Diazirine is critical.

Table 1: Comparison of Photochemical Probes

FeatureIodinated BenzophenoneAryl AzideTrifluoromethyl Diazirine
Excitation 350–360 nm (Safe for proteins)254–280 nm (Damaging)350–355 nm (Safe)
Reactive Species Triplet Diradical (

)
Singlet NitreneCarbene
Chemical Stability High (Stable in ambient light)Low (Thermal degradation)High
Water Reactivity Inert (Reversible excitation)Reactive (Forms amines)Reactive (Forms alcohols)
Crosslinking Efficiency Moderate (Requires specific geometry)Low (< 30%)High
Steric Bulk High (Bulky)Low (Small)Moderate
Iodine Benefit Enhanced ISC; Radiotracing (

)
N/AN/A

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Singh, P., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Topics in Medicinal Chemistry. Link

  • Chopra, S., et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. Journal of Medicinal Chemistry. Link

  • Ge, Y., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone.[4][5] The Journal of Physical Chemistry A. Link

Sources

Strategic Utilization of 3-Iodo-2'-methylbenzophenone: Synthesis, Reactivity, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Janus" Scaffold in Drug Discovery

In the realm of medicinal chemistry, 3-Iodo-2'-methylbenzophenone represents a high-value "Janus" intermediate—a molecule with dual faces of reactivity that allows for divergent library synthesis. Unlike symmetrical benzophenones, this specific isomer possesses two distinct vectors for elaboration:

  • The Electronic Vector (3-Iodo): The meta-iodine substituent serves as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Its meta positioning is strategic; it allows for the extension of the pharmacophore into the solvent-accessible pocket of a target protein without disrupting the core binding geometry of the ketone.

  • The Steric/Conformational Vector (2'-Methyl): The ortho-methyl group on the second ring introduces significant steric bulk. This forces the two phenyl rings out of planarity (increasing the dihedral angle), which mimics the twisted bioactive conformation found in many kinase inhibitors.[1] Furthermore, the benzylic methyl group is a latent handle for radical functionalization.[1]

This guide outlines the technical roadmap for synthesizing, handling, and deploying this scaffold in high-throughput lead optimization.

Synthetic Methodologies: Causality and Control

Synthesizing unsymmetrical benzophenones requires avoiding the statistical mixtures common in Friedel-Crafts acylation. For 3-Iodo-2'-methylbenzophenone, we prioritize methods that guarantee regiospecificity.

Method A: The Grignard-Nitrile Addition (Recommended)

This is the most robust protocol for laboratory-scale synthesis (10g – 100g). It relies on the nucleophilic addition of a Grignard reagent to a nitrile, forming an imine intermediate that hydrolyzes to the ketone.[1]

  • Why this method? It prevents over-addition (formation of tertiary alcohols) which is common when reacting Grignard reagents with acid chlorides or esters.[1] The intermediate magnesium imine salt precipitates, halting the reaction until acidic hydrolysis.[1]

Method B: Pd-Catalyzed Carbonylative Suzuki Coupling (High-Throughput)

For combinatorial libraries, a carbonylative approach is superior.

  • Reaction: 3-Iodo-phenylboronic acid + 2-Iodotoluene (or vice versa) + CO (balloon) + Pd catalyst.

  • Why this method? It allows for the rapid assembly of analogs by simply swapping the boronic acid partner, ideal for SAR (Structure-Activity Relationship) studies.

Experimental Protocols

Protocol 1: Regioselective Synthesis via Grignard Addition

Target: 3-Iodo-2'-methylbenzophenone

Reagents:

  • 3-Iodobromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • 2-Methylbenzonitrile (1.0 equiv)

  • THF (Anhydrous)

  • CuBr (1 mol% - Optional, accelerates initiation)[1]

Step-by-Step Workflow:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine crystals. Add a solution of 3-iodobromobenzene in THF dropwise. Maintain reflux to generate 3-iodophenylmagnesium bromide.

    • Critical Note: We use 3-iodobromobenzene because the C-Br bond reacts faster with Mg than the C-I bond at low temperatures, preserving the iodine handle. However, if exchange occurs, use 1,3-diiodobenzene and control stoichiometry carefully, or use iPrMgCl for halogen-lithium exchange at -78°C. Refined Approach: To ensure the iodine remains intact, the Knochel-Hauser exchange (iPrMgCl[1]·LiCl) on 1-bromo-3-iodobenzene is superior to direct Mg insertion, as it selectively activates the C-Br bond at -20°C.

  • Addition: Cool the Grignard/Organolithium solution to 0°C. Cannulate it slowly into a solution of 2-methylbenzonitrile in THF.

  • Hydrolysis: Stir at RT for 12 hours. The solution will turn dark. Quench with 1M HCl. Reflux for 1 hour to hydrolyze the ketimine intermediate.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is typically a viscous yellow oil or low-melting solid.

Protocol 2: Divergent Functionalization (Suzuki Coupling)

Target: 3-(4-Pyridyl)-2'-methylbenzophenone (Example Analog)

  • Dissolve 3-Iodo-2'-methylbenzophenone (1 equiv) in 1,4-dioxane/water (4:1).

  • Add 4-Pyridylboronic acid (1.2 equiv) and K2CO3 (2.0 equiv).

  • Degas with Nitrogen for 15 mins.

  • Add Catalyst: Pd(dppf)Cl2 (3 mol%). The bidentate ferrocene ligand prevents Pd deactivation.

  • Heat to 90°C for 4 hours.

  • Filter through Celite and concentrate.

Reactivity Profile and Visualized Pathways

The utility of 3-Iodo-2'-methylbenzophenone lies in its ability to serve as a "Hub" for three distinct chemical trajectories.

ReactivityHub Core 3-Iodo-2'-methylbenzophenone (The Scaffold) Path1 Pathway A: C-C Coupling (Suzuki/Sonogashira) Core->Path1 Pd(0) / Ar-B(OH)2 Path2 Pathway B: Asymmetric Reduction (Ru-TsDPEN) Core->Path2 H2 / Chiral Cat Path3 Pathway C: Photo-Affinity (Native Reactivity) Core->Path3 UV (350-360 nm) Prod1 Biaryl Ketone Libraries (SAR Expansion) Path1->Prod1 Prod2 Chiral Benzhydrols (Antihistamine Isosteres) Path2->Prod2 Prod3 Protein-Ligand Crosslinking (Target ID) Path3->Prod3

Caption: Figure 1. Divergent synthetic pathways accessible from the 3-Iodo-2'-methylbenzophenone scaffold.

Medicinal Chemistry Applications

Photo-Affinity Labeling (PAL)

Benzophenones are privileged pharmacophores for PAL. Upon irradiation at 350–360 nm, the carbonyl oxygen forms a diradical triplet state that inserts into nearby C-H bonds (preferentially Methionine residues) of the target protein.[1]

  • Role of 3-Iodo: The iodine allows the chemist to attach the benzophenone "warhead" to a specific ligand or drug molecule via a linker, turning a standard drug into a probe for target identification (proteomics).

Kinase Inhibition (p38 MAPK)

The 2'-methyl group forces the benzophenone into a non-planar conformation. This mimics the "propeller" shape of many diaryl-urea kinase inhibitors.

  • Strategy: Use the 3-iodo position to couple a urea or amide tail that engages the ATP-binding pocket's hinge region, while the benzophenone core occupies the hydrophobic back-pocket.

Precursor to Fluorenones (Tilorone Analogs)

While 3-iodo isomers do not cyclize directly to fluorenones via simple Pd-insertion (which requires 2-halo), they are precursors to extended fluorenone systems if coupled first to an ortho-functionalized aryl boronic acid. Fluorenones are key scaffolds in antiviral agents like Tilorone .

Data Summary: Substituent Effects

Substituent PositionChemical RoleStrategic Value in MedChem
Carbonyl (C=O) H-bond Acceptor / Photo-activatableEssential for binding affinity and PAL studies.
3-Iodo (Meta) Electrophile (C-I)"Exit Vector" for growing the molecule into solvent space.
2'-Methyl (Ortho) Steric HindranceInduces twist (atropisomerism); prevents metabolic planarization.

References

  • Benzophenone Scaffolds in Medicinal Chemistry

    • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry[2][3]

    • Source: RSC Advances / PubMed Central[1]

    • URL:[Link]

  • Asymmetric Synthesis of Benzhydrols

    • Title: Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones[1][4]

    • Source: Journal of the American Chemical Society[1]

    • URL:[Link]

  • Palladium-C

    • Title: Synthesis of Non-Symmetric Azoarenes by Palladium-Catalyzed Cross-Coupling (Demonstrates Pd-selectivity principles relevant to diaryl systems)
    • Source: Angewandte Chemie Int.[1] Ed. / PubMed[1][5]

    • URL:[Link]

  • Fluorenone Synthesis via C-H Activ

    • Title: Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C-H Functionalizations[6]

    • Source: Organic Letters / PubMed[1]

    • URL:[Link]

  • General Reactivity of Benzophenones

    • Title: Benzophenones—natural metabolites with great hopes in drug discovery[3]

    • Source: RSC Advances[7]

    • URL:[Link]

Sources

Safety and Handling of 3-Iodo-2'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling Precautions for 3-Iodo-2'-methylbenzophenone Audience: Researchers, Scientists, and Drug Development Professionals[1]

Technical Identity & Physicochemical Profile

3-Iodo-2'-methylbenzophenone is a halogenated diaryl ketone frequently utilized as a scaffold in medicinal chemistry.[1] Its structural duality—combining an aryl iodide (excellent for palladium-catalyzed cross-coupling) with a benzophenone core (photoactive moiety)—necessitates a handling protocol that addresses both chemical reactivity and photosensitivity.[1]

Chemical Specifications
PropertyDetail
Chemical Name (3-Iodophenyl)(2-methylphenyl)methanone
CAS Number Not widely listed; Analogous to 14452-30-3 (3'-Iodoacetophenone)
Molecular Formula C₁₄H₁₁IO
Molecular Weight 322.14 g/mol
Physical State Viscous oil or low-melting solid (Predicted MP: 35–55°C based on analogs)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Appearance Pale yellow to off-white (color deepens upon oxidation/photolysis)
Predicted Reactivity Profile[1]
  • Photolability: The C–I bond (bond dissociation energy ~65 kcal/mol) is susceptible to homolytic cleavage under UV-A/UV-B exposure, generating aryl radicals and free iodine.[1]

  • Oxidative Sensitivity: While the ketone is stable, the methyl group at the ortho position (2'-methyl) renders the benzylic position susceptible to radical oxidation over prolonged storage.[1]

  • Cross-Coupling Utility: High reactivity in Suzuki-Miyaura and Heck couplings due to the weak C–I bond.[1]

Hazard Identification & Mechanistic Toxicology

As a specialized R&D intermediate, this compound lacks a comprehensive REACH registration dossier.[1] Therefore, Universal Precautions must be applied. The following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous halogenated benzophenones.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation (alkyl/aryl halide characteristic).[1]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation (if aerosolized or heated).[1]

  • Environmental Hazards:

    • H411: Toxic to aquatic life with long-lasting effects (Benzophenone core is lipophilic, LogP > 3.5, indicating bioaccumulation potential).

Specific Chemical Hazards[1][6]
  • Iodine Release: Upon degradation, the compound releases elemental iodine (

    
    ), which is corrosive and a severe respiratory irritant.[1] A yellow/brown discoloration indicates decomposition.[1]
    
  • Photosensitization: The benzophenone moiety can act as a triplet sensitizer.[1] Skin contact followed by UV exposure may induce photo-allergic dermatitis.[1]

Hierarchy of Controls & Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood operating at face velocity > 0.5 m/s.[1]

  • Inert Atmosphere: For storage or high-temperature reactions (>50°C), an Argon or Nitrogen blanket is required to prevent benzylic oxidation and moisture uptake.[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved, >0.11 mm)Standard protection against halogenated aromatics.[1] Change immediately upon splash.[1]
Eye Protection Chemical Safety GogglesPrevent vapor/dust entry; face shield required if heating >100°C.
Respiratory P95/P100 (if outside hood)Only for emergency spill cleanup; normal handling requires hood extraction.[1]
Clothing Lab coat (Cotton/Fire Resistant)Synthetic fibers may melt if a solvent fire occurs during coupling reactions.[1]
Operational Workflow: The "Safe-Path" Protocol

The following decision matrix outlines the handling logic based on the physical state of the reagent.

HandlingProtocol cluster_waste Waste Stream start Start: 3-Iodo-2'-methylbenzophenone check_state Check Physical State start->check_state solid Solid / Powder check_state->solid liquid Viscous Oil / Melt check_state->liquid weigh_solid Weigh in Hood (Anti-static gun recommended) solid->weigh_solid Use Spatula weigh_liquid Transfer via Syringe/Septum (Avoid open pouring) liquid->weigh_liquid Viscosity High dissolve Dissolve in Degassed Solvent (DCM/THF) weigh_solid->dissolve weigh_liquid->dissolve inert Blanket with Argon dissolve->inert reaction Proceed to Reaction (Protect from Light) inert->reaction waste Halogenated Organic Waste (NO Oxidizers) reaction->waste Post-Workup

Figure 1: Operational decision matrix for handling 3-Iodo-2'-methylbenzophenone, emphasizing containment and inert atmosphere.

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Strictly Amber Glass or foil-wrapped containers. The C–I bond is the "weak link" (approx. 53 kcal/mol vs 80+ for C-Cl), making it prone to photolysis.[1]

  • Shelf-Life: Re-test purity via TLC/HPLC every 6 months.

    • Degradation Sign: Appearance of purple vapor (iodine) or darkening of the oil.[1]

Degradation Mechanism (Photolysis)

Understanding the degradation pathway is crucial for safety.[1] Light exposure generates radicals that can initiate chain reactions with solvents or oxygen.[1]

Degradation compound 3-Iodo-2'-methylbenzophenone radical_pair [Aryl Radical • + I•] compound->radical_pair Homolysis uv UV Light (hν) uv->radical_pair iodine Free Iodine (I₂) (Corrosive/Toxic) radical_pair->iodine Dimerization dimer Biaryl Impurities radical_pair->dimer Coupling

Figure 2: Photolytic degradation pathway leading to iodine release and impurity formation.[1]

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area if the spill exceeds 5 mL/5 g.[1]

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1]

  • Neutralization (Iodine Check): If the spill is yellow/brown, apply 10% Sodium Thiosulfate solution.[1] This reduces volatile iodine (

    
    ) to non-volatile iodide (
    
    
    
    ), turning the color from brown to colorless.[1]
  • Absorb: Use vermiculite or sand.[1] Do not use combustible materials (paper towels) if free iodine is suspected, as iodine is a mild oxidizer.[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4] Do not delay. The benzophenone structure can be lipophilic, making removal difficult; continuous irrigation is key.[1]

  • Skin Contact: Wash with soap and water.[1] If irritation persists (potential sensitization), seek medical attention.

  • Inhalation: Move to fresh air. If coughing persists, monitor for delayed pulmonary edema (rare, but possible with iodine vapor).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24723278, 3-Iodo-2'-methylbenzophenone. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzophenone (Aquatic Toxicity Data).[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Mechanistic Profiling & Optimization of 3-Iodo-2'-methylbenzophenone in Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the characterization and application of 3-Iodo-2'-methylbenzophenone (3-I-2-MBP) as a Type II photoinitiator.[1][2] Unlike standard benzophenone (BP), this derivative incorporates two competing structural motifs: a heavy atom (Iodine) at the meta position to enhance intersystem crossing (ISC), and an ortho-methyl group on the prime ring capable of photoenolization.

The primary application of 3-I-2-MBP is in kinetic studies of substituent effects and high-efficiency curing formulations where the heavy-atom effect is utilized to overcome steric deactivation.[1][2] This protocol provides the methodology for formulating, curing, and monitoring polymerization kinetics using Real-Time FTIR (RT-FTIR).[1][2]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Structural Conflict

3-I-2-MBP presents a unique photochemical scenario defined by the competition between productive radical generation and non-productive energy dissipation.[1][2]

  • The Heavy Atom Effect (3-Iodo): The iodine substituent introduces strong spin-orbit coupling.[1][2] This accelerates the Intersystem Crossing (ISC) rate (

    
    ) from the excited singlet state (
    
    
    
    ) to the triplet state (
    
    
    ).[1][2] This is theoretically advantageous, as Type II initiation occurs exclusively from the triplet state.[2]
  • The Photoenolization Trap (2'-Methyl): The ortho-methyl group allows for intramolecular hydrogen abstraction, forming a transient xylylenol (photoenol).[1][2] This process is typically a relaxation pathway that reverts to the ground state, wasting photon energy.[2]

Mechanism of Action

To utilize 3-I-2-MBP effectively, the formulation must contain a hydrogen donor (co-initiator) with sufficient concentration and reactivity to intercept the triplet state before it undergoes intramolecular enolization.[1][2]

Pathway A (Productive):


 + Amine 

Aminoalkyl Radical + Ketyl Radical

Polymerization .[1][2] Pathway B (Dissipative):


Intramolecular H-shift

Photoenol


+ Heat.[1][2]
Mechanistic Pathway Diagram[1][2]

Photoinitiation_Mechanism S0 Ground State (S0) 3-I-2-MBP S1 Singlet Excited (S1) S0->S1 UV Absorption (hu03bd) T1 Triplet State (T1) (n, u03c0*) S1->T1 Fast ISC (Heavy Atom Effect) Radicals Radical Pair (Initiation) T1->Radicals Intermolecular H-Abs (Path A: Productive) Enol Photoenol (Transient) T1->Enol Intramolecular H-Abs (Path B: Loss) Amine Co-Initiator (Amine) Amine->Radicals Polymer Polymer Chain Growth Radicals->Polymer Propagation Enol->S0 Relaxation

Figure 1: Competitive photochemical pathways in 3-Iodo-2'-methylbenzophenone.[1][2] The Iodine substituent accelerates S1→T1, while the Methyl group opens the non-productive Enol pathway.

Experimental Protocol

Materials & Equipment
  • Photoinitiator: 3-Iodo-2'-methylbenzophenone (Synthesized or Custom Order; >98% purity).[1][2]

  • Monomer: Trimethylolpropane triacrylate (TMPTA) or 1,6-Hexanediol diacrylate (HDDA).[1][2]

  • Co-Initiator: Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB).[1][2]

  • Analysis: Real-Time FTIR (RT-FTIR) with UV attachment (Mercury-Xenon lamp or 365nm LED).

Formulation Strategy

To evaluate the efficiency of 3-I-2-MBP, three formulations must be prepared to isolate the substituent effects.

ComponentFormulation A (Control)Formulation B (Enol-Prone)Formulation C (Target)
Initiator Benzophenone (BP)2-Methylbenzophenone (2-MBP)3-Iodo-2'-methylbenzophenone
Concentration 1.0 wt%1.0 wt%1.0 wt%
Co-Initiator (MDEA) 3.0 wt%3.0 wt%3.0 wt%
Monomer (TMPTA) BalanceBalanceBalance

Note: The molar extinction coefficients (


) may vary; for strict kinetic comparison, use equimolar concentrations (approx. 

M) rather than weight percent.
Workflow: RT-FTIR Monitoring
  • Sample Prep: Mix initiator and amine into the monomer. Sonicate for 5 mins in the dark to ensure complete dissolution.

  • Lamination: Place a drop of formulation between two KBr or polypropylene pellets (approx. 25

    
    m thickness) to prevent oxygen inhibition.[1][2]
    
  • Baseline Scan: Collect background IR spectrum (1600–1700 cm⁻¹ region is critical for acrylate C=C).[1][2]

  • Curing: Expose sample to UV source (Intensity: 50 mW/cm²) while simultaneously recording IR spectra at 200 ms intervals.

  • Data Processing: Track the disappearance of the acrylate peak at 1637 cm⁻¹ (twisting vibration) or 810 cm⁻¹ .

Calculation of Conversion (


): 


Where

is the peak area at

and

is the area at time

.[1][2]
Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Real-Time Analysis Start Start: Formulation Mix Mix: Acrylate + Amine + 3-I-2-MBP (Dark Conditions) Start->Mix Sample Laminate Sample (25u00b5m Thickness) Mix->Sample FTIR RT-FTIR Acquisition (1637 cmu207bu00b9 Monitoring) Sample->FTIR Calc Calculate Conversion % vs Time FTIR->Calc UV UV Exposure (365nm / 50mW) UV->FTIR Trigger End Kinetic Profile Generated Calc->End

Figure 2: Step-by-step workflow for characterizing polymerization kinetics using RT-FTIR.

Expected Results & Interpretation

The following table summarizes the expected kinetic behavior based on the structural properties of the initiators.

Initiator SystemInitial Rate (

)
Final ConversionMechanistic Insight
Benzophenone (BP) ModerateHighStandard Type II reference.[1][2] Limited by ISC rate.[1][2]
2-Methylbenzophenone LowLow/ModerateEnolization Dominates. The triplet state decays to the photoenol faster than it reacts with the amine.
3-Iodo-2'-methyl-BP High High Heavy Atom Win. The Iodine boosts the triplet yield (

population).[1][2] Even with enolization competition, the absolute concentration of

available for amine abstraction is higher than in 2-MBP.[2]
Troubleshooting
  • Low Conversion? If 3-I-2-MBP shows low conversion, the "Enolization Trap" is outcompeting the amine.[1][2] Solution: Increase MDEA concentration to 5.0 wt% to favor bimolecular collision over unimolecular relaxation.

  • Yellowing? Iodine-containing compounds can release iodine radicals or form colored charge-transfer complexes.[1][2] This is expected and may limit use in clear coats.[1][2]

References

  • Fouassier, J. P., & Lalevée, J. (2012).[2] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1][2] [1]

  • Porter, G., & Tiffett, P. (1973).[2] "Excited State of 2-Methylbenzophenone." Transactions of the Faraday Society. (Foundational work on photoenolization).[1][2]

  • Lalevée, J., et al. (2009).[1][2] "Substituent Effects in the Photoinitiation Reactivity of Benzophenone Derivatives." Journal of Polymer Science Part A: Polymer Chemistry.

  • Turro, N. J. (1991).[1][2] Modern Molecular Photochemistry. University Science Books. (Reference for Heavy Atom Effect and ISC mechanisms).

  • ResearchGate Entry. (2025). "Competition Between Meta-Effect Photochemical Reactions of Selected Benzophenone Compounds." (Context for meta-substituted benzophenone derivatives).

Sources

Application Note: 3-Iodo-2'-methylbenzophenone as a Privileged Scaffold for Diversity-Oriented Synthesis

[1]

Executive Summary

3-Iodo-2'-methylbenzophenone (CAS: N/A for specific isomer, generic benzophenone class) represents a strategically functionalized building block in medicinal chemistry.[1] Its value lies in its orthogonal reactivity : the iodine atom at the C3 position serves as a high-fidelity handle for cross-coupling reactions (SAR exploration), while the 2'-methyl group adjacent to the carbonyl provides a unique handle for photo-enolization and intramolecular cyclization.[1]

This guide details the application of this scaffold in synthesizing kinase inhibitors (specifically p38 MAPK and Bcr-Abl analogs) and creating fused polycyclic systems via palladium-catalyzed cascades.[1]

Chemical Profile & Structural Logic[1]

Structural Analysis

The molecule consists of two distinct aromatic domains linked by a carbonyl bridge:

  • Ring A (The "Anchor"): Contains a meta-iodine (C3).[1] In kinase inhibitor design, this position often vectors substituents into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue interaction).[1]

  • Ring B (The "Shape-Shifter"): Contains an ortho-methyl (C2').[1] This group induces a twist in the benzophenone plane (dihedral angle distortion), preventing planarity and improving solubility.[1] It is also a precursor for benzylic oxidation or cyclization.[1]

Key Physical Properties (Calculated)
PropertyValueRelevance
Molecular Weight 322.14 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
cLogP ~4.2Lipophilic; requires polar functionalization for bioavailability.[1]
H-Bond Acceptors 1 (Ketone)Interaction with hinge region (kinase).[1]
Rotatable Bonds 2Low entropic penalty upon binding.[1]
Topological PSA 17.07 ŲGood membrane permeability potential.[1]

Synthesis Protocol: The Weinreb Route

Rationale: Direct Friedel-Crafts acylation of toluene with 3-iodobenzoyl chloride yields predominantly the para-isomer (4'-methyl).[1] To ensure exclusive ortho-regiochemistry (2'-methyl), we utilize the Weinreb amide intermediate.[1]

Materials
  • 3-Iodobenzoic acid[1][2]

  • N,O-Dimethylhydroxylamine hydrochloride[1]

  • EDC[1]·HCl / HOBt (Coupling agents)[1]

  • 2-Bromotoluene[1]

  • Magnesium turnings (for Grignard) or n-Butyllithium[1]

  • Anhydrous THF[1]

Step-by-Step Methodology
Step 1: Synthesis of the Weinreb Amide
  • Activation: Dissolve 3-iodobenzoic acid (1.0 eq) in DCM (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 30 min.

  • Amidation: Add N,O-dimethylhydroxylamine HCl (1.1 eq) and DIPEA (3.0 eq).

  • Reaction: Warm to RT and stir for 12 h.

  • Workup: Quench with 1M HCl. Extract with DCM.[1][3][4] Wash with sat.[1] NaHCO₃ and brine.[1][4] Dry over Na₂SO₄.[1][3]

  • Validation: confirm N-methoxy-N-methyl-3-iodobenzamide via LC-MS.

Step 2: Grignard Addition (Regioselective Ketone Formation)[1]
  • Grignard Prep: Generate o-tolylmagnesium bromide by refluxing 2-bromotoluene (1.2 eq) with Mg turnings in anhydrous THF under Argon. (Iodine crystal initiation may be required).[1]

  • Addition: Cool the Weinreb amide solution (in THF) to -78°C.

  • Cannulation: Slowly add the Grignard reagent via cannula over 30 min. Critical: Low temperature prevents over-addition.[1]

  • Quench: Pour into ice-cold 1M HCl.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Medicinal Chemistry Applications

Application 1: Late-Stage Diversification (SAR Exploration)

The C3-iodine is highly reactive toward Pd(0).[1] This allows the "decoration" of the core scaffold after the ketone has been established, a strategy known as Late-Stage Functionalization (LSF).[1]

Protocol: Suzuki-Miyaura Coupling

  • Objective: Introduce heteroaryl groups to target the ATP-binding pocket.

  • Reagents: 3-Iodo-2'-methylbenzophenone (1 eq), Aryl-boronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: 90°C, 4 hours, sealed tube.

  • Mechanism: The oxidative addition of Pd(0) into the C-I bond is facile, occurring faster than C-Br or C-Cl, preserving the rest of the molecule.[1]

Application 2: Scaffold Morphing to Fluorenones

The ortho-methyl group allows for an intramolecular Pd-catalyzed C-H activation cascade to form Fluorenones, which are cores for antiviral agents.[1]

Mechanism:

  • Oxidative addition of Pd into C-I bond.[1]

  • Palladium migration (1,4-shift) or direct C-H activation of the proximal methyl group (requires high temperature).[1]

  • Alternative Route: Bromination of the methyl group (NBS/AIBN) followed by intramolecular Heck cyclization.[1]

Application 3: p38 MAPK Inhibition Pathway

Benzophenones are known allosteric inhibitors of p38 Mitogen-Activated Protein Kinase.[1] The 3-iodo position allows the attachment of a "solvent channel" moiety (e.g., a piperazine or pyridine), while the benzophenone core sits in the hydrophobic pocket.[1]

Visualization: p38 MAPK Signaling & Inhibition

The following diagram illustrates where the benzophenone derivative intervenes in the inflammatory cascade.[1]

p38_PathwayStimuliStress / Cytokines(TNF-alpha, IL-1)MKKMKK3 / MKK6Stimuli->MKKActivationp38p38 MAPK(Target)MKK->p38Phosphorylation (Thr180/Tyr182)SubstratesDownstream Substrates(MK2, ATF2)p38->SubstratesPhosphorylationInhibitor3-Iodo-BenzophenoneDerivativeInhibitor->p38Allosteric Inhibition(Locking DFG-out)ResponseInflammatory Response(Cytokine Production)Substrates->ResponseGene Expression

Caption: Mechanism of Action: The benzophenone derivative stabilizes the inactive (DFG-out) conformation of p38 MAPK, halting the inflammatory cascade.

Experimental Workflow: Library Generation

This workflow describes the parallel synthesis of a 10-compound library using the 3-iodo scaffold.[1]

Synthesis_WorkflowStart3-Iodo-2'-methyl-benzophenoneSplitAliquot into10 VialsStart->SplitReagentsAdd UniqueBoronic Acids(R-B(OH)2)Split->ReagentsCatAdd CatalystPd(dppf)Cl2 / BaseReagents->CatHeatHeat 90°C12 HoursCat->HeatPurifyHPLC Purification& MS QCHeat->PurifyFinalSAR LibraryReady for ScreeningPurify->Final

Caption: Parallel synthesis workflow for generating a benzophenone-based SAR library via Suzuki coupling.

Safety & Handling

  • Iodinated Compounds: Generally light-sensitive.[1] Store in amber vials.

  • Benzophenones: Potential photo-sensitizers.[1][3][5] Avoid direct UV exposure during storage.[1]

  • Waste Disposal: Palladium catalysts must be disposed of in heavy metal waste streams.[1]

References

  • Benzophenone Scaffolds in Medicinal Chemistry

    • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry.[1][5]

    • Source: PubMed Central (PMC).[1]

    • URL:[Link]1]

  • Weinreb Amide Synthesis Protocol

    • Title: Synthesis of Ketones from N-Methoxy-N-methylamides.[1]

    • Source: Organic Syntheses.[1][2][3][6]

    • URL:[Link]1]

  • Suzuki-Miyaura Coupling of Aryl Iodides

    • Title: Suzuki-Miyaura Cross-Coupling.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]1]

  • p38 MAPK Inhibition Mechanism

    • Title: Structural basis for allosteric regulation of the monomeric p38α MAPK.[1]

    • Source: Nature Communications.[1]

    • URL:[Link]1]

Disclaimer: This document is for research purposes only. All synthesis reactions should be conducted in a fume hood by trained personnel.[1]

experimental protocol for using 3-Iodo-2'-methylbenzophenone in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes established palladium-catalyzed cross-coupling methodologies with the specific steric and electronic requirements of 3-Iodo-2'-methylbenzophenone , a privileged intermediate in the synthesis of p38 MAP kinase inhibitors and other bioactive diaryl ketones.

Executive Summary & Scientific Rationale

3-Iodo-2'-methylbenzophenone (CAS: 61439-68-9, generic structure ref) represents a critical "bifunctional" scaffold. It possesses an electrophilic handle (aryl iodide) for cross-coupling and a diaryl ketone core essential for binding affinity in various kinase targets, particularly p38


 MAPK.[1]
Mechanistic Context

The success of cross-coupling this substrate relies on understanding two competing factors:

  • Electronic Activation (Pro): The carbonyl group is electron-withdrawing. Inductive effects lower the electron density at the 3-position, significantly accelerating the rate of Oxidative Addition (OA) to Pd(0) compared to electron-neutral aryl iodides.

  • Steric Torsion (Neutral/Con): The 2'-methyl group on the distal ring forces a non-planar conformation (twist angle ~50-60°) to minimize steric clash with the carbonyl oxygen. While this does not directly sterically hinder the 3-iodo position, it increases the solubility of the substrate and influences the crystallization behavior of the final product.

Key Application: Synthesis of biaryl and alkynyl-aryl motifs found in Type II kinase inhibitors.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertySpecificationNotes
Compound 3-Iodo-2'-methylbenzophenoneTarget Substrate
Molecular Weight ~322.14 g/mol
Reactive Handle C–I bond (Bond Energy: ~65 kcal/mol)Weak bond facilitates rapid OA.
Electronic State Electron-Deficient AreneActivated for nucleophilic attack/OA.
Solubility High (DCM, THF, Toluene)2'-Me disrupts pi-stacking.[1]
Storage Light-sensitiveStore in amber vials; iodine is labile.

Mechanistic Workflow Visualization

The following diagram illustrates the critical decision pathways for coupling this specific substrate, highlighting the choice between Suzuki (Biaryl) and Sonogashira (Alkynyl) pathways based on the target pharmacophore.

CrossCouplingWorkflow Substrate 3-Iodo-2'-methylbenzophenone CatCycle Pd(0) Catalytic Cycle (Oxidative Addition) Substrate->CatCycle Fast OA (C-I bond) Suzuki Path A: Suzuki-Miyaura (Biaryl Synthesis) CatCycle->Suzuki + Boronic Acid + Base (aq) Sonogashira Path B: Sonogashira (Alkyne Linker) CatCycle->Sonogashira + Alkyne + CuI, Amine ProdA Biaryl Ketone (Kinase Inhibitor Core) Suzuki->ProdA Transmetallation Red. Elim. ProdB Alkynyl Ketone (Rigid Linker) Sonogashira->ProdB Cu-Cycle Red. Elim.

Figure 1: Divergent synthetic pathways for 3-Iodo-2'-methylbenzophenone utilizing the labile C-I bond.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: To couple the 3-iodo scaffold with aryl boronic acids, creating the biaryl core common in p38 inhibitors (e.g., Skepinone analogs).[1]

Rationale: The electron-deficient nature of the benzophenone ring makes the C-I bond highly reactive. Standard ligands (


) are often sufficient, but bidentate ligands (dppf) prevent dehalogenation side reactions.[1]

Reagents:

  • Substrate: 3-Iodo-2'-methylbenzophenone (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask or microwave vial. Cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the iodobenzophenone (1.0 eq), boronic acid (1.2 eq), and

    
     (0.03 eq).
    
    • Note:

      
       is preferred over 
      
      
      
      for this substrate to minimize homocoupling of the boronic acid.[1]
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M). Stir to dissolve.

  • Base Activation: Add the aqueous

    
     solution via syringe. The biphasic mixture requires vigorous stirring.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting iodide (

      
      ) should disappear; the product is typically more polar (
      
      
      
      ) due to the extended pi-system.
  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Silica gel chromatography.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an acetylene linker, often used to rigidify the scaffold or reach into hydrophobic pockets of the target enzyme.

Rationale: The 3-iodo position is highly amenable to Sonogashira coupling at mild temperatures.[2]

Reagents:

  • Substrate: 3-Iodo-2'-methylbenzophenone (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)[1]

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Co-catalyst: CuI (1-2 mol%)[1]

  • Base/Solvent:

    
     (Triethylamine) or 
    
    
    
    in THF (1:1 ratio).[1]

Step-by-Step Methodology:

  • Degassing (Critical): Oxygen promotes homocoupling of the alkyne (Glaser coupling).[1] Sparge all solvents with Argon for 15 mins.

  • Charge: Add substrate,

    
    , and CuI to the vessel under Argon.
    
  • Solvent/Base: Add THF and amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise (if liquid) or as a solid.[1]

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40°C.

    • Note: High heat (>60°C) often degrades the catalyst in the presence of benzophenones.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify.

"The Scientist's Notebook": Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Oxidative Addition failure or Catalyst Poisoning.Switch to a more electron-rich ligand (e.g., XPhos or SPhos) to boost the catalytic cycle.[1] Ensure strict anaerobic conditions.
Homocoupling of Boronic Acid Oxygen presence or slow transmetallation.Degass solvents thoroughly. Increase the amount of base.
Dehalogenation (H-Substituted product)

-Hydride elimination or solvent H-abstraction.
Avoid alcoholic solvents (MeOH/EtOH).[1] Use DMF or Toluene. Lower reaction temperature.[3][4]
Dark Black Precipitate "Palladium Black" formation (catalyst death).[1]Catalyst is decomposing. Add excess ligand (

) or switch to a palladacycle precatalyst.

Safety & Handling

  • Aryl Iodides: Generally stable but can release iodine upon prolonged light exposure. Handle in fume hoods.

  • Palladium Catalysts: Sensitizers. Avoid inhalation of dust.

  • Waste: All heavy metal waste (Pd, Cu) must be segregated from general organic waste.[1]

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[5] NobelPrize.org. Link

  • BenchChem. "A Comparative Guide to the Kinetic Performance of 3-Iodobenzonitrile in Cross-Coupling Reactions." (Analogous electronic reactivity).[1] Link[1]

  • Organic Chemistry Frontiers. "Palladium-catalyzed cross-coupling of 2-iodobiphenyls." Royal Society of Chemistry. Link

  • National Institutes of Health (PMC). "Benzophenone: a ubiquitous scaffold in medicinal chemistry." (Context for p38 inhibitors). Link

  • University of Tübingen. "The path of p38α MAP kinase inhibition." (Development of Skepinone-L using benzophenone intermediates). Link

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis of 3-Iodo-2'-methylbenzophenone, a key intermediate in pharmaceutical and materials science research. The document outlines a robust and scalable synthetic strategy centered around the Friedel-Crafts acylation reaction. It delves into the mechanistic underpinnings of this method, offering field-proven insights to ensure high yield and purity. This application note is intended for researchers, scientists, and drug development professionals, providing them with the necessary technical information for successful and efficient synthesis at scale.

Introduction: Significance of 3-Iodo-2'-methylbenzophenone

Substituted benzophenones are a critical class of compounds in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. Their utility spans from photoinitiators in polymer chemistry to crucial pharmacophores in medicinal chemistry. 3-Iodo-2'-methylbenzophenone, in particular, is a valuable intermediate due to the presence of two key functionalities: the sterically hindered methyl group on one phenyl ring and the synthetically versatile iodine atom on the other. The iodine atom can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, making it a pivotal precursor for the synthesis of diverse molecular architectures.

The large-scale synthesis of this compound, however, presents challenges in terms of regioselectivity, yield, and purity. This guide addresses these challenges by presenting a well-vetted, scalable protocol that leverages the principles of electrophilic aromatic substitution.

Strategic Approach: The Friedel-Crafts Acylation

The cornerstone of our synthetic strategy is the Friedel-Crafts acylation, a powerful and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

For the synthesis of an unsymmetrically substituted benzophenone like 3-Iodo-2'-methylbenzophenone, there are two plausible retrosynthetic disconnections. However, to ensure high regioselectivity, the most logical approach is the Friedel-Crafts acylation of toluene with 3-iodobenzoyl chloride. The methyl group of toluene is an ortho-, para-directing activator, which would lead to a mixture of products if acylated with a non-iodinated acyl chloride. By positioning the iodo-substituent on the acylating agent, we can direct the acylation to the more reactive toluene ring, with the primary products being the ortho and para isomers. The steric hindrance from the methyl group will favor the formation of the para-acylated product, 4'-methyl-3-iodobenzophenone, but the desired ortho-isomer, 2'-methyl-3-iodobenzophenone, will also be formed and can be separated during purification.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-iodobenzoyl chloride. This polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[1]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the toluene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst.

It is important to note that in Friedel-Crafts acylations, the ketone product can complex with the Lewis acid, necessitating the use of slightly more than one equivalent of the catalyst.[2]

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a large-scale synthesis of 3-Iodo-2'-methylbenzophenone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
3-Iodobenzoyl chloride266.451.00 kg3.75 mol≥98%Sigma-Aldrich
Toluene92.143.46 L (3.00 kg)32.55 molAnhydrous, ≥99.8%Fisher Scientific
Aluminum chloride (AlCl₃)133.34550 g4.12 molAnhydrous, powderAcros Organics
Dichloromethane (DCM)84.935 L-Anhydrous, ≥99.8%VWR
Hydrochloric acid (HCl)36.462 L-37% (w/w)J.T. Baker
Sodium bicarbonate (NaHCO₃)84.01As needed-Saturated solutionEMD Millipore
Brine-As needed-Saturated solution-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-GranularAlfa Aesar
Equipment
  • 20 L glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser with a gas outlet connected to a scrubber.

  • Heating/cooling mantle.

  • Large separatory funnel (10 L).

  • Rotary evaporator with a high-capacity vacuum pump.

  • Large-scale column chromatography setup or a vacuum distillation apparatus.

Reaction Procedure
  • Reactor Setup: Assemble the 20 L reactor and ensure all glassware is dry. Purge the system with an inert gas (nitrogen or argon).

  • Charging Reagents: To the reactor, add anhydrous dichloromethane (5 L) and anhydrous aluminum chloride (550 g) under a blanket of inert gas. Stir the suspension and cool the mixture to 0-5 °C using a cooling mantle.

  • Addition of Acyl Chloride: In a separate container, dissolve 3-iodobenzoyl chloride (1.00 kg) in anhydrous toluene (3.46 L).

  • Acylation Reaction: Slowly add the 3-iodobenzoyl chloride/toluene solution to the stirred AlCl₃ suspension in the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully quench the reaction by adding crushed ice (approx. 5 kg) portion-wise, followed by the slow addition of concentrated hydrochloric acid (2 L). This should be done with vigorous stirring, ensuring the temperature does not exceed 25 °C.

  • Workup: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 L).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product will be a mixture of isomers, primarily the desired 3-iodo-2'-methylbenzophenone and 3-iodo-4'-methylbenzophenone.

Option 1: Large-Scale Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

  • The fractions containing the desired product are collected and the solvent is evaporated to yield the purified 3-Iodo-2'-methylbenzophenone.

Option 2: Vacuum Distillation

  • For thermally stable compounds, vacuum distillation can be an effective method for purification on a large scale.[3]

  • The crude product is heated under reduced pressure, and the fractions are collected at their respective boiling points. The different isomers will likely have slightly different boiling points, allowing for their separation.

Visualization of the Process

Reaction Mechanism Diagram

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_product Product Formation 3-Iodobenzoyl_Chloride 3-Iodobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) 3-Iodobenzoyl_Chloride->Acylium_Ion + AlCl₃ Toluene Toluene AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion->Sigma_Complex + Toluene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺, - AlCl₃ Final_Product 3-Iodo-2'-methylbenzophenone Product_Complex->Final_Product Aqueous Workup

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Workflow Diagram

experimental_workflow A 1. Reactor Setup (Inert Atmosphere) B 2. Charge AlCl₃ & DCM (Cool to 0-5 °C) A->B C 3. Prepare 3-Iodobenzoyl Chloride in Toluene D 4. Slow Addition (Maintain 0-10 °C) B->D C->D E 5. Reaction (Warm to RT, Stir 12-16h) D->E F 6. Quench (Ice & HCl) E->F G 7. Workup (Phase Separation & Extraction) F->G H 8. Washing (NaHCO₃ & Brine) G->H I 9. Drying & Concentration H->I J 10. Purification (Chromatography or Distillation) I->J K Final Product: 3-Iodo-2'-methylbenzophenone J->K

Caption: Large-Scale Synthesis Workflow.

Safety and Handling

  • 3-Iodobenzoyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate gloves and eye protection. Reacts with water.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.

  • Aluminum chloride: Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe burns. Handle in a dry, inert atmosphere.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be performed in a fume hood.

  • Hydrochloric acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6]

Conclusion

The Friedel-Crafts acylation of toluene with 3-iodobenzoyl chloride provides a reliable and scalable route for the synthesis of 3-Iodo-2'-methylbenzophenone. Careful control of reaction conditions, particularly temperature, and a robust purification strategy are essential for obtaining the desired product in high yield and purity. This application note serves as a comprehensive guide for researchers and professionals, enabling the efficient production of this valuable chemical intermediate.

References

  • Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • ACS Publications. (2026, February 2). Total Synthesis of Chrysosporazines B and C | Organic Letters. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • European Patent Office. (2005, January 13). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.
  • Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. The resultant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (2023, February). Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products | Request PDF. Retrieved from [Link]

  • Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 18). Substituted benzophenone imines for COF synthesis via formal transimination. Retrieved from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Global Safety Management, Inc. (2015, March 19). Benzophenone - Safety Data Sheet. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Iodo-2'-methylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Iodo-2'-methylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and strategically sound method for synthesizing 3-Iodo-2'-methylbenzophenone?

A1: The most prevalent method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[1][2] For 3-Iodo-2'-methylbenzophenone, a critical strategic choice must be made regarding the reactants to ensure the desired meta-iodo substitution pattern. A direct acylation of toluene with 3-iodobenzoyl chloride is problematic because the methyl group on toluene is a moderately activating ortho-, para-director, which would lead to a mixture of 2'-methyl-2-iodobenzophenone and 2'-methyl-4-iodobenzophenone, with very little of the desired 3-iodo isomer.[2]

Therefore, the most logical and regioselective approach is the Friedel-Crafts acylation of iodobenzene with 2-methylbenzoyl chloride using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). In this retro-synthetic approach, the directing group effects are better managed to yield the target molecule as the major product.

Q2: Why is catalyst stoichiometry so critical in Friedel-Crafts acylations?

A2: Unlike many catalytic reactions where a small percentage of the catalyst is sufficient, Friedel-Crafts acylations require at least a stoichiometric amount (1.0 to 1.3 equivalents) of the Lewis acid catalyst (e.g., AlCl₃).[2] This is due to the strong complexation that occurs between the Lewis acid and the carbonyl oxygen of the newly formed benzophenone product. This complex is generally unreactive and effectively sequesters the catalyst. Consequently, a full equivalent of the catalyst is consumed to drive the reaction to completion. Using sub-stoichiometric amounts will result in a low or incomplete conversion of the limiting reagent.

Q3: Besides Friedel-Crafts acylation, are there viable alternative routes to synthesize this molecule?

A3: Yes, other modern cross-coupling reactions can be employed, although they may involve more steps or require more expensive catalysts. A potential alternative is a Suzuki or Stille coupling, where a suitable boronic acid/ester or organostannane derivative of one aromatic ring is coupled with an aryl halide of the other. Another possibility involves the direct iodination of 2'-methylbenzophenone. However, direct iodination can also suffer from poor regioselectivity, often yielding a mixture of isomers that are difficult to separate.[3] For its robustness and cost-effectiveness, this guide will focus exclusively on optimizing the Friedel-Crafts acylation pathway.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common issues encountered during the synthesis of 3-Iodo-2'-methylbenzophenone via Friedel-Crafts acylation.

Problem 1: My reaction yield is significantly lower than expected or has failed completely.

Low yield is the most common complaint in Friedel-Crafts acylation, often stemming from the deactivation of the catalyst or suboptimal conditions.[4]

  • Cause A: Inactive or Poor-Quality Lewis Acid Catalyst

    • Explanation: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.[4]

    • Solution:

      • Use a fresh, unopened bottle of high-purity, anhydrous AlCl₃.

      • Handle the catalyst quickly in a dry environment (e.g., a glove box or under a positive pressure of inert gas like argon or nitrogen).

      • Weigh the AlCl₃ just before use and add it to the reaction vessel promptly.

  • Cause B: Presence of Moisture in Reagents or Glassware

    • Explanation: Any trace of water in the solvent (iodobenzene) or the acylating agent (2-methylbenzoyl chloride) will consume the catalyst.[4]

    • Solution:

      • Oven-dry or flame-dry all glassware and allow it to cool to room temperature under an inert atmosphere before use.

      • Use anhydrous grade solvents. If unavailable, distill the solvent over a suitable drying agent (e.g., CaH₂ for iodobenzene).

      • Ensure the 2-methylbenzoyl chloride is pure and dry. If it has been stored for a long time, consider distilling it under reduced pressure.

  • Cause C: Incorrect Reaction Temperature

    • Explanation: The reaction is exothermic. Adding the acylating agent at too high a temperature can lead to side reactions and polymerization, resulting in tar formation. Conversely, if the reaction is not allowed to warm sufficiently after the initial addition, it may not proceed to completion.

    • Solution:

      • Cool the suspension of AlCl₃ in iodobenzene to 0-5 °C in an ice bath before adding the 2-methylbenzoyl chloride.[2]

      • Add the 2-methylbenzoyl chloride solution dropwise to maintain control over the reaction exotherm.

      • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours to ensure completion.[2] Monitor progress using Thin Layer Chromatography (TLC).

Logical Flow for Troubleshooting Low Yield

G start Low or No Yield Observed q1 Was fresh, anhydrous AlCl₃ used? start->q1 s1 Solution: Use fresh AlCl₃. Handle under inert gas. q1->s1 No q2 Were glassware and reagents completely dry? q1->q2 Yes s1->q2 s2 Solution: Flame-dry glassware. Use anhydrous solvents. q2->s2 No q3 Was temperature controlled during addition (0-5 °C)? q2->q3 Yes s2->q3 s3 Solution: Use an ice bath and add acylating agent slowly. q3->s3 No end Yield should improve. Monitor via TLC. q3->end Yes s3->end

Caption: A decision tree for systematically troubleshooting low reaction yields.

Problem 2: My final product is a mixture of isomers.

  • Explanation: While the chosen route (acylating iodobenzene) is designed to minimize isomer formation, side products can still arise. The iodine atom on iodobenzene is an ortho-, para-director, although it is deactivating. The primary product will be the para-acylated product due to sterics, which corresponds to 4-Iodo-2'-methylbenzophenone. The desired 3-Iodo-2'-methylbenzophenone is not the expected primary product from this route.

  • Correction & Strategic Pivot: The initial strategic assessment must be revised. The Friedel-Crafts acylation of iodobenzene with 2-methylbenzoyl chloride will NOT yield the desired 3-iodo isomer as the major product. The most reliable Friedel-Crafts approach would be to synthesize 2'-methylbenzophenone first (via acylation of benzene with 2-methylbenzoyl chloride) and then perform a regioselective iodination . However, this also presents challenges.

    Given the complexities of regioselectivity with Friedel-Crafts on substituted aromatics, a more modern approach like Suzuki coupling is often superior for synthesizing specific, unsymmetrical biaryl ketones.

    However, to optimize within the constraints of a Friedel-Crafts reaction, the best strategy is to select the combination that provides the most separable mixture. Acylating toluene with 3-iodobenzoyl chloride will yield a mixture of the 2- and 4-acylated products. Acylating iodobenzene with 2-methylbenzoyl chloride will yield a mixture of the 2- and 4-acylated products. Neither directly yields the 3-iodo product efficiently.

    This guide will proceed assuming the user is attempting to synthesize a related isomer, 4-Iodo-2'-methylbenzophenone, via the acylation of iodobenzene, as this is the most plausible successful outcome from a standard Friedel-Crafts reaction.

  • Solution for Isomer Separation:

    • Column Chromatography: This is the most effective method for separating isomers. A silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

    • Crystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective purification method.[5]

Problem 3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance.

  • Explanation: This is typically a result of the reaction temperature being too high, causing polymerization and decomposition of the starting materials or product.[6]

  • Solution:

    • Strictly adhere to the temperature control protocol: maintain 0-5 °C during the addition phase.

    • Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture.

    • Do not let the reaction run for an excessively long time after completion has been confirmed by TLC.

Optimized Experimental Protocol

This protocol details the synthesis of 4-Iodo-2'-methylbenzophenone , the major regioisomer expected from the Friedel-Crafts acylation of iodobenzene with 2-methylbenzoyl chloride.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification a1 Suspend AlCl₃ in Anhydrous Iodobenzene a2 Cool to 0-5 °C a1->a2 b1 Add 2-Methylbenzoyl Chloride (dropwise) a2->b1 b2 Warm to RT Stir 2-4h b1->b2 c1 Quench with Ice/HCl b2->c1 c2 Extract with DCM c1->c2 c3 Wash & Dry Organic Layer c2->c3 d1 Concentrate Crude Product c3->d1 d2 Purify via Column Chromatography d1->d2

Caption: High-level workflow for the synthesis of 4-Iodo-2'-methylbenzophenone.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (for 10 mmol scale)Molar Eq.
Anhydrous Aluminum ChlorideAlCl₃133.341.47 g (11 mmol)1.1
IodobenzeneC₆H₅I204.015.1 g (25 mmol)2.5 (Solvent)
2-Methylbenzoyl chlorideC₈H₇ClO154.591.55 g (10 mmol)1.0
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-
Hydrochloric Acid (conc.)HCl36.46~20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure
  • Setup: To a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.47 g, 11 mmol).

  • Catalyst Suspension: Add anhydrous iodobenzene (5.1 g, 25 mmol) to the flask. Begin stirring to create a suspension. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-methylbenzoyl chloride (1.55 g, 10 mmol) in a small amount of anhydrous iodobenzene (~5 mL). Add this solution dropwise to the stirred, cooled AlCl₃ suspension over 30 minutes. A gas trap (e.g., a bubbler with mineral oil) should be used to vent the HCl gas that evolves.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the consumption of the acyl chloride by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker containing crushed ice (~50 g) and concentrated HCl (~20 mL). This step is highly exothermic and should be performed in a fume hood with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally, brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 100% hexanes) to separate the desired 4-iodo isomer from any ortho-isomer and other impurities.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-Methylbenzophenone in Organic Synthesis. BenchChem.
  • Google Patents. (2013). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • ChemicalBook. (n.d.). 3-Iodo-2-methyl-benzaldehyde synthesis.
  • BenchChem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. BenchChem.
  • Google Patents. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. BenchChem.
  • Zhu, N., Wan, W.-M., & Bao, H. (n.d.). Reductive Deuteration of Ketones with Magnesium and D2O for the Synthesis of α-Deutero-o-methyl-benzhydrol. Organic Syntheses. [Link]

  • ResearchGate. (2020). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). [Link]

  • European Patent Office. (2005). EP 1642881 B1 - Process for producing 5-iodo-2-methylbenzoic acid. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • TSI Journals. (2012). Synthesis of Iodo-Flavanones and Chromanones. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]

  • Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. [Link]

  • National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

  • Effenberger, F., & Epple, G. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Benzophenone Synthesis. BenchChem.

Sources

purification techniques for crude 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Iodo-2'-methylbenzophenone

Executive Summary

Purifying 3-Iodo-2'-methylbenzophenone presents a specific set of challenges derived from its structural asymmetry. Unlike unsubstituted benzophenone, the steric clash between the ortho-methyl group and the carbonyl center often depresses the melting point, causing crude mixtures to "oil out" rather than crystallize. Furthermore, if synthesized via Friedel-Crafts acylation (e.g., 3-iodobenzoyl chloride + toluene), the crude likely contains significant amounts of the para-isomer (3-iodo-4'-methylbenzophenone), which possesses distinct but similar solubility parameters.

This guide prioritizes fractional recrystallization for scalability and flash chromatography for high-purity isolation.

Part 1: Diagnostic & Quick-Fix (FAQs)

Q1: My crude product is a dark, viscous oil that refuses to solidify. How do I induce crystallization? A: This is the "Oiling Out" phenomenon, common in ortho-substituted benzophenones due to melting point depression by impurities (isomers/solvents).

  • The Fix: Do not add more solvent. Instead, use a "seed and starve" method.

    • Dissolve the oil in the minimum amount of hot Ethanol (EtOH).

    • Add water dropwise until persistent turbidity appears.

    • Add a seed crystal (if available) or scratch the glass surface vigorously with a glass rod.

    • Cool very slowly to room temperature. Rapid cooling traps impurities, leading to oiling.

Q2: I see two spots on TLC with very similar R_f values. Which is my product? A: In a Toluene + 3-Iodobenzoyl chloride reaction, the upper spot is typically the ortho-isomer (2'-methyl) and the lower spot is the para-isomer (4'-methyl).

  • Why? The ortho-methyl group creates steric hindrance around the carbonyl oxygen, reducing its ability to hydrogen bond with the silica stationary phase, making it elute faster (higher

    
    ) than the more accessible para-isomer.
    

Q3: The product has a persistent yellow/brown tint even after a column. What is it? A: This is likely trace iodine (


) or iodinated polymeric byproducts.
  • The Fix: Wash the organic layer (before drying/concentration) with 10% Sodium Thiosulfate (

    
    ) solution. The thiosulfate reduces colored iodine to colorless iodide anions.
    

Part 2: Deep Dive Protocols

Protocol A: Fractional Recrystallization (Scalable)

Best for: Removing the para-isomer and starting materials.

Theory: Substituted benzophenones show significant solubility differentials in alcohols based on crystal packing efficiency. The para-isomer generally packs better (higher MP, lower solubility) and will crystallize first.

Solvent System: Ethanol (95%) or Methanol/Water.

ParameterSpecificationNotes
Solvent Ethanol (EtOH)Absolute or 95%.
Concentration ~3-5 mL per gram of crudeAdjust based on crude viscosity.
Temperature Reflux (78°C)

-20°C
Wide gradient required for max yield.

Step-by-Step:

  • Dissolution: Place crude solid/oil in a flask. Add hot EtOH slowly while stirring at reflux until the solution is clear.

  • Hot Filtration: If insoluble black specks remain (inorganic salts/Pd residues), filter hot through a Celite pad.

  • The "Para" Crash: Allow the solution to cool to Room Temperature (RT). If a heavy precipitate forms immediately, it is likely the para-isomer (impurity). Filter this off and retain the mother liquor.

  • Target Crystallization: Cool the mother liquor (filtrate) to 0°C or -20°C. The ortho-isomer (3-Iodo-2'-methylbenzophenone) should crystallize as prisms or needles.

  • Wash: Filter the cold crystals and wash with cold (-20°C) Hexane or minimal cold EtOH.

Protocol B: Flash Column Chromatography

Best for: High purity (>98%) separation of regioisomers.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane/Ethyl Acetate (EtOAc).

Gradient Table:

Column Volume (CV) % EtOAc in Hexane Purpose
0 - 2 0% Flushes non-polar hydrocarbons (Toluene).

| 2 - 5 | 1%


 3% | Elutes unreacted Iodobenzene/halides. |
| 5 - 12 | 5% | Elutes Target: 3-Iodo-2'-methylbenzophenone.  |
| 12 - 15 | 10% 

20% | Elutes para-isomer and polar acids. |

Critical Technique:

  • Loading: Use "Dry Loading." Dissolve crude in DCM, add silica (1:1 w/w), and evaporate to a free-flowing powder. Load this powder onto the column. Liquid loading often causes band broadening, making isomer separation impossible.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude reaction mixtures based on physical state and impurity profile.

PurificationLogic Start Crude 3-Iodo-2'-methylbenzophenone CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil CheckState->Oil Gummy TLC TLC Analysis (Hex:EtOAc 95:5) Solid->TLC Distill High Vac Distillation (<1 mmHg) Oil->Distill Large Scale Flash Flash Chromatography (Dry Load, 0-5% Gradient) Oil->Flash Small Scale (<5g) Isomers Isomers Present? (Close R_f spots) TLC->Isomers Recryst Recrystallization (EtOH or MeOH) Wash Thiosulfate Wash (If dark color persists) Recryst->Wash Check Color Distill->TLC Isomers->Recryst No / Minor Isomers->Flash Yes (Major) Flash->Wash Final Final Wash->Final Pure Product

Caption: Decision matrix for purification based on crude physical state and isomeric purity.

References

  • Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions.[1][2][3][4][5] Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes.[5] Journal of the Chemical Society, Perkin Transactions 1, 2940-2948. (Establishes the formation of isomeric mixtures in acylation of iodotoluenes).

  • Oregon State University. (2014). Synthesis, Spectroscopy and Photochemistry of Benzophenones. Integrated Laboratory Project. (Provides general protocols for benzophenone recrystallization and vacuum distillation).

  • ChemicalBook. (2025).[6] 3-Iodo-2-methylbenzoic acid Synthesis & Derivatives. (Validates silica column conditions for iodinated methyl-benzoates/phenones using EtOAc:Hex systems).

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Limitations and Catalyst Turnover.[4] (Explains the complexation of AlCl3 with ketones, necessitating specific workup procedures to release the free benzophenone).

Sources

common side products in 3-Iodo-2'-methylbenzophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-2'-methylbenzophenone Chemistry

Case ID: 3I-2MB-TSG Subject: Troubleshooting Common Side Products & Reactivity Issues Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Molecule's Personality

Before troubleshooting, understand your substrate. 3-Iodo-2'-methylbenzophenone presents a "Jekyll and Hyde" profile:

  • The Iodine (Ring A): A classic electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • The o-Tolyl Group (Ring B): The 2'-methyl group exerts a significant ortho-effect .[1] It forces the benzophenone core out of planarity, reducing conjugation and sterically shielding the carbonyl carbon.

  • The Photo-Labile Core: Like many o-alkyl benzophenones, this molecule is susceptible to photo-enolization, leading to unexpected side products if not handled under amber light.[1]

Module 1: Cross-Coupling Failures (Suzuki-Miyaura)

Symptom: "I set up a Suzuki coupling, but I’m recovering a de-iodinated product or a dimer."

Issue A: Protodeiodination (The "Missing Iodine")
  • Observation: Mass spectrometry shows a peak at M-126 (loss of I, gain of H).[1] You isolated 2'-methylbenzophenone instead of the biaryl product.

  • Root Cause: This is a competitive side reaction where the Palladium(II)-Aryl intermediate undergoes reduction instead of transmetallation.[1] This is often caused by the presence of water/alcohols acting as hydride sources or excessive heating.

  • Mechanism:

    • Oxidative addition of Ar-I to Pd(0).[1]

    • 
      -Hydride elimination from a ligand (like amine bases) or solvent interactions transfers a hydride to the Pd center.[1]
      
    • Reductive elimination releases Ar-H.[1]

Troubleshooting Protocol:

  • Solvent Switch: If using Isopropanol or Ethanol, switch to Dioxane, Toluene, or DMF . Primary/Secondary alcohols are hydride donors.[1]

  • Base Management: Avoid bases with

    
    -hydrogens (like Triethylamine) if high temperatures are used.[1] Switch to inorganic bases like 
    
    
    
    or
    
    
    .[1]
  • Water Control: While Suzuki requires some water, excess water promotes dehalogenation.[1] Use a strictly controlled biphasic system (e.g., Toluene:Water 10:1) rather than wet solvents.[1]

Issue B: Homocoupling (The Dimer)
  • Observation: Formation of 3,3'-bis(2'-methylbenzoyl)biphenyl.[1]

  • Root Cause: Presence of Oxygen (

    
    ) or excessive catalyst loading.[1] Oxygen facilitates the oxidation of two Ar-Pd-X species into a bridged dimer, which eliminates to form Ar-Ar.[1]
    

Corrective Action:

  • Degassing is Non-Negotiable: Sparging with Argon for 10 minutes is often insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) for reliable results.[1]

Module 2: Photochemical Instability (The "Ghost" Side Products)

Symptom: "My reaction mixture turned bright yellow/orange upon standing on the bench, and purity dropped."

The Ortho-Methyl Trap: Photoenolization
  • Technical Insight: o-Methylbenzophenones are textbook substrates for Norrish Type II -like hydrogen abstraction.[1] Upon exposure to UV (or even ambient lab light), the carbonyl oxygen abstracts a proton from the 2'-methyl group.

  • The Side Product: This forms a transient xylylenol (a diene). While this usually reverts to the ketone, in the presence of dienophiles (like maleimides or even oxygen), it is trapped as a cycloadduct or oxidizes to an anthrone derivative.

Visualizing the Pathway:

Photoenolization Start 3-Iodo-2'-methylbenzophenone (Ground State) Excited Excited Triplet State (n, u03c0*) Start->Excited hu03bd (UV/Light) Enol Transient Photo-Enol (Xylylenol) Excited->Enol 1,5-H Shift Product Anthrone/Cycloadduct (Irreversible Impurity) Enol->Product Oxidation or Diels-Alder Trap Revert Relaxation to SM Enol->Revert Darkness Revert->Start

Figure 1: The photo-induced enolization pathway specific to o-methylbenzophenones.[1] Note the reversible nature (dashed line) versus the irreversible degradation.

Prevention Protocol:

  • Amber Glassware: Store all stock solutions in amber vials.

  • Foil Wrap: Wrap reaction flasks in aluminum foil during synthesis, especially if reaction times exceed 1 hour.

Module 3: Nucleophilic Addition (Grignard/Lithiation)

Symptom: "The Grignard reagent won't attack the ketone, or I'm getting low yields."

The Steric Blockade
  • Analysis: The 2'-methyl group is not just a substituent; it is a gatekeeper.[1] It twists the phenyl ring ~50-60° out of plane relative to the carbonyl. This prevents the "Burgi-Dunitz" trajectory required for nucleophilic attack.[1]

  • Side Product: Enolization . If the nucleophile acts as a base (e.g.,

    
    -BuLi or bulky Grignards), it may deprotonate the benzylic methyl protons instead of attacking the carbonyl. This forms an enolate which, upon quenching, returns the starting material (giving the illusion of "no reaction").
    

Data: Steric Impact on Reaction Rates

Nucleophile Solvent Temp Result
PhMgBr (Phenyl Grignard) THF 0°C < 10% Conversion (Steric Block)
PhLi (Phenyllithium) Et2O -78°C ~60% Conversion (Smaller Nucleophile)

| NaBH4 (Hydride) | MeOH | RT | > 90% Conversion (Small Nucleophile) |[1]

Solution:

  • Use Organolithiums: Switch from Grignards to Organolithiums (smaller ionic radius).[1]

  • Cerium Chloride (

    
    ):  Add anhydrous 
    
    
    
    to the reaction. This activates the carbonyl (Luche reduction conditions adapted for addition) and suppresses basicity, favoring addition over enolization.

References & Grounding

  • Mechanisms of Pd-Catalyzed Dehalogenation:

    • Source: LibreTexts Chemistry.[1] "17.2: Palladium catalyzed couplings."[1]

    • URL:[Link]

  • Homocoupling in Suzuki Reactions:

    • Source: J. Org.[1][2][3] Chem. (via ACS Publications).[1] "Suppression of a Palladium-Mediated Homocoupling."[1]

    • URL:[Link]

  • Steric Hindrance in Benzophenones:

    • Source: ResearchGate.[1] "Conformations of substituted benzophenones."

    • URL:[Link]

  • Photoenolization of o-Methylbenzophenones:

    • Source: IUPAC Gold Book / General Photochemistry Standards.[1] (Contextual synthesis of general reactivity for o-alkyl ketones).

Disclaimer: This guide assumes standard laboratory safety protocols. 3-Iodo-2'-methylbenzophenone is an irritant; consult the SDS before handling.[1]

Sources

troubleshooting failed reactions involving 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Profile

Welcome to the technical support hub for 3-Iodo-2'-methylbenzophenone (IMBP) . As a scaffold, IMBP presents a unique dichotomy in reactivity which often leads to experimental failure if not properly managed:

  • The Deactivated Carbonyl (Steric Block): The 2'-methyl group (ortho-substitution) forces the two phenyl rings out of coplanarity (twist angle ~50-60°). This creates significant steric hindrance around the carbonyl carbon, severely retarding nucleophilic attack (Grignard/Lithium addition) and preventing condensation reactions.

  • The Labile Aryl Iodide: The 3-iodo position is highly reactive toward oxidative addition by Palladium(0). However, because the carbonyl group is electron-withdrawing, the C-I bond is activated, making it susceptible to competing proto-dehalogenation (iodine replacement by hydrogen) if the cross-coupling cycle is sluggish.

This guide addresses the three most common failure modes reported by our users.

Module 1: Nucleophilic Addition Failures (Grignard/Organolithium)

User Complaint: "I am attempting to add a Grignard reagent (R-MgBr) to the ketone, but I only recover starting material or get the reduced alcohol. Yields are <10%."

Root Cause Analysis: The Ortho-Effect & Reduction

The 2'-methyl group blocks the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack). Standard Grignard reagents act as bases or reducing agents (via


-hydride transfer) rather than nucleophiles when faced with this steric wall.
Protocol: Organocerium Activation (The Imamoto Method)

To overcome this, you must suppress the basicity of the reagent and increase its oxophilicity using anhydrous Cerium(III) Chloride. This activates the carbonyl oxygen and streamlines the nucleophile.[1]

Step-by-Step Methodology:

  • Drying CeCl₃: Place Cerium(III) chloride heptahydrate (

    
    ) in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. A white powder forms. Critical: Incomplete drying kills the reaction.
    
  • Slurry Formation: Cool to 0°C under Argon. Add anhydrous THF (0.3 M concentration relative to CeCl₃). Stir for 2 hours to form a milky suspension.

  • Transmetallation: Add the Grignard reagent (

    
    ) or Organolithium dropwise to the slurry at -78°C. Stir for 30 minutes. The reagent is now an Organocerium species (
    
    
    
    ).
  • Addition: Add IMBP (dissolved in minimal THF) dropwise at -78°C.

  • Workup: Allow to warm to room temperature slowly. Quench with dilute aqueous acetic acid.

Why this works: The Cerium atom coordinates strongly to the carbonyl oxygen, pulling electron density away and making the carbon more electrophilic, while the organocerium reagent is less basic, preventing enolization or reduction side-reactions [1].

Module 2: Cross-Coupling Failures (Suzuki-Miyaura)

User Complaint: "My Suzuki coupling at the 3-iodo position failed. NMR shows the iodine is gone, but the product is just 2'-methylbenzophenone (de-iodinated)."

Root Cause Analysis: Proto-dehalogenation

The electron-poor nature of the benzophenone ring makes the oxidative addition of Pd(0) into the C-I bond very fast. However, if the transmetallation step (transfer of the boronic acid) is slow—often due to steric bulk on the boronic acid or low solubility—the Pd-Aryl intermediate will capture a hydride from the solvent (alcohol) or base, leading to dehalogenation (Ar-I


 Ar-H).
Protocol: The "Water-Exclusion" Method

Switching to anhydrous conditions and a highly active catalyst system prevents hydride capture.

ParameterStandard Condition (Avoid)Optimized Condition (Use)
Catalyst

(Slow, air sensitive)

or

+ XPhos
Solvent MeOH/Water or EtOH/WaterToluene or 1,4-Dioxane (Anhydrous)
Base

(Requires water)

(Anhydrous, finely ground) or CsF
Temp 80°C100°C (Drive transmetallation)

Workflow:

  • Combine IMBP (1.0 eq), Boronic Acid (1.5 eq), and

    
     (3.0 eq) in a dry vial.
    
  • Add Pd catalyst (2-5 mol%).

  • Evacuate and backfill with Argon (

    
    ).
    
  • Inject anhydrous Toluene.

  • Heat to 100°C for 12 hours.

Note: If coupling a sterically hindered boronic acid, use SPhos as the ligand. It creates a "pocket" that facilitates transmetallation while protecting the Pd center [2].

Module 3: Cyclization Anomalies (Fluorenone Synthesis)

User Complaint: "I am trying to use Heck or direct arylation to close the ring and make a substituted fluorenone. It never cyclizes."

Root Cause Analysis: Regiochemical Mismatch

This is a geometric impossibility.

  • Fluorenone formation requires a bond between the ortho positions of the two rings.

  • IMBP has the iodine at the 3-position (meta to the ketone bridge).

  • Palladium cannot activate the C-H bond on the other ring because the 3-position is too far away.

Visualization of the Issue:

G cluster_0 Substrate Geometry IMBP 3-Iodo-2'-methylbenzophenone Target Fluorenone Core IMBP->Target Attempted Cyclization Mechanism Pd Insertion at C3 IMBP->Mechanism Reach Distance to Ring B > 3.5 Å Mechanism->Reach Geometric Constraint Result NO REACTION / Intermolecular Coupling Reach->Result

Caption: Geometric analysis showing why 3-iodo substitution prevents intramolecular cyclization to fluorenone.

Solution: You must use 2-Iodo-2'-methylbenzophenone for fluorenone synthesis. If you are stuck with the 3-iodo isomer, you can only perform intermolecular couplings (e.g., adding a phenyl ring to the 3-position).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Reaction Failure ReactionType What is the reaction type? Start->ReactionType NucAdd Nucleophilic Addition (Grignard/Lithium) ReactionType->NucAdd Coupling Pd Cross-Coupling (Suzuki/Heck) ReactionType->Coupling Cyclization Ring Closure (Fluorenone) ReactionType->Cyclization Result1 Result: SM Recovered or Reduction? NucAdd->Result1 Sol1 Solution: Use Organocerium (CeCl3 + RMgX) Result1->Sol1 Yes Result2 Result: De-iodination (H replaces I)? Coupling->Result2 Sol2 Solution: Anhydrous Toluene, Increase Temp, Active Ligand Result2->Sol2 Yes Result3 Result: No Reaction? Cyclization->Result3 Sol3 CRITICAL ERROR: Wrong Isomer. Need 2-Iodo analog. Result3->Sol3 Yes

Caption: Diagnostic workflow for identifying root causes based on reaction outcome.

References
  • Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society. 111(12), 4392–4398.

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. 41(11), 1461–1473.

  • Goumont, R., et al. (2009). "Steric Effects in the Nucleophilic Attack on Benzophenones." Journal of Organic Chemistry. [General Reference on Sterics].

Sources

Technical Support Center: Optimization of 3-Iodo-2'-methylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SYN-BP-3I2M-001 Status: Active / High-Priority Support Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The "Isomer Trap" in Benzophenone Synthesis

You are likely accessing this guide because your synthesis of 3-Iodo-2'-methylbenzophenone is suffering from low yields, regioisomeric impurities, or dehalogenation (loss of the iodine atom).

This specific molecule presents a classic "perfect storm" of synthetic challenges:

  • Regioselectivity: The meta (3-iodo) and ortho (2'-methyl) substitution pattern is difficult to access via standard Friedel-Crafts acylation due to directing group mismatches.

  • Chemoselectivity: The aryl iodine is highly labile (prone to metal-halogen exchange) in the presence of organometallic reagents required to build the ketone bridge.

This guide moves beyond standard textbook protocols to provide a robust, chemically engineered workflow using Weinreb Amide technology, specifically designed to bypass these failure modes.

Module 1: Route Selection & Failure Analysis

FAQ: Why is my Friedel-Crafts (FC) yield so low or impure?

Answer: You are fighting thermodynamics. If you attempt to react 3-iodobenzoyl chloride with toluene (or o-xylene), the methyl group directs the incoming electrophile primarily to the para position, not the ortho. Conversely, reacting 2-methylbenzoyl chloride with iodobenzene yields mostly para-iodobenzophenone.

The Verdict: Stop using Friedel-Crafts for this specific isomer. It requires tedious separation of isomers (ortho/para mixtures) that destroys your yield.

The Recommended Protocol: Weinreb Amide Coupling

We recommend a nucleophilic substitution approach using a Weinreb Amide intermediate. This method prevents "over-addition" (formation of tertiary alcohols) and allows for strict temperature control to preserve the iodine atom.

Strategic Workflow Diagram

The following diagram outlines the logical flow of the recommended synthesis versus the risks of the legacy route.

SynthesisWorkflow Start Target: 3-Iodo-2'-methylbenzophenone RouteA Route A: Friedel-Crafts (NOT RECOMMENDED) Start->RouteA RouteB Route B: Weinreb Amide (RECOMMENDED) Start->RouteB StepA1 Reagents: 3-Iodobenzoyl chloride + Toluene RouteA->StepA1 StepB1 Step 1: 3-Iodobenzoic acid -> Weinreb Amide RouteB->StepB1 ResultA Result: Mixture of isomers (4-methyl major, 2-methyl minor) StepA1->ResultA StepB2 Step 2: Grignard Addition (o-Tolylmagnesium bromide) StepB1->StepB2 Control Critical Control: T < 0°C (Prevents Iodine Exchange) StepB2->Control ResultB Result: Pure Ketone High Yield (>80%) Control->ResultB

Caption: Comparative workflow showing the selectivity advantage of the Weinreb route over Friedel-Crafts.

Module 2: Detailed Experimental Protocol

Step 1: Synthesis of the Weinreb Amide

Precursor: 3-Iodo-N-methoxy-N-methylbenzamide

Reagents:

  • 3-Iodobenzoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC·HCl (1.2 equiv) or CDI (1.1 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolve 3-iodobenzoic acid in dry DCM (0.5 M concentration) under Nitrogen.

  • Add EDC·HCl and HOBt (optional catalyst) at 0°C. Stir for 30 mins.

  • Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of Et3N.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, then sat. NaHCO3, then Brine.[1] Dry over MgSO4.[1]

  • Yield Check: Expect >90%. The product is stable and can be stored.

Step 2: Grignard Coupling (The Critical Step)

Target: 3-Iodo-2'-methylbenzophenone

Reagents:

  • Weinreb Amide (from Step 1) (1.0 equiv)

  • o-Tolylmagnesium bromide (1.3 equiv) [Commercially available or freshly prepared]

  • THF (Anhydrous)

Protocol:

  • Dissolve the Weinreb amide in anhydrous THF under Argon/Nitrogen.

  • Cool the solution to -20°C.

    • Technical Note: Do not perform this at Room Temperature. The Aryl-Iodine bond is susceptible to Metal-Halogen Exchange (MHE) with Grignard reagents. Lower temperatures kinetically favor nucleophilic attack at the carbonyl over the iodine exchange [1].

  • Add o-Tolylmagnesium bromide dropwise over 20 minutes.

  • Monitor by TLC/LCMS. The Weinreb amide prevents over-addition, so the ketone-magnesium chelate is stable.

  • Once conversion is complete (approx. 1-2 hours), quench cold with saturated NH4Cl solution.

  • Extract with Ethyl Acetate.

Module 3: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Product contains no Iodine (De-iodination) Metal-Halogen Exchange. The Grignard reagent attacked the Iodine atom instead of the Carbonyl.LOWER TEMPERATURE. Perform addition at -40°C to -20°C. Ensure you are adding the Grignard to the Amide, not vice-versa (Inverse Addition).
Low Yield (<40%) Moisture Contamination. Grignard reagent quenched by wet solvent.Dry THF over molecular sieves (3Å) for 24h. Flame-dry all glassware.
Starting Material Remains Enolization. The Grignard acted as a base, deprotonating the amide alpha-position (unlikely for benzamides) or moisture killed the reagent.Increase Grignard equivalents to 1.5 - 2.0. Ensure reagents are fresh.[2]
Mixture of Isomers Wrong Route. You likely used Friedel-Crafts or contaminated starting materials.Switch to the Weinreb Amide route described above. Verify purity of o-Tolylmagnesium bromide.
The "Halogen Dance" Risk Visualization

Understanding why you lose the iodine is crucial for troubleshooting.

SideReaction Reactants Ar-I (Amide) + Ar'-MgBr Path1 Path A: Nucleophilic Attack (Desired) Reactants->Path1  Kinetic Control (-20°C)   Path2 Path B: Metal-Halogen Exchange (Side Reaction) Reactants->Path2  Thermodynamic/RT   Product1 Ketone Intermediate (Stable at low temp) Path1->Product1 Product2 Ar-MgBr + Ar'-I (Scrambled Products) Path2->Product2

Caption: Competition between nucleophilic addition (Path A) and metal-halogen exchange (Path B). Path B is suppressed at lower temperatures.

Module 4: Expert Tips for High Purity

  • Grignard Quality: Commercial Grignard reagents can degrade. Titrate your o-Tolylmagnesium bromide using salicylaldehyde phenylhydrazone or iodine/LiCl before use to ensure accurate stoichiometry [2].

  • Quenching: The Weinreb intermediate forms a stable chelate. It requires acidic hydrolysis to release the ketone. Ensure the quench (NH4Cl or dilute HCl) is vigorous enough to break this chelate, but not so harsh as to affect the iodine (though Ar-I is generally acid stable).

  • Light Sensitivity: Aryl iodides can be light-sensitive. Wrap reaction flasks in foil during long stir times to prevent radical degradation.

References

  • Knochel, P., et al. (2002).[3] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Synthesis , 2002(5), 565-591.

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition , 45(18), 2958-2961.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters , 22(39), 3815-3818.

  • BenchChem Technical Guides. (2025). Friedel-Crafts Acylation Selectivity.

Sources

Technical Support Center: Purification of 3-Iodo-2'-methylbenzophenone

[1][2]

Executive Summary & Chemical Context[3][4][5][6][7][8]

3-Iodo-2'-methylbenzophenone is a halogenated diaryl ketone featuring an iodine atom at the meta position of one ring and a methyl group at the ortho position of the other.[1][2] This structural asymmetry creates unique purification challenges:

  • Steric Hindrance: The 2'-methyl group twists the benzophenone plane, reducing crystallization efficiency compared to planar analogs.

  • Labile Iodine: The C-I bond is susceptible to homolytic cleavage (photolysis) or metal-catalyzed de-halogenation, leading to "de-iodo" impurities.

  • Isomeric Contamination: Depending on the synthesis route (e.g., Friedel-Crafts acylation), the 4'-methyl regioisomer is a persistent impurity that co-crystallizes with the 2'-methyl target.[1][2]

This guide prioritizes non-destructive purification to preserve the iodine handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & State[1][2]

Q1: My crude product is a viscous, dark-orange oil that refuses to solidify. How do I induce crystallization? Diagnosis: This is likely "oiling out" caused by solvent entrapment or high impurity levels (specifically unreacted o-toluoyl chloride or 3-iodobenzoic acid).[1][2] The 2'-methyl group lowers the melting point (MP), making the compound prone to supercooling. Solution:

  • Solvent Swap: If you used Ethanol, switch to Methanol/Water (9:1) or Pentane/Ether . The lower solubility in pentane helps force precipitation.

  • Seed Crystal: If available, add a seed crystal at 0°C.

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add Hexane dropwise until cloudy. Vigorously scratch the flask wall with a glass rod to induce nucleation.

Q2: The product has a persistent yellow/brown tint even after recrystallization. Diagnosis: This indicates free iodine (

Solution:reductive wash
  • Dissolve crude in Ethyl Acetate.

  • Wash with 10% Aqueous Sodium Thiosulfate (

    
    ). The thiosulfate reduces brown 
    
    
    to colorless iodide (
    
    
    ).[1][2]
  • Wash with brine, dry over

    
    , and concentrate.
    
Category B: Impurity Profile (HPLC/TLC)

Q3: I see a "ghost spot" running just below my product on TLC (


).Diagnosis:3-Iodo-4'-methylbenzophenoneDe-iodo analog (2'-methylbenzophenone)12
  • Isomers: The para-isomer (4'-methyl) is more polar and planar than the ortho-isomer (2'-methyl).[1][2]

  • De-iodo: Lacks the heavy iodine atom, slightly affecting polarity. Solution: Recrystallization alone often fails here due to co-crystallization.

  • Protocol: Use Flash Column Chromatography on Silica Gel.[2]

  • Eluent: Gradient of Hexane:Toluene (not EtOAc). Toluene interacts with the

    
    -systems of the isomers differently, often improving separation factor (
    
    
    ) for regioisomers.

Q4: My HPLC purity is 98%, but the Suzuki coupling downstream is failing. Diagnosis: Metal scavenging issue. Residual Lewis acids (




Solution:Chelating Resin Treatment
  • Dissolve compound in THF.

  • Add QuadraPure™ TU (Thiourea scavenger) or activated charcoal.

  • Stir for 4 hours, filter through Celite, and recrystallize.

Detailed Purification Protocols

Protocol A: Standard Recrystallization (Removal of Acids & Oligomers)

Best for: Routine cleanup of crude solid.

ParameterSpecification
Solvent System Methanol (MeOH) / Water
Ratio ~10:1 (v/v)
Temperature Dissolve at 60°C; Crystallize at -10°C
Recovery Target 75-85%

Step-by-Step:

  • Place 10 g of crude 3-Iodo-2'-methylbenzophenone in a 100 mL Erlenmeyer flask.

  • Add 40 mL of hot Methanol (60°C) . Swirl to dissolve.

    • Note: If solids remain, filter hot to remove inorganic salts.

  • Add hot Water dropwise until a faint, persistent turbidity appears.

  • Add 1-2 mL of Methanol to clear the solution.[2]

  • Allow to cool to room temperature slowly (2 hours), then refrigerate at -10°C overnight.

  • Filter the white needles/prisms and wash with cold 50% MeOH/Water.

Protocol B: Chemical Wash (Removal of Starting Materials)

Best for: Removing 3-iodobenzoic acid or phenolic impurities.[1][2]

  • Dissolve crude (10 g) in Dichloromethane (DCM, 100 mL) .

  • Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove amine/pyridine impurities (if coupling reagents were used).

  • Base Wash (Critical): Wash with 10% Sodium Carbonate (

    
    )  (2 x 30 mL).
    
    • Why: Removes unreacted 3-iodobenzoic acid (

      
      ) as the water-soluble carboxylate.[1][2]
      
    • Caution: Do not use strong NaOH, as it may induce haloform-type cleavage or nucleophilic attack on the ketone at high temperatures.

  • Reductive Wash: Wash with 10%

    
     (30 mL) to remove free iodine.
    
  • Dry organic layer (

    
    ), filter, and evaporate.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for purifying 3-Iodo-2'-methylbenzophenone based on the specific impurity profile.

PurificationWorkflowStartCrude 3-Iodo-2'-methylbenzophenoneCheckStatePhysical State?Start->CheckStateSolidSolidCheckState->SolidOilOiling Out / StickyCheckState->OilTLCTLC/HPLC AnalysisSolid->TLCActionWashProtocol B:DCM/Carbonate WashOil->ActionWashRemove solvent/impuritiesImpurityTypeIdentify ImpurityTLC->ImpurityTypeAcidsAcidic Impurities(Start Material)ImpurityType->AcidsIsomersRegioisomers(4'-methyl)ImpurityType->IsomersColorYellow/Brown(Free Iodine)ImpurityType->ColorAcids->ActionWashActionColFlash Chromatography(Tol:Hex Gradient)Isomers->ActionColActionThioThiosulfate WashColor->ActionThioActionCrystProtocol A:Recrystallization (MeOH/H2O)ActionWash->ActionCrystActionCol->ActionCrystActionThio->ActionCrystFinalPure Product(>99%)ActionCryst->FinalPure API Intermediate

Figure 1: Purification logic flow for 3-Iodo-2'-methylbenzophenone, prioritizing chemical washes before crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for benzophenone crystallization and Friedel-Crafts workup).[1][2]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Mechanistic insights into isomer distribution in acylation reactions).

  • Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions.[3][4][5] Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes.[1][2][6] Journal of the Chemical Society, Perkin Transactions 1, 2940-2948.[6] Link (Specific data on iodotoluene acylation patterns and isomer separation).

  • Org. Synth. (2005).[7] Oxidative functionalization protocols relevant to benzophenone derivatives. Organic Syntheses. Link (General reference for ketone handling).

challenges in the synthesis of sterically hindered benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of Sterically Hindered Benzophenones

Ticket System Status: [ONLINE] Current Queue: High Priority – Steric Congestion & Chemoselectivity Operator: Senior Application Scientist (Ph.D., Organic Synthesis)

Executive Summary: The "Orth-Effect" Bottleneck

Welcome to the Technical Support Center. You are likely here because standard textbook protocols (Friedel-Crafts, standard Grignard additions) have failed to synthesize your target: a benzophenone with significant steric bulk at the ortho positions (e.g., 2,4,6-trimethylbenzophenone or similar congeners).

The synthesis of sterically hindered benzophenones presents a unique "perfect storm" of challenges:

  • Nucleophilic trajectory blockage: The bulky substituents physically block the angle of attack for incoming nucleophiles (Burgi-Dunitz trajectory).

  • Thermodynamic instability: The resulting non-planar twist of the aromatic rings reduces conjugation, making the transition states higher in energy.

  • Chemoselectivity failure: Standard organometallics often "overshoot" to form tertiary alcohols (carbinols) because the intermediate ketone is more reactive than the hindered starting material, or they fail to react at all.

This guide provides troubleshooting for these specific failure modes, moving from "Brute Force" methods to "Precision" catalysis.

Troubleshooting Guide & FAQs

Category A: Friedel-Crafts Acylation Failures[1][2]

Ticket #FC-001: "My reaction is stalled. I'm using benzoyl chloride and mesitylene with AlCl3, but yields are <15%."

  • Diagnosis: This is a classic Steric Inhibition of Resonance issue. While mesitylene is electron-rich, the sheer bulk of the two ortho-methyl groups prevents the formation of the necessary sigma-complex intermediate. Furthermore, the acylium ion (

    
    ) is linear, but the transition state requires a geometry that is sterically disallowed by the ortho substituents.
    
  • Solution:

    • Thermodynamic Push: Increase temperature to reflux (chlorobenzene or dichloroethane). Warning: This may lead to de-alkylation or rearrangement.

    • Alternative Electrophile: Switch from Acid Chlorides to Anhydrides with stronger Lewis Acids (e.g., Triflic Acid or

      
      ).
      
    • The "Reverse" Strategy: Do not acylate the hindered ring. Acylate the less hindered ring using the hindered acid chloride. If both are hindered, Friedel-Crafts is likely non-viable. Proceed to Category B (Weinreb Amides).

Category B: Organometallic Addition (Grignard/Lithium)

Ticket #OM-204: "I tried adding PhMgBr to my hindered acid chloride. I got a mixture of starting material and the tertiary alcohol (double addition). No ketone."

  • Diagnosis: The "Ketone Intermediacy" problem. Once the first equivalent of Grignard adds to the acid chloride, it forms a ketone. In unhindered systems, this ketone is more reactive than the starting acid chloride, leading to immediate second addition to form the alcohol (carbinol). In hindered systems, the reaction is sluggish, tempting you to add excess reagent or heat, which guarantees over-addition.

  • The Fix: The Weinreb Protocol. You must stabilize the tetrahedral intermediate to prevent the ketone from forming until the workup.

    • Protocol: Convert your acid chloride to a Weinreb Amide (N-methoxy-N-methylamide).

    • Mechanism: The Weinreb amide forms a stable 5-membered chelate with the Magnesium/Lithium. This "locked" intermediate refuses a second equivalent of nucleophile. The ketone is only released upon acidic hydrolysis (see Diagram 1).

Ticket #OM-205: "Even with the Weinreb amide, the reaction is too slow with my ortho-substituted aryl lithium."

  • Diagnosis: Kinetic incompetence. The Weinreb chelate is stable, but forming it with a massive nucleophile (like mesityllithium) is kinetically difficult.

  • Solution: Turbo-Grignards (

    
    ). 
    Use Knochel’s "Turbo-Grignard" to perform a halogen-magnesium exchange on your hindered aryl halide. The Lithium Chloride breaks up the Grignard aggregates, creating a more reactive monomeric species that can penetrate the steric shield of the Weinreb amide.
    
Category C: Palladium-Catalyzed Carbonylation[3][4]

Ticket #PD-309: "My substrate has acid-sensitive protecting groups (Boc, TBS). I cannot use AlCl3 or strong Grignards."

  • Diagnosis: You need a mild, transition-metal-catalyzed approach.

  • Solution: Carbonylative Suzuki-Miyaura Coupling. Instead of reacting an electrophile with a nucleophile directly, use Carbon Monoxide (CO) insertion.

    • Reaction: Aryl Halide + Aryl Boronic Acid + CO + Pd Catalyst

      
       Benzophenone.
      
    • Safety Note: If you lack a high-pressure CO reactor, use Chloroform (

      
      )  as a liquid CO surrogate in the presence of KOH (see Protocol below).
      

Visualizing the Logic

Diagram 1: The Weinreb Chelation Mechanism (The "Anti-Overaddition" Lock)

This diagram illustrates why Weinreb amides are the gold standard for hindered ketone synthesis. Note the stable tetrahedral intermediate (T.I.) that persists until acid workup.

WeinrebMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: The 'Locked' Intermediate cluster_2 Step 3: Acidic Hydrolysis Weinreb Weinreb Amide (N-OMe, N-Me) Attack Nucleophilic Attack on Carbonyl Weinreb->Attack RMgX R-MgBr (Nucleophile) RMgX->Attack Chelate Stable 5-Membered Chelate Intermediate (Mg coordinated to O-Me & O-) Attack->Chelate Forms stable complex H3O Acid Workup (H3O+) Chelate->H3O Resists 2nd Addition Ketone Target Hindered Benzophenone H3O->Ketone Collapse to C=O

Caption: The Weinreb amide forms a stable magnesium chelate (Step 2) that prevents the collapse to a ketone during the reaction, thereby stopping a second equivalent of Grignard from attacking.

Diagram 2: Method Selection Decision Tree

DecisionTree Start START: Synthesize Hindered Benzophenone Q1 Are both aryl rings heavily substituted (ortho)? Start->Q1 Q2 Is the substrate Acid Sensitive? Q1->Q2 No (One ring hindered) Result_Turbo Method C: Turbo-Grignard + Weinreb (For extreme sterics) Q1->Result_Turbo Yes (Both hindered) Result_FC Method A: Friedel-Crafts (High Temp/Strong Lewis Acid) Q2->Result_FC No Result_Pd Method D: Pd-Catalyzed Carbonylative Coupling Q2->Result_Pd Yes (Boc, TBS, etc.) Result_Weinreb Method B: Weinreb Amide (Standard Protocol) Result_FC->Result_Weinreb If Low Yield

Caption: Decision matrix for selecting the optimal synthetic route based on steric congestion and functional group tolerance.

Detailed Experimental Protocols

Protocol A: Synthesis via Weinreb Amide (Recommended for High Purity)

Reference: Adapted from Weinreb ketone synthesis principles [1, 2].

Reagents:

  • Hindered Carboxylic Acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC·HCl or SOCl2 (for activation)

  • Organolithium or Grignard Reagent (1.5 equiv)

Step 1: Amide Formation [1]

  • Dissolve carboxylic acid in DCM (0.2 M).

  • Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine HCl (1.2 equiv).

  • Add Et3N (3.0 equiv) dropwise. Stir at RT for 12h.

  • QC Check: Monitor TLC. The Weinreb amide is usually a distinct, stable spot.

  • Workup: Wash with 1N HCl, Sat. NaHCO3, Brine.[2] Dry over MgSO4.[3]

Step 2: Nucleophilic Addition

  • Dissolve Weinreb amide in anhydrous THF (0.1 M) under Argon.

  • Cool to 0°C (Do not cool to -78°C unless using extremely reactive Li reagents; 0°C helps overcome the steric barrier).

  • Add Grignard reagent (1.5 equiv) dropwise.

  • Critical Step: Allow to warm to RT and stir for 2-4 hours. Note: The stable chelate prevents over-reaction.

  • Quench with saturated NH4Cl (mild) or 1N HCl (if hydrolysis is slow).

  • Extract with EtOAc. Purify via column chromatography.

Protocol B: Palladium-Catalyzed Carbonylative Coupling (CO-Free)

Reference: Based on CHCl3 as CO source [3].

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)2 (5 mol%)

  • PPh3 (10 mol%)

  • Chloroform (CHCl3) (Solvent/Reagent)[4]

  • KOH (3.0 equiv)

Procedure:

  • In a pressure tube, mix Aryl Iodide, Boronic Acid, Pd(OAc)2, and PPh3.

  • Add Chloroform (3 mL per mmol) and KOH.

  • Seal the tube and heat to 80°C for 12-24h.

    • Mechanism:[5][4][6][7][8] CHCl3 reacts with KOH to generate Dichlorocarbene (:CCl2), which hydrolyzes to CO in situ.

  • Cool, filter through Celite, and concentrate.

Comparative Data Analysis

FeatureFriedel-CraftsWeinreb AmidePd-Carbonylation
Steric Tolerance Low (Ortho-substituents fail)High (Chelation driven)Moderate-High (Catalyst dependent)
Chemoselectivity Poor (Polyacylation possible)Excellent (Stops at Ketone)Excellent
Reaction Conditions Harsh (Lewis Acids, Heat)Mild to ModerateMild (Base, 80°C)
Atom Economy HighModerate (Amide waste)High
Safety Corrosive (

,

)
Standard OrganometallicsCO generation (Use fume hood)
Primary Use Case Simple, robust substratesThe "Gold Standard" for hindered targets Sensitive substrates / Late-stage functionalization

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Hurst, T. E.; Deichert, J. A.; Kapeniak, L.; Lee, R.; Harris, J.; Neuville, P.; Snieckus, V. "Sodium Methyl Carbonate as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones."[9] Organic Letters, 2019 , 21(10), 3882–3885.

  • Sharma, P.; Rohilla, S.; Jain, N. "Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source."[4] The Journal of Organic Chemistry, 2017 , 82(2), 1105–1113.[4] [4]

  • Schäfer, G.; Bode, J. W. "The Synthesis of Sterically Hindered Amides."[10] Chimia, 2014 , 68(4), 252–255.[10]

  • Storm, J. P.; Andersson, C. M. "Iron-mediated synthetic routes to unsymmetrically substituted, sterically congested benzophenones."[11] The Journal of Organic Chemistry, 2000 , 65(17), 5264–5274.[11]

For further assistance, please contact the Application Science team with your specific substrate structure and current yield data.

Sources

Technical Support Center: Reaction Monitoring for 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Iodo-2'-methylbenzophenone CAS: (Hypothetical/Analogous Reference) Application: Intermediate for cross-coupling (Suzuki, Sonogashira) and photochemistry scaffolds.

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of monitoring reactions involving 3-Iodo-2'-methylbenzophenone .

This molecule presents a unique "dual-personality" challenge in reaction monitoring:

  • The Aryl Iodide (Ring A): Highly reactive toward Pd-catalyzed cross-coupling but prone to protodehalogenation (loss of iodine).

  • The Ortho-Methyl Ketone (Ring B): The 2'-methyl group induces a steric twist, reducing conjugation between the rings compared to unsubstituted benzophenone. This affects UV extinction coefficients and NMR shifts.

This guide prioritizes distinguishing the desired product from the "silent killer" byproduct: 2-methylbenzophenone (the de-iodinated impurity).

Module 1: Chromatographic Monitoring (TLC & HPLC)

The Challenge: The "De-iodo" Imposter

In Palladium-catalyzed couplings, the most common failure mode is the replacement of the Iodine atom with Hydrogen, yielding 2-methylbenzophenone . This byproduct often co-elutes with the starting material (SM) on standard gradients because the Iodine atom and the Methyl group have competing lipophilic effects.

Protocol 1.1: Thin Layer Chromatography (TLC) Optimization

Do not rely on a single solvent system. The 2'-methyl twist prevents planar stacking, making separation tricky.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 F254Standard fluorescence quenching is sufficient.
Mobile Phase A Hexanes:Ethyl Acetate (9:1)Standard starting point. SM will be high Rf.
Mobile Phase B Toluene:Hexanes (1:1)CRITICAL: Toluene interacts with the

-systems. The iodine atom on the SM interacts differently with toluene than the de-iodinated byproduct, improving separation.
Visualization 1 UV (254 nm)Both rings absorb strongly.
Visualization 2 2,4-DNP StainStains the ketone Orange/Red . Confirms the benzophenone core is intact.
Visualization 3 Iodine ChamberStains the aromatic rings. Useful if UV lamp is weak.

Troubleshooting Tip: If your product spot overlaps with the SM, run a "Co-Spot" lane (SM + Reaction Mixture). If the spot elongates or forms a figure-8, conversion is incomplete.

Protocol 1.2: HPLC Method Development (Reverse Phase)

Use this decision tree to separate the Triad: SM (Iodo), Product (Coupled), and Impurity (De-iodo).

Standard Gradient:

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Wavelength: 254 nm (primary), 280 nm (secondary).

Retention Time Logic:

  • Product (Biaryl): Usually elutes last (most lipophilic due to added aryl group).

  • SM (3-Iodo-2'-methylbenzophenone): Elutes in the middle.[1]

  • Impurity (2-methylbenzophenone): Elutes earlier than SM (loss of heavy Iodine atom reduces lipophilicity slightly, though this depends on the specific column phase).

Module 2: Spectroscopic Monitoring (NMR)

The "Anchor" Signal: The 2'-Methyl Group

In


H NMR, the methyl group on the 2' position is your best internal reference. It is sterically locked and provides a clean singlet (or fine doublet).
Compound State

H NMR Signal (Methyl)
Aromatic Region Changes
Starting Material

2.30 – 2.35 ppm (Singlet)
Distinct pattern for 3-substituted ring (t, d, d, s).
De-iodinated Byproduct

2.25 – 2.30 ppm (Singlet)
Appearance of complex multiplet (unsubstituted phenyl ring signals).
Coupled Product

2.10 – 2.40 ppm (Shift varies)
New signals appear. Integration of aromatic region increases relative to the methyl singlet (3H).

Self-Validating Check: Integrate the Methyl singlet (set to 3.00). If the aromatic region integrates to 8.00 , you have the De-iodinated byproduct (2-methylbenzophenone). If it integrates to 7.00 , you have the Starting Material .

Module 3: Troubleshooting Reaction Stalls (Suzuki/Heck)

Scenario:

You are attempting a Suzuki coupling at the C-I bond. The reaction turns black (Pd precipitation) and TLC shows no progress after 2 hours.

Root Cause Analysis & Solutions

1. The "Poisoned Catalyst" Loop Aryl iodides release Iodide ions (


) during the oxidative addition. High concentrations of 

can poison Pd catalysts by forming unreactive

species, especially if the phosphine ligand is weak (like

).
  • Fix: Add a Silver salt (e.g.,

    
     or 
    
    
    
    ). The Silver sequesters the Iodide as AgI (precipitate), freeing the Palladium to continue the cycle.

2. Protodehalogenation (The Water Problem) If you see the "De-iodo" byproduct (2-methylbenzophenone), your catalytic cycle is being hijacked by a hydride source.

  • Mechanism: The Pd-Aryl intermediate grabs a Hydride (

    
    ) instead of the Boronic Acid.
    
  • Source: Wet solvent (Water acts as H-source in some cycles) or Alcohols.

  • Fix: Switch to strictly anhydrous solvents (Dioxane/DMF). Avoid Ethanol/Isopropanol if deiodination is observed.

Visual Workflows

Workflow 1: HPLC Method Optimization Logic

Use this flow to determine the correct HPLC conditions for your specific reaction mixture.

HPLC_Workflow start Start HPLC Method Dev Target: 3-Iodo-2'-methylbenzophenone check_sm Inject Pure SM (Determine RT) start->check_sm run_rxn Inject Reaction Mixture (T = 1 hr) check_sm->run_rxn decision_sep Is SM peak separated from Product? run_rxn->decision_sep good Method Validated Proceed to Quant decision_sep->good Yes, Resolution > 1.5 bad_overlap Peaks Overlap decision_sep->bad_overlap No check_imp Check for De-iodo Impurity (RT < SM usually) good->check_imp tweak_grad Decrease Slope (e.g., 50-90% B -> 60-80% B) bad_overlap->tweak_grad Try Gradient First tweak_mod Change Modifier (Switch Formic to TFA) bad_overlap->tweak_mod If Gradient Fails tweak_grad->run_rxn tweak_mod->run_rxn id_imp Confirm ID via UV Spectrum or MS check_imp->id_imp Peak Detected

Caption: Decision tree for optimizing HPLC separation of the starting material, product, and the common de-iodinated impurity.

Workflow 2: Troubleshooting Reaction Stalls

Follow this logic when the reaction yield is low or SM consumption halts.

Reaction_Troubleshoot symptom Reaction Stalled / Low Yield check_tlc Check TLC/HPLC Is SM consumed? symptom->check_tlc sm_left SM Remains check_tlc->sm_left Yes sm_gone SM Consumed check_tlc->sm_gone No check_color Is Reaction Black/Precipitated? sm_left->check_color check_byprod Is 'De-iodo' Product Present? sm_gone->check_byprod pd_black Catalyst Death (Pd Black) check_color->pd_black Yes pd_clear Catalyst Active but Slow check_color->pd_clear No sol_silver Add Ag salt (Ag2CO3) or Switch Ligand pd_black->sol_silver Iodide Poisoning? sol_temp Increase Temp or Change Base pd_clear->sol_temp Activation Energy? hydro_dehal Protodehalogenation (Water/Hydride source) check_byprod->hydro_dehal Yes (Major Peak) complex_mix Oligomerization/Decomp check_byprod->complex_mix No (Messy Baseline) sol_dry Dry Solvents Remove Alcohols hydro_dehal->sol_dry

Caption: Diagnostic logic for identifying catalyst poisoning or side-reactions in aryl iodide couplings.

FAQ: Frequently Asked Questions

Q: Why does my reaction mixture turn black immediately upon adding the aryl iodide? A: This is often "Palladium Black" formation. Aryl Iodides are highly reactive in oxidative addition. If the phosphine ligand is not electron-rich enough or bulky enough to stabilize the resulting Pd(II) species, the complex collapses.

  • Fix: Switch to a bulky, electron-rich ligand like SPhos or XPhos , or use a pre-catalyst like Pd(dppf)Cl2 .

Q: I see a new spot on TLC that is very close to the SM but does not stain with DNP. What is it? A: If it does not stain with DNP (2,4-dinitrophenylhydrazine), you have likely lost the ketone functionality. This suggests you may have inadvertently reduced the ketone (e.g., if using borohydride reagents elsewhere) or attacked it with a nucleophile (Grignard). If the DNP stain is positive (Orange) but the spot is new, it is likely the 2-methylbenzophenone (de-iodinated) byproduct.

Q: Can I use GC-MS to monitor this reaction? A: Yes, Benzophenones are thermally stable and fly well on GC.

  • Warning: Iodides can sometimes undergo thermal deiodination in the GC injector port if the temperature is too high (>280°C). Always run a "zero-time" blank to ensure your instrument isn't creating the impurity you are trying to avoid.

References

  • Synthesis of Methylbenzophenones

    • BenchChem. (2025).[2] An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.

    • (General reference for Friedel-Crafts protocols on methylbenzophenones).

  • Suzuki Coupling of Aryl Iodides (Mechanistic Insights)

    • Organometallics. (2018).[3] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides.

  • Protodehalogenation Side Reactions

    • The Journal of Organic Chemistry.[4] (2017).[4] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.

    • [4]

  • NMR Data for Methylbenzophenones

    • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • TLC Visualization

    • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (Specifics on p-Anisaldehyde and DNP stains for ketones).

Sources

Technical Support Center: Solvent Effects on 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Product: 3-Iodo-2'-methylbenzophenone (Substituted Diaryl Ketone) Context: Photochemical Initiation, Radical Cross-Linking, and Palladium-Catalyzed Synthesis.

Introduction: The Reactivity Matrix

You are working with a "Janus" molecule. 3-Iodo-2'-methylbenzophenone possesses two distinct reactivity engines that often compete, heavily influenced by your solvent choice:

  • The 2'-Methyl Group (Ring B): Enables Photoenolization . Through intramolecular hydrogen abstraction, this generates a transient xylylenol species. This is a reversible process often used in "caged" reagent strategies or photostabilization.

  • The 3-Iodo Group (Ring A): Acts as a Heavy Atom and a Synthetic Handle .

    • Photophysics: It accelerates Intersystem Crossing (ISC) via spin-orbit coupling, maximizing Triplet State (

      
      ) population.
      
    • Synthesis: It is a high-reactivity leaving group for Suzuki-Miyaura or Heck cross-couplings.

This guide troubleshoots how solvents dictate which of these pathways dominates.

Module 1: Photochemical Troubleshooting

"My reaction quantum yield is lower than expected."

The Core Issue: State Ordering & Hydrogen Abstraction

Benzophenone reactivity relies on the


 triplet state (

). The 3-Iodo substituent ensures you reach

rapidly (Heavy Atom Effect). However, the 2'-methyl group opens a "trap door" (Photoenolization) that wastes this energy unless managed by solvent selection.
Troubleshooting Guide
SymptomProbable CauseSolvent FactorCorrective Action
Low Radical Initiation Efficiency State Inversion (

vs

)
High Polarity Switch to non-polar solvents (Benzene, Cyclohexane). Polar solvents stabilize the unreactive

state, pushing it below the reactive

state.
Transient Color Change (Yellowing) but No Product Reversible PhotoenolizationLack of H-Bonding If your goal is permanent reaction, the photoenol is reverting to the ketone. Use a solvent that does not stabilize the enol, or add a dienophile to trap the enol if that is the target.
Fluorescence Quenching Heavy Atom Effect (Normal)N/A Do not troubleshoot. The 3-Iodo group naturally quenches fluorescence via rapid ISC. This confirms the molecule is entering the Triplet manifold.
Visualizing the Pathway Competition

The following diagram illustrates how solvent polarity shifts the energetic landscape, determining whether the molecule undergoes productive radical chemistry or unproductive decay.

Photochemistry cluster_solvent Solvent Impact GS Ground State (S0) S1 Singlet Excited (S1) GS->S1 hv (Excitation) T1 Triplet State (T1) (Reactive n-pi*) S1->T1 ISC (Fast via 3-Iodo) Enol Photoenol (xylylenol) T1->Enol Intramolecular H-Abs (2'-Methyl effect) Radical Radical Intermediates (Productive) T1->Radical Intermolecular H-Abs (Favored in Non-Polar) Enol->GS Reversion (Decay) Polar Polar Solvents: Stabilize pi-pi* Reduce T1 Reactivity NonPolar Non-Polar Solvents: Favor n-pi* Maximize Radical Yield

Caption: Figure 1. Competition between Intersystem Crossing (promoted by Iodine) and Photoenolization (enabled by Methyl). Polar solvents can suppress the productive Triplet pathway.

Module 2: Synthetic Troubleshooting (Cross-Coupling)

"The Suzuki coupling failed, even though Aryl Iodides are supposed to be reactive."

The Core Issue: The "Ortho-Effect" & Solvent Coordination

While the 3-Iodo group is an excellent leaving group, the 2'-Methyl group on the distal ring induces a twist in the benzophenone backbone. This steric bulk can hinder the transmetallation step if the catalyst is also bulky. Furthermore, the solvent must balance solubilizing the boronic acid while not inhibiting the Palladium catalyst .

FAQ: Solvent Selection for Pd-Catalysis

Q: I used Ethanol/Water, but the reaction stalled. Why? A: While common for Suzuki couplings, protic solvents can sometimes retard the oxidative addition of sterically crowded iodides.

  • Fix: Switch to DMF (Dimethylformamide) or 1,4-Dioxane . These aprotic polar solvents stabilize the cationic Pd(II) intermediates without competing for coordination sites as aggressively as alcohols might in specific catalytic cycles.

Q: Can I use Toluene? A: Yes, but you must use a phase-transfer catalyst (like TBAB) or a specific ligand system (like S-Phos) because the inorganic base (e.g.,


) will not dissolve in Toluene.
  • Recommendation: A Toluene/Water (4:1) biphasic mixture often provides the best balance of non-polar solubility for the benzophenone and ionic solubility for the base.

Protocol: Optimized Cross-Coupling Workflow

Targeting the 3-position (Iodine displacement)

  • Solvent Prep: Degas DMF or Dioxane/H2O (9:1) with Argon for 20 mins. (Oxygen inhibits the active Pd(0) species).

  • Stoichiometry:

    • 3-Iodo-2'-methylbenzophenone (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Base:

      
       (2.0 equiv) - Cesium is superior to Potassium for sterically crowded systems.
      
    • Catalyst:

      
       (3 mol%) - Robust against steric bulk.
      
  • Temperature: Heat to 80°C . (Iodides react at lower temps than bromides; avoid overheating to prevent de-iodination side reactions).

Module 3: Analytical Anomalies

"My NMR/UV-Vis spectra look different in different solvents."

Solvatochromic Shifts

You will observe significant shifts in the Carbonyl (


) absorption band.
  • Non-Polar (Hexane): The

    
     transition appears at longer wavelengths (lower energy). The solution may appear slightly more yellow/colored upon irradiation due to photoenol formation.
    
  • Polar Protic (Methanol): The carbonyl peak shifts to shorter wavelengths (Blue Shift). The solvent hydrogen-bonds to the carbonyl oxygen, stabilizing the ground state

    
     orbitals more than the excited state.
    
Data Table: Solvent-Dependent Properties
SolventDielectric Constant (

)
Expected

Shift
Primary Risk
Cyclohexane 2.02Red Shift (Lower Energy)Poor solubility of boronic acids (Synthesis)
Dichloromethane 8.93ModerateHalogen exchange (rare, but possible with Pd)
Ethanol 24.5Blue Shift (Higher Energy)H-bonding suppresses radical formation
Acetonitrile 37.5Blue ShiftCan coordinate to Pd, slowing synthesis
DMF 36.7Blue ShiftHigh boiling point makes removal difficult

References

  • IUPAC. Compendium of Chemical Terminology (the "Gold Book"). "Heavy Atom Effect."[1][2] [Link]

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

  • PubChem. "3-Iodo-2'-methylbenzophenone (Compound)." National Library of Medicine. [Link]

  • Porter, G., & Twanmoh, L. M. (1971). "Photochemistry of ortho-methylbenzophenones." Journal of the Chemical Society B, 1305-1308.

Sources

Validation & Comparative

Publish Comparison Guide: ¹H and ¹³C NMR Characterization of 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2'-methylbenzophenone is a critical unsymmetrical diarylketone intermediate, widely utilized as a scaffold in the synthesis of sterically congested biaryls via Suzuki-Miyaura cross-coupling and in the development of photoinitiators. Its structural integrity is defined by two distinct aromatic domains: a 3-iodobenzoyl moiety (Ring A) providing a halogen handle for further functionalization, and a 2-methylbenzoyl moiety (Ring B) introducing steric bulk.

This guide provides a definitive NMR characterization protocol. It contrasts the target molecule with its most common synthetic regioisomer (3-Iodo-4'-methylbenzophenone ) and its de-halogenated impurity (2-methylbenzophenone ), offering a robust method for validating structural purity in drug development workflows.

Experimental Protocol

Synthesis & Sample Generation

To ensure the validity of the spectral data, the compound is typically prepared via a Friedel-Crafts Acylation or Grignard Addition pathway. The primary challenge in these routes is regio-control, often leading to isomeric mixtures.

  • Route A (Recommended): Reaction of 3-iodobenzonitrile with o-tolylmagnesium bromide, followed by acidic hydrolysis.

  • Route B (Alternative): Friedel-Crafts acylation of toluene with 3-iodobenzoyl chloride (High risk of para-isomer contamination).

NMR Acquisition Parameters
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS v/v.

  • Concentration: 15 mg (¹H) / 40 mg (¹³C) in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (recommended for resolution of aromatic multiplets).

  • Temperature: 298 K.

Structural Characterization & Analysis

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct methyl singlet and a complex aromatic region (8 protons).[1][2] The asymmetry of the molecule prevents the simplification seen in symmetric benzophenones.

Key Diagnostic Signals:
  • The "Anchor" Signal (Methyl Group):

    • δ 2.33 ppm (s, 3H): This singlet confirms the presence of the tolyl group. Its position is crucial; an ortho-methyl typically resonates at ~2.33 ppm, whereas a para-methyl (impurity) resonates slightly downfield at ~2.44 ppm.

  • Ring A (3-Iodobenzoyl) - The "Deshielded" Zone:

    • δ 8.12 ppm (t, J = 1.8 Hz, 1H, H-2): This proton is sandwiched between the carbonyl and the iodine atom. Both substituents are electron-withdrawing (inductive and anisotropic effects), shifting this signal to the lowest field. It appears as a narrow triplet due to meta-coupling.

    • δ 7.89 ppm (dt, J = 7.8, 1.4 Hz, 1H, H-6): Ortho to the carbonyl, deshielded but less so than H-2.

    • δ 7.85 ppm (ddd, J = 8.0, 1.8, 1.0 Hz, 1H, H-4): Ortho to the iodine.

  • Ring B (2-Methylbenzoyl) - The "Shielded" Zone:

    • δ 7.20 – 7.45 ppm (m, 4H): Unlike unsubstituted benzophenone where ortho-protons appear at ~7.8 ppm, the ortho-methyl group in Ring B forces the ring to twist out of coplanarity with the carbonyl group to relieve steric strain (A(1,3) strain).[3] This twist disrupts conjugation, causing the Ring B protons (especially H-6') to shift upfield (shielded) into the 7.3 ppm range.

¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum provides the ultimate confirmation of the skeleton.

  • Carbonyl (C=O): δ 197.5 ppm .[3] A key indicator of the diaryl ketone.

  • C-I (C-3): δ 94.2 ppm . Carbon atoms attached to iodine exhibit a significant heavy-atom effect, shifting them to a very high field (upfield), often distinct from all other aromatic carbons.

  • Methyl (CH₃): δ 20.5 ppm .

  • Quaternary Carbons: The presence of C-I, C=O, C-Me, and two ipso-carbons results in 5 quaternary signals, verifying the substitution pattern.

Comparative Performance Guide

In a drug development context, "performance" equates to the ability to distinguish the target from likely impurities that possess similar retention times.

Table 1: Structural Differentiation Matrix
FeatureTarget: 3-Iodo-2'-methyl Alternative 1: 3-Iodo-4'-methyl Alternative 2: 2-Methylbenzophenone
Origin Desired ProductRegioisomer (Friedel-Crafts impurity)De-iodinated side-product
Methyl Shift (¹H) δ 2.33 (s) δ 2.44 (s)δ 2.32 (s)
Ring B Pattern ABCD (Complex Multiplet) AA'BB' (Symmetric Doublets) ABCD (Complex Multiplet)
H-2 (Ring A) δ 8.12 (Low field) δ 8.10 (Low field)Absent (Normal aromatic H)
C-I Signal (¹³C) ~94 ppm ~94 ppmAbsent
Ring Twist Yes (Ortho-subst.) No (Planar conformation possible)Yes
Analysis of Alternatives:
  • Vs. 4'-Methyl Isomer: The most dangerous impurity. If you see a pair of symmetric doublets in the aromatic region (Ring B) and a methyl peak shifted to ~2.44 ppm, your synthesis lacked regiocontrol. The Target (2'-methyl) must show a complex multiplet for Ring B due to the lack of symmetry.

  • Vs. De-iodinated Analog: If the Suzuki coupling fails or iodine is lost during lithiation, the distinct C-I carbon peak at 94 ppm will disappear, and the low-field proton at 8.12 ppm will shift upfield.

Visualizing the Characterization Logic

The following diagram illustrates the decision logic for validating the compound using NMR data.

NMR_Characterization Sample Crude Product (Suspected 3-Iodo-2'-methylbenzophenone) Check_Methyl Step 1: ¹H NMR Methyl Region (2.0 - 2.5 ppm) Sample->Check_Methyl Singlet_233 Singlet at δ 2.33 ppm Check_Methyl->Singlet_233 Matches Ortho Singlet_244 Singlet at δ 2.44 ppm Check_Methyl->Singlet_244 Matches Para No_Methyl No Methyl Signal Check_Methyl->No_Methyl Unreacted Check_Aromatic Step 2: ¹H NMR Aromatic Region (Ring B Symmetry) Singlet_233->Check_Aromatic Result_Isomer IMPURITY: 3-Iodo-4'-methylbenzophenone Singlet_244->Result_Isomer Result_Precursor IMPURITY: 3-Iodobenzoyl Chloride No_Methyl->Result_Precursor Complex_ABCD Complex Multiplet (ABCD) (Ortho-substitution) Check_Aromatic->Complex_ABCD Asymmetric Symmetric_AABB Symmetric Doublets (AA'BB') (Para-substitution) Check_Aromatic->Symmetric_AABB Symmetric Check_Iodine Step 3: ¹³C NMR / ¹H Low Field (Verify Iodine) Complex_ABCD->Check_Iodine Symmetric_AABB->Result_Isomer C_94_H_81 ¹³C: δ 94 ppm ¹H: δ 8.12 ppm Check_Iodine->C_94_H_81 Iodine Present Missing_I Missing C-I signal No low field H Check_Iodine->Missing_I De-iodinated Result_Target CONFIRMED TARGET: 3-Iodo-2'-methylbenzophenone C_94_H_81->Result_Target Result_Deiodo IMPURITY: 2-Methylbenzophenone Missing_I->Result_Deiodo

Figure 1: NMR Decision Tree for the structural validation of 3-Iodo-2'-methylbenzophenone, distinguishing it from common regioisomers and precursors.

References

  • Royal Society of Chemistry. (2017). Supporting Information: Atom-efficient cross-coupling of triorganoindiums. (Data for 2-methylbenzophenone analogs). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024). 3-Methylbenzophenone Compound Summary. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Data: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. (Reference for Iodine/Methyl substituent effects).

Sources

mass spectrometry analysis of 3-Iodo-2'-methylbenzophenone fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 3-Iodo-2'-methylbenzophenone Fragmentation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

In the structural elucidation of halogenated benzophenones—common intermediates in the synthesis of photoinitiators and bioactive scaffolds—distinguishing positional isomers is a critical analytical challenge.[1] 3-Iodo-2'-methylbenzophenone (MW ≈ 322.14 Da) presents a unique mass spectrometric signature driven by two competing mechanistic forces: the lability of the C–I bond and the "ortho-effect" induced by the 2'-methyl group.

This guide provides a definitive analysis of its fragmentation pathways, contrasting its behavior with key isomers (e.g., 4-iodo-4'-methylbenzophenone) to establish a self-validating identification protocol.

Mechanistic Fragmentation Analysis

The mass spectrum of 3-Iodo-2'-methylbenzophenone under Electron Ionization (EI, 70 eV) is defined by an asymmetric fragmentation topology . Unlike symmetrical benzophenones, the two aromatic rings degrade via distinct mechanisms.

Primary Pathway: The Iodine "Signature" Loss

The Carbon-Iodine (C–I) bond is the weakest bond in the molecule (approx. 57 kcal/mol). Upon ionization, the radical cation [M]•+ undergoes rapid homolytic cleavage.

  • Mechanism: Direct loss of the iodine radical (I•).

  • Observation: A prominent peak at m/z 195 ([M – I]+).

  • Diagnostic Value: This confirms the presence of iodine but not its position. All iodinated isomers will show this loss, though the kinetics vary based on ring electron density.

Secondary Pathway: The Ortho-Effect (Methyl Group)

The distinguishing feature of this isomer is the 2'-methyl group located ortho to the carbonyl. This proximity facilitates an intramolecular hydrogen transfer (McLafferty-like rearrangement), a phenomenon absent in meta- or para-methyl isomers.

  • Mechanism: A

    
    -hydrogen from the methyl group transfers to the carbonyl oxygen, followed by the elimination of a neutral molecule (often H₂O or OH•) or cyclization to a fluorenyl-type cation.
    
  • Observation: Distinct peaks at m/z 305 ([M – OH]+) and m/z 304 ([M – H₂O]•+).

  • Diagnostic Value: The presence of [M-17]/[M-18] signals confirms an ortho-alkyl substituent.

Tertiary Pathway: Alpha-Cleavage

Standard


-cleavage at the carbonyl yields acylium ions.
  • Ring A Fragment: 3-iodobenzoyl cation (m/z 231 ).

  • Ring B Fragment: 2-methylbenzoyl cation (m/z 119 ).

  • Significance: The detection of m/z 119 specifically localizes the methyl group to the non-iodinated ring.

Visualization of Fragmentation Pathways[2]

The following diagram maps the competing decay channels for the molecular ion.

Fragmentation_Pathway M_Ion Molecular Ion [M]•+ m/z 322 Frag_I [M - I]+ m/z 195 (Phenyl-Benzoyl Cation) M_Ion->Frag_I - I• (127 Da) Fast Kinetic Control Frag_Ortho Ortho-Effect Intermediate (H-Transfer) M_Ion->Frag_Ortho Intramolecular H-Shift Frag_Acyl_A 3-Iodobenzoyl Cation m/z 231 M_Ion->Frag_Acyl_A α-Cleavage A Frag_Acyl_B 2-Methylbenzoyl Cation m/z 119 M_Ion->Frag_Acyl_B α-Cleavage B Frag_Water [M - H2O]•+ m/z 304 (Cyclized Fluorenyl Cation) Frag_Ortho->Frag_Water - H2O (18 Da)

Figure 1: Competing fragmentation pathways for 3-Iodo-2'-methylbenzophenone showing Iodine loss vs. Ortho-effect water elimination.[2]

Comparative Performance: Isomer Differentiation

To validate the identity of 3-Iodo-2'-methylbenzophenone, it must be compared against its likely isomers. The table below highlights the "fingerprint" differences.

Feature3-Iodo-2'-methyl (Target)4-Iodo-4'-methyl (Para-Isomer)2-Iodo-2'-methyl (Di-Ortho)
Molecular Ion ([M]•+) m/z 322 (Moderate)m/z 322 (Strong)m/z 322 (Weak/Absent)
Iodine Loss ([M-I]+) m/z 195 (High Intensity)m/z 195 (High Intensity)m/z 195 (Very High - Steric relief)
Ortho Effect ([M-18]) Present (m/z 304) Absent Present (Complex)
Key Acyl Fragment m/z 119 (2-Me-Benzoyl)m/z 119 (4-Me-Benzoyl*)m/z 245 (2-Iodo-benzoyl)
Differentiation Logic m/z 304 + m/z 119 No m/z 304 Weak Parent Ion + m/z 245

Note: While 2-methyl and 4-methyl benzoyl cations share m/z 119, the 4-isomer lacks the geometric capability for the ortho-water loss channel.

Experimental Protocol (Self-Validating System)

This protocol ensures high reproducibility and correct isomer assignment using Gas Chromatography-Mass Spectrometry (GC-MS).

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Reason: DCM provides excellent solubility for benzophenones and is volatile for GC injection.

  • Concentration: Dilute to 10 ppm. High concentrations can cause detector saturation, distorting isotopic ratios essential for confirming the Iodine presence.

Phase 2: GC-MS Acquisition Parameters
  • Inlet Temperature: 280°C (Ensure complete volatilization).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50 – 450.

Phase 3: Data Validation Workflow

Follow this logic tree to confirm the compound identity:

Validation_Workflow Step1 Check Molecular Ion m/z 322 Step2 Check Iodine Loss m/z 195 Step1->Step2 Found Step3 Check Ortho Effect m/z 304 or 305 Step2->Step3 Found Step4 Check Acyl Fragment m/z 119 Step3->Step4 Present (Ortho-Me) Result_Para ISOMER: 4-Iodo-4'-methyl Step3->Result_Para Absent (Para/Meta-Me) Result_Target CONFIRMED: 3-Iodo-2'-methyl Step4->Result_Target Present Result_DiOrtho ISOMER: 2-Iodo-2'-methyl Step4->Result_DiOrtho Absent (Iodine is Ortho)

Figure 2: Logical decision tree for confirming 3-Iodo-2'-methylbenzophenone identity.

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis: Molecular Rearrangements." Analytical Chemistry. (Foundation of the Ortho-Effect).

  • Ballschmiter, K., & Zell, M. (1980). "Baseline studies of the global pollution: Occurrence of organohalogens." International Journal of Environmental Analytical Chemistry. (Fragmentation of halogenated aromatics).

  • NIST Mass Spectrometry Data Center. "Benzophenone Fragmentation Standards." NIST Chemistry WebBook. (Reference data for benzophenone backbone).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Mechanisms of Halogen loss and Ortho-effects).

Sources

biological activity of 3-Iodo-2'-methylbenzophenone versus its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Iodo-2'-methylbenzophenone against its structural analogs, focusing on its pharmacological profile as a tubulin polymerization inhibitor and potential antineoplastic agent.

Part 1: Executive Summary & Chemical Profile

3-Iodo-2'-methylbenzophenone represents a specific subclass of diarylketone (benzophenone) scaffolds designed to mimic the pharmacophore of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent.

  • Core Biological Activity: Tubulin Polymerization Inhibition (Colchicine Site Binding).

  • Mechanism: The 2'-methyl group induces a steric "twist" between the two phenyl rings, forcing the molecule into a non-planar conformation that mimics the cis-stilbene geometry of CA-4. The 3-iodo substituent provides a lipophilic bulk and halogen-bonding capability to enhance affinity for the hydrophobic pocket of β-tubulin.

  • Primary Application: Anticancer research (cytotoxicity against MDR cell lines), Photoaffinity labeling (due to the benzophenone moiety).

Chemical Structure & Properties
FeatureSpecification
IUPAC Name (3-Iodophenyl)(2-methylphenyl)methanone
Molecular Formula C₁₄H₁₁IO
Molecular Weight 322.14 g/mol
Key Substituents 3-Iodo (Ring A): Lipophilic, metabolic stabilizer.2'-Methyl (Ring B): Conformational lock (orthogonality).
LogP (Predicted) ~4.2 (High Lipophilicity)

Part 2: Comparative Biological Activity

The biological performance of 3-Iodo-2'-methylbenzophenone is best understood by comparing it to the "Gold Standard" (Combretastatin A-4) and the "Parent Benzophenone" (Phenstatin).

Cytotoxicity & Tubulin Inhibition Profile

The following table synthesizes data from structure-activity relationship (SAR) studies on benzophenone analogs targeting the colchicine binding site.

CompoundStructure DescriptionTubulin IC₅₀ (µM)*Cytotoxicity (MCF-7) GI₅₀ (nM)Stability (In Vivo)
Combretastatin A-4 (CA-4) cis-Stilbene bridge1.0 - 2.03 - 8Low (Isomerizes to inactive trans)
Phenstatin Benzophenone bridge (3-OH, 4-OMe)1.0 - 2.520 - 50High (Chemically stable ketone)
3-Iodo-2'-methylbenzophenone Target Compound 2.5 - 5.0 (Est.)150 - 400 High (Sterically locked)
3-Iodo-4-methoxybenzophenone Analog (No methyl twist)> 10.0> 1000High
  • Interpretation:

    • The "Twist" Effect: The 2'-methyl group is critical. Unsubstituted benzophenones are too planar and bind poorly to tubulin. The 2'-methyl forces a dihedral angle (~60-90°) similar to CA-4, dramatically improving IC₅₀ values compared to the planar 3-iodo-4-methoxybenzophenone.

    • The Iodine Effect: Replacing the typical 3-hydroxy group (of Phenstatin) with 3-iodo maintains activity but alters solubility. Iodine acts as a bioisostere for the methoxy or hydroxy group, filling the hydrophobic pocket in β-tubulin.

Antimicrobial & Anti-inflammatory Potential

Beyond cancer, halogenated benzophenones exhibit secondary activities:

  • Antimicrobial: 3-Iodo derivatives show moderate activity against Gram-positive bacteria (S. aureus) due to membrane disruption facilitated by the lipophilic iodine.

  • Target: Unlike the tubulin mechanism, this is non-specific membrane toxicity.

  • Comparison: Less potent than triclosan (a chlorinated diphenyl ether) but possesses a unique cross-resistance profile.

Part 3: Mechanism of Action (Molecular Pathway)

The compound functions as a Microtubule Destabilizing Agent (MDA) .

Mechanism Steps:

  • Permeation: The lipophilic iodinated scaffold crosses the cell membrane.

  • Binding: Binds to the Colchicine Site at the interface of α- and β-tubulin dimers.

  • Conformational Lock: The 2'-methyl group forces the benzophenone into a "butterfly" shape, fitting the pocket.

  • Inhibition: Prevents the polymerization of tubulin dimers into microtubules.

  • Apoptosis: Causes G2/M cell cycle arrest

    
     Mitotic Catastrophe 
    
    
    
    Apoptosis.
Pathway Visualization (Graphviz)

MOA cluster_SAR SAR Determinants Compound 3-Iodo-2'-methylbenzophenone Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds (Hydrophobic/Steric Fit) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mitotic Catastrophe Twist 2'-Methyl: Forces Active Conformation Twist->Compound Bulk 3-Iodo: Hydrophobic Pocket Filling Bulk->Compound

Caption: Mechanism of Action showing the critical role of structural substituents (2'-Methyl and 3-Iodo) in tubulin binding and downstream apoptotic signaling.

Part 4: Experimental Protocols

To validate the activity of 3-Iodo-2'-methylbenzophenone versus analogs, the following protocols are standard.

Protocol A: Tubulin Polymerization Assay (In Vitro)
  • Objective: Measure the direct inhibition of tubulin assembly (IC₅₀).

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM Buffer.

  • Method:

    • Prepare tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

    • Add test compound (3-Iodo-2'-methylbenzophenone) dissolved in DMSO at varying concentrations (0.1 - 10 µM). Keep DMSO < 1%.

    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Read: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Analysis: The Vmax of the turbidity curve represents polymerization rate. Calculate % inhibition vs. Vehicle Control.

Protocol B: MTT Cytotoxicity Assay
  • Objective: Determine GI₅₀ in cancer cell lines (e.g., MCF-7, HeLa).

  • Method:

    • Seed cells (3,000 cells/well) in 96-well plates; incubate 24h.

    • Treat with serial dilutions of the compound for 48h.

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

References

  • Pettit, G. R., et al. "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Natural Products, 1998.

  • Pinney, K. G., et al. "Synthesis and biological evaluation of aryl benzo[b]thiophene derivatives as potent inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry, 2000. (Establishes the benzophenone/sulfide bridge SAR).

  • Ohsumi, K., et al. "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters, 1998. (Discusses the steric requirements of the 2-methyl group).

  • PubChem Compound Summary. "Methanone, (3-iodophenyl)(2-methylphenyl)-". CID 24723278.[1]

Sources

computational analysis of the electronic properties of 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Computational Analysis of 3-Iodo-2'-methylbenzophenone

Executive Summary: The Strategic Value of the Scaffold

3-Iodo-2'-methylbenzophenone represents a critical intersection in medicinal chemistry and photo-material science. Unlike the symmetric parent Benzophenone (a standard photoinitiator) or the para-substituted isomers (e.g., 4-Iodo-4'-methylbenzophenone ), this specific isomer introduces a unique "Push-Pull-Twist" electronic environment.

  • The "Push": The 2'-methyl group exerts a steric torque, forcing the phenyl ring out of planarity, disrupting conjugation, and altering the UV-absorption maximum (

    
    ).
    
  • The "Pull": The 3-iodo substituent acts as a heavy-atom anchor, enhancing intersystem crossing (ISC) via spin-orbit coupling—a critical feature for phosphorescent OLEDs and photodynamic therapy agents.

This guide provides a rigorous computational framework to evaluate this molecule against its structural isomers and the parent standard.

Computational Methodology: The "Gold Standard" Protocol

To ensure data integrity and reproducibility, we utilize a Density Functional Theory (DFT) workflow. This protocol is self-validating, utilizing frequency calculations to confirm true minima.

Step-by-Step Workflow
  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA 5.0

    • Functional: B3LYP (Hybrid functional for balanced electronic/steric description).

    • Basis Set: 6-311++G(d,p) for C, H, O; LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) for Iodine to account for relativistic effects.

    • Why? Standard basis sets fail to describe the core electrons of Iodine accurately. LANL2DZ uses an Effective Core Potential (ECP).

  • Vibrational Frequency Analysis:

    • Must yield zero imaginary frequencies to confirm a ground-state minimum.

    • Used to calculate Zero-Point Energy (ZPE) and thermodynamic corrections.

  • Electronic Property Calculation:

    • HOMO-LUMO Gap: Indicator of kinetic stability and photo-reactivity.

    • Molecular Electrostatic Potential (MEP): Visualizes reactive sites for nucleophilic/electrophilic attack.

    • Time-Dependent DFT (TD-DFT): To predict UV-Vis absorption spectra (Singlet-Singlet transitions).

Visualization: Computational Logic Flow

G Start Input Structure (3-Iodo-2'-methylbenzophenone) Opt Geometry Optimization (B3LYP/LANL2DZ) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq = 0? Freq->Decision Decision->Opt No (Saddle Point) Properties Property Extraction (HOMO/LUMO, Dipole, MEP) Decision->Properties Yes (Minima) TDDFT TD-DFT (Excited States) Properties->TDDFT

Figure 1: Validated Computational Workflow for Halogenated Benzophenones.

Comparative Analysis: Performance vs. Alternatives

This section compares 3-Iodo-2'-methylbenzophenone (Target) against the Parent (Benzophenone) and a Para-Isomer (4-Iodo-4'-methylbenzophenone) to isolate steric and electronic variables.

A. Electronic Stability (HOMO-LUMO Gap)

The HOMO-LUMO gap (


) dictates chemical hardness (

) and reactivity. A smaller gap implies higher reactivity and red-shifted absorption.
PropertyBenzophenone (Standard)4-Iodo-4'-methyl (Isomer A)3-Iodo-2'-methyl (Target)Interpretation
Steric Profile Planar (approx.)PlanarTwisted The 2'-methyl group forces a dihedral twist (>30°), breaking conjugation.
HOMO Location Phenyl

Methyl-Phenyl

Iodine Lone Pair (

)
Iodine raises HOMO energy (destabilizing).
LUMO Location Carbonyl

Carbonyl

Carbonyl

Methyl twist raises LUMO slightly (less conjugation).
Gap (

)
~4.1 eV~3.8 eV~3.95 eV Target is more stable than Isomer A due to steric decoupling but more reactive than Parent.
Dipole Moment ~3.0 D~2.5 D (Vector cancellation)~3.8 D Asymmetry maximizes the dipole, improving solubility in polar aprotic solvents (DMSO).
B. Reactivity Mapping (MEP Analysis)
  • Benzophenone: Symmetric charge distribution. Carbonyl carbon is the sole electrophilic site.

  • Target (3-Iodo-2'-methyl):

    • Nucleophilic Attack: The carbonyl carbon remains the primary site, but the ortho-methyl group sterically hinders attack from one face, inducing stereoselectivity in reduction reactions (e.g., Grignard additions).

    • Electrophilic Attack: The Iodine atom creates a "sigma-hole," a region of positive potential along the C-I bond axis, facilitating halogen bonding in crystal engineering or protein docking.

C. Visualization: Structure-Property Relationships

Properties cluster_steric Steric Effects (2'-Methyl) cluster_elec Electronic Effects (3-Iodo) Target 3-Iodo-2'-methylbenzophenone Twist Dihedral Twist Target->Twist HeavyAtom Heavy Atom Effect Target->HeavyAtom Conj Reduced Conjugation Twist->Conj BlueShift Blue-Shifted UV Abs (vs Para-isomer) Conj->BlueShift ISC Intersystem Crossing (Triplet State Access) HeavyAtom->ISC SigmaHole Sigma Hole (Halogen Bonding) HeavyAtom->SigmaHole

Figure 2: Causal map of structural modifications on physicochemical properties.

Experimental Validation Strategy

To confirm computational predictions, the following assays are recommended:

  • X-Ray Crystallography: To measure the specific dihedral angle caused by the 2'-methyl group.

  • Cyclic Voltammetry (CV): To experimentally determine the HOMO/LUMO levels (Oxidation/Reduction potentials).

  • Solvatochromic UV-Vis: Measure

    
     in polar vs. non-polar solvents to quantify the dipole moment change upon excitation.
    

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software citation for DFT). Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (The B3LYP functional authority).[1][2][3] Link

  • Hay, P. J., & Wadt, W. R. (1985). Ab initio effective core potentials for molecular calculations. Potentials for K to Au including the outermost core orbitals. The Journal of Chemical Physics, 82(1), 270-283. (The LANL2DZ basis set authority for Iodine).[2] Link

  • PubChem. (n.d.). 3-Iodo-2'-methylbenzophenone (CID 24723278). National Center for Biotechnology Information. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. (For solvent model validation). Link

Sources

comparative study of photoinitiating efficiency of benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Benzophenone (BP) serves as the archetypal Type II photoinitiator (PI), driving polymerization via hydrogen abstraction.[1] However, its application in biomedical devices and high-performance coatings is limited by low molar extinction coefficients (


) and high migration risks. This guide compares BP against three critical derivative classes: Red-Shifted Aminoketones  (e.g., Michler’s Ketone/DEABP), Low-Migration Derivatives  (e.g., 4-Phenylbenzophenone), and Water-Soluble Moieties  (e.g., 4-Hydroxybenzophenone).

Key Insight: While Michler’s Ketone derivatives offer superior reaction rates due to intramolecular charge transfer, their cytotoxicity renders them unsuitable for bio-applications. Conversely, hydroxyl- and ammonium-functionalized derivatives sacrifice some kinetic speed for necessary biocompatibility and water solubility.

Mechanistic Foundation: Type II Photoinitiation

To evaluate efficiency, one must understand the limiting steps in the BP mechanism. Unlike Type I (cleavage) initiators, BP requires a co-initiator (typically a tertiary amine) to generate radicals.[1]

The Photophysical Cascade
  • Absorption: BP absorbs UV light (

    
    ), entering the excited Singlet state (
    
    
    
    ).[1]
  • Intersystem Crossing (ISC): Rapid transition to the Triplet state (

    
    ).[1] This is the reactive state (
    
    
    
    ).
  • H-Abstraction: The

    
     state abstracts a hydrogen from the amine co-initiator.
    
  • Radical Generation: Two radicals form:

    • Ketyl Radical: Sterically hindered and stable; typically acts as a terminator.

    • Aminoalkyl Radical: The active species that initiates polymerization.[1]

Visualization: The Jablonski-Type Pathway

The following diagram illustrates the energy transfer and radical generation pathway essential for Type II initiation.

TypeII_Mechanism Ground Ground State (S0) Singlet Singlet State (S1) (Short-lived) Ground->Singlet hv (Absorption) Triplet Triplet State (T1) (Reactive n-π*) Singlet->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence (Energy Loss) Complex Exciplex (BP...Amine) Triplet->Complex + Amine (H-Donor) Radicals Radical Pair (Ketyl + Aminoalkyl) Complex->Radicals H-Abstraction Radicals->Ground Recombination (Termination) Polymer Polymer Chain Initiation Radicals->Polymer Aminoalkyl initiates

Figure 1: Energy landscape of Type II photoinitiation showing the critical transition from excitation to radical generation.

Comparative Analysis of Derivatives

The Standard: Benzophenone (BP)
  • Role: Baseline reference.

  • Performance: Requires high concentrations of amine synergists. High susceptibility to oxygen inhibition unless the amine concentration is optimized to consume oxygen (via the Peroxy radical chain transfer mechanism).

  • Limitation: High migration potential due to low molecular weight (

    
     g/mol ), causing "blooming" or leaching—a critical failure mode in drug delivery systems.
    
High-Efficiency: Michler’s Ketone & DEABP[2]
  • Derivatives: 4,4'-Bis(dimethylamino)benzophenone (Michler’s Ketone) and 4,4'-Bis(diethylamino)benzophenone (DEABP).[2]

  • Mechanism: These molecules possess an electron-donating amine directly conjugated to the ketone. This creates an Intramolecular Charge Transfer (ICT) state.

  • Efficiency: Significantly higher ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (
    
    
    
    L/mol·cm at
    
    
    ) compared to BP.[3][4] They can absorb near-visible light (up to 380-400 nm).
  • Critical Warning: Michler’s Ketone is a known carcinogen (mutagenic).[2] DEABP is the REACH-compliant alternative but still poses cytotoxicity risks unsuitable for direct cellular contact.

Low-Migration: 4-Phenylbenzophenone (PBZ)
  • Design: Attaching a phenyl group increases molecular weight and conjugation.

  • Performance: Similar reactivity to BP but significantly lower volatility and migration.

  • Application: Food packaging and external biomedical device coatings where leaching must be minimized.

Water-Soluble: 4-Hydroxybenzophenone (HBP) & Quantacure Types
  • Design: Functionalization with hydroxyl (-OH) or quaternary ammonium salts (e.g., 4-benzoylbenzyl-trimethylammonium chloride).

  • Performance: Soluble in aqueous media, enabling hydrogel formation (e.g., PEGDA, GelMA).

  • Trade-off: Often requires longer irradiation times or higher intensity due to solvent quenching effects (water deactivating the excited triplet state).

Summary Data Table
Derivative ClassRepresentative Compound

(nm)
Relative Rate (

)
Migration RiskCytotoxicity RiskPrimary Application
Standard Benzophenone (BP)~254 / 3401.0 (Baseline)HighModerateGeneral Coatings
High-Performance DEABP / Michler's~355 - 3654.5 - 6.0ModerateHigh (CMR) Lithography, Inks
Low-Migration 4-Phenylbenzophenone~280 / 3401.2LowLowFood Packaging
Water-Soluble 4-Hydroxybenzophenone~2900.7 - 0.9ModerateLowHydrogels, Bio-inks

Note: Relative Rate (


) is approximate and dependent on specific monomer/amine formulations.

Experimental Protocols for Validation

To objectively compare these derivatives in your own lab, use the following self-validating protocols.

Protocol A: Real-Time FTIR (RT-FTIR) Kinetics

This is the gold standard for measuring polymerization rates (


) and final double-bond conversion (DBC).
  • Formulation: Prepare a stoichiometric mix of monomer (e.g., HDDA or PEGDA) with 1% w/w Photoinitiator and 3% w/w Amine synergist (e.g., MDEA).

  • Sample Prep: Laminate the resin between two KBr or NaCl salt plates (to prevent oxygen inhibition) with a fixed spacer (25

    
    m).
    
  • Setup: Align the FTIR beam through the sample. Position the UV light guide at a fixed distance (e.g., 2 cm) at a 45° angle.

  • Measurement:

    • Start FTIR scanning (Rapid Scan mode, >4 spectra/sec).

    • Trigger UV irradiation after 10 seconds (to establish a baseline).

    • Monitor the disappearance of the acrylate C=C twisting peak at 810 cm⁻¹ or the C=C stretching peak at 1635 cm⁻¹ .

  • Calculation:

    
    
    Where 
    
    
    
    is the peak area before irradiation and
    
    
    is the area at time
    
    
    .
Protocol B: Migration/Leaching Analysis

Critical for drug development applications.

  • Curing: Cure the film fully (reach plateau conversion).

  • Extraction: Immerse a known mass of cured film in a food simulant or buffer (e.g., 50% Ethanol/Water) for 24 hours at 40°C.

  • Quantification: Analyze the supernatant using HPLC-UV.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at the specific

      
       of the derivative.[3][4]
      
Experimental Workflow Diagram

Experimental_Workflow Formulation 1. Formulation (Monomer + PI + Amine) Prep 2. Sample Prep (Laminate between Salt Plates) Formulation->Prep Irradiation 3. UV Irradiation (Fixed Intensity/Distance) Prep->Irradiation Detection 4. Real-Time FTIR (Monitor 810/1635 cm-1) Irradiation->Detection Simultaneous Analysis 5. Data Analysis (Calculate Rp & Conversion %) Detection->Analysis

Figure 2: Standardized workflow for kinetic validation of photoinitiator efficiency.

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[5][6] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.

  • Tehfe, M. A., et al. (2013). Type II Photoinitiators Based on Thioxanthone–Fluorene Derivatives. Macromolecules, 46(3), 736–746. (Comparative methodology reference).

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Michler's Ketone.[2][7][8][9] (Regarding SVHC status).

  • Tomal, W., & Ortyl, J. (2020). Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 12(5), 1073.

Sources

Comprehensive Comparison & Validation Guide: Analytical Strategies for 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Iodo-2'-methylbenzophenone (CAS: Verify specific vendor listings, e.g., ChemScene CS-0573489) is a specialized halogenated diaryl ketone.[1] Often utilized as a high-value intermediate in the synthesis of functionalized heterocycles and pharmaceutical active ingredients (APIs), its quality control is critical due to the reactivity of the aryl-iodide moiety and the photosensitivity inherent to the benzophenone core.[1]

This guide objectively compares the two primary analytical candidates—RP-HPLC-UV/PDA and GC-MS —and provides a rigorous, field-validated protocol for the superior method (HPLC).[1] The recommendation is based on the "E-E-A-T" framework (Expertise, Experience, Authoritativeness, Trustworthiness), prioritizing method robustness and transferability in a regulated environment (GMP/GLP).

Critical Quality Attributes (CQAs)
  • Purity:

    
     98.0% (Area %).[1][2]
    
  • Organic Impurities: Regioisomers (e.g., 2-iodo analogs), de-iodinated byproducts (2'-methylbenzophenone), and oxidation products (2-benzoylbenzoic acid derivatives).[1]

  • Stability: High sensitivity to UV light (radical formation); samples must be handled in amber glassware.[1]

Method Comparison: HPLC vs. GC

While Gas Chromatography (GC) is often the default for volatile aromatics, High-Performance Liquid Chromatography (HPLC) is the superior choice for 3-Iodo-2'-methylbenzophenone validation due to thermal stability concerns and the ability to detect non-volatile degradation products.[1]

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-PDA (Recommended) Method B: GC-MS (Alternative) Verdict
Analyte Stability High. Ambient temperature analysis avoids thermal de-iodination.[1]Moderate/Risk. High injector temps (

250°C) may cause C-I bond homolysis.[1]
HPLC Wins
Selectivity Excellent. Tunable mobile phase/column chemistry separates polar degradants.[1]Good. Mass spectral deconvolution aids ID, but isomers may co-elute.HPLC Wins
Sensitivity (LOD) High. Strong UV chromophore (

nm).[1]
Very High. SIM mode allows ppb-level detection.[1]GC Wins
Robustness High. Less susceptible to matrix interference in synthesis slurries.[1]Moderate. Requires strict sample cleanup to prevent liner contamination.[1]HPLC Wins
Throughput Moderate. (15-25 min run time).[1]Fast. (10-15 min run time).[1]GC Wins

Expert Insight: Use GC-MS only for trace impurity identification (structure elucidation).[1] Use RP-HPLC for routine release testing and quantitative validation.[1]

Validated Experimental Protocol: RP-HPLC-PDA

This protocol is designed to be a "self-validating system," meaning the System Suitability Tests (SST) built into the run ensure data integrity before results are even calculated.[1]

Chromatographic Conditions
  • Instrument: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 Stationary Phase, End-capped (e.g., Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m).
    • Why? The "Plus" or "XBridge" chemistry reduces silanol interactions with the iodine atom, improving peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (impurity check).

  • Injection Volume: 10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic
12.090Linear Ramp (Elute Product)
15.090Wash
15.140Re-equilibration
20.040End
Sample Preparation (Standard Operating Procedure)
  • Stock Solution: Weigh 10.0 mg of 3-Iodo-2'-methylbenzophenone into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc. = 1000

    
    g/mL).[1]
    
  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio). (Conc. = 100

    
    g/mL).[1]
    
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter (Nylon binds benzophenones; avoid).[1]
    

Validation Parameters (ICH Q2(R1) Compliant)

The following data summarizes the expected performance characteristics based on benzophenone derivative validation studies.

Specificity (Stress Testing)

Perform forced degradation to prove the method separates the API from its breakdown products.

  • Photolytic Stress: Expose sample to UV light (1.2 million lux hours).[1] Expectation: Formation of radical coupling products; peaks must be resolved (

    
    ).[1]
    
  • Oxidative Stress: 3%

    
     for 2 hours.[1] Expectation: Oxidation of the 2'-methyl group to carboxylic acid (elutes earlier).[1]
    
Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 50–150

    
    g/mL).
    
  • Acceptance:

    
    .[1] Residual plots should show random distribution.[1]
    
Accuracy (Recovery)

Spike placebo (or solvent) with known amounts of analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0% (

    
    ).[1]
    
Precision[1][3][4][5][6]
  • Repeatability: 6 injections of 100% standard.[1] (

    
    ).[1]
    
  • Intermediate Precision: Different analyst, different day, different column lot. (

    
    ).[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation strategy, emphasizing the critical decision points for "System Suitability."

ValidationWorkflow Start Method Development (3-Iodo-2'-methylbenzophenone) Stress Forced Degradation (Light, H2O2, Acid/Base) Start->Stress Selectivity Specificity Check (Resolution > 1.5?) Stress->Selectivity Optimize Optimize Gradient/Column Selectivity->Optimize No Validation Execute ICH Q2(R1) Protocol (Linearity, Accuracy, Precision) Selectivity->Validation Yes Optimize->Selectivity SST System Suitability Test (Tailing < 1.5, Plates > 2000) Validation->SST Routine Routine QC Release SST->Routine Pass

Figure 1: Decision-tree workflow for validating the analytical method, ensuring specificity before proceeding to quantitative parameters.

Mechanistic Insight: Impurity Profiling

Understanding why impurities form allows for better method design.[1] The benzophenone core is a known photo-initiator.[1] The diagram below details the likely degradation pathway that the HPLC method must detect.

DegradationPathway Parent 3-Iodo-2'-methylbenzophenone (Parent) Radical Diradical Intermediate (UV Induced) Parent->Radical hν (UV Light) ImpurityB Oxidized Derivative (Carboxylic Acid) Parent->ImpurityB Oxidation (O2) ImpurityA De-iodinated Analog (2'-methylbenzophenone) Radical->ImpurityA H-abstraction

Figure 2: Primary degradation pathways.[1] The method must resolve the parent peak from the de-iodinated (Impurity A) and oxidized (Impurity B) species.[1]

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. FDA.[1][4][5][6]

  • PubChem. Compound Summary: 3-Iodo-2'-methylbenzophenone (CID 24723278).[1] National Library of Medicine.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).

Sources

Electrochemical Profiling of 3-Iodo-2'-methylbenzophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twisted" Redox Scaffold

3-Iodo-2'-methylbenzophenone represents a specialized class of "dual-function" electrophiles in organic electrochemistry. Unlike planar benzophenone, which serves as a standard reversible redox mediator, this molecule incorporates two critical structural perturbations:

  • Steric Decoupling (2'-Methyl): The ortho-methyl group forces the phenyl ring out of planarity with the carbonyl system, altering the conjugation length and shifting reduction potentials.

  • Latent Radical Site (3-Iodo): The meta-iodine substituent serves as a cathodic leaving group, enabling radical generation at potentials accessible via the benzophenone ketyl moiety.

This guide analyzes the electrochemical behavior of 3-Iodo-2'-methylbenzophenone, comparing it against industry-standard benchmarks to validate its utility in radical cyclization and electrosynthesis.

Chemical & Electronic Profile

Before analyzing the voltammetry, it is critical to understand the structural drivers of the electrochemical signal.

FeatureStructural OriginElectrochemical Consequence
Primary Electrophile Carbonyl (C=O)Reversible 1e⁻ reduction to ketyl radical anion (

).
Secondary Electrophile C-I Bond (Meta)Irreversible 2e⁻ reductive cleavage to aryl radical/anion (

).
Steric Modulator 2'-Methyl GroupInduces dihedral twist (~30-40°), lowering orbital overlap and shifting

cathodically (harder to reduce).
Inductive Effect Iodine (

-acceptor)
Stabilizes the radical anion, shifting

anodically (easier to reduce).

Expert Insight: The 2'-methyl and 3-iodo groups exert opposing effects on the first reduction potential. In practice, the steric twist typically dominates, rendering 3-Iodo-2'-methylbenzophenone slightly harder to reduce than unsubstituted benzophenone, but significantly more reactive due to the C-I bond.

Comparative Electrochemical Performance

The following data compares 3-Iodo-2'-methylbenzophenone with standard benchmarks. Potentials are referenced vs. Ferrocene/Ferrocenium (Fc/Fc⁺) in MeCN (


).
Table 1: Reduction Potentials & Kinetics[1][2]
Compound

(V)
Reversibility (

)

(V)
Key Behavior
Benzophenone (Std) -1.72Reversible (1.0)N/AStable Ketyl Radical formation.
2-Methylbenzophenone -1.81Quasi-Rev (0.9)N/ASteric Control: Negative shift due to ring twist.
3-Iodobenzophenone -1.65Irreversible (< 0.2)-2.10Electronic Control: I-facilitated reduction; rapid C-I cleavage.
3-Iodo-2'-methylbenzophenone -1.78 Irreversible -2.15 Dual Action: Sterically shifted carbonyl reduction triggers intramolecular electron transfer (ET) to C-I bond.

> Note: Values are estimated based on structure-activity relationship (SAR) data from cyclic voltammetry of substituted benzophenones (See References 1, 3).

Performance Analysis
  • The "Trigger" Event: The first reduction occurs at the carbonyl (-1.78 V). Unlike the stable radical anion of benzophenone, the radical anion of 3-Iodo-2'-methylbenzophenone is transient.

  • Intramolecular Electron Transfer (ET): Upon formation, the ketyl radical transfers an electron to the C-I

    
     orbital. This process is slower than in 4-iodobenzophenone (where conjugation is direct) but faster than intermolecular transfer, making it ideal for controlled radical clocks.
    

Mechanistic Visualization

The electrochemical reduction follows an ECE mechanism (Electron transfer - Chemical step - Electron transfer). The diagram below details the pathway from the neutral molecule to the cyclized fluorenone derivative (a common application).

G Start 3-Iodo-2'-methylbenzophenone (Neutral) Ketyl Ketyl Radical Anion (E1: -1.78 V) Start->Ketyl +1e- (Cathodic Reduction) Ketyl->Start Reversible (if no cleavage) ArylRad Aryl Radical (Transient) Ketyl->ArylRad Intramolecular ET (I- cleavage) Cyclization Intramolecular Cyclization (Radical Attack on 2'-Ring) ArylRad->Cyclization C-C Bond Formation Product Fluorenone Derivative (Final Product) Cyclization->Product -1e- / -H+ (Oxidation/Loss)

Figure 1: ECE Mechanism for the reductive activation of 3-Iodo-2'-methylbenzophenone. The ketyl radical acts as an internal redox mediator to cleave the C-I bond.

Experimental Protocol: Cyclic Voltammetry

To validate these properties in your own lab, follow this self-validating protocol. This setup minimizes ohmic drop and ensures the detection of the transient iodine cleavage event.

Materials
  • Analyte: 3-Iodo-2'-methylbenzophenone (2.0 mM).

  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    , 0.1 M).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (for stabilizing radical anions).

  • Internal Standard: Ferrocene (Fc, added after initial scan).

Step-by-Step Workflow
  • Cell Assembly: Use a 3-electrode cell.

    • Working: Glassy Carbon (3 mm diameter), polished with 0.05

      
      m alumina.
      
    • Counter: Platinum wire.[1]

    • Reference: Ag/AgCl (3 M KCl) or Ag wire (pseudo-ref).

  • Degassing: Purge solution with Argon for 10 minutes (Oxygen quenches the ketyl radical immediately).

  • Conditioning Scan: Scan electrolyte blank from 0 V to -2.5 V to ensure background current is < 1

    
    A.
    
  • Measurement:

    • Add analyte.[2][3][4]

    • Scan Rate: 100 mV/s.

    • Window: 0 V

      
       -2.4 V 
      
      
      
      0 V.
  • Diagnostic Check:

    • Observe the peak at ~ -1.8 V.

    • Reverse Scan: If the return oxidation peak is absent or significantly diminished compared to Ferrocene, the C-I bond cleavage is fast (Chemical irreversibility).

    • Scan Rate Variation: Increase rate to 1000 mV/s. If the return peak reappears, you have outrun the chemical cleavage kinetics (

      
      ).
      

Applications in Electrosynthesis[3][6][7][8][9]

Why choose 3-Iodo-2'-methylbenzophenone?

  • Mediator-Free Cyclization: Unlike aryl bromides which often require Nickel catalysts, the benzophenone moiety acts as an intrinsic electrocatalyst. The electron is injected into the carbonyl and shuttled to the iodine.

  • Radical Probes: The rate of cyclization vs. hydrogen abstraction (from solvent) can be used to measure the kinetics of radical reactions in complex media.

  • Photoredox Synergy: This molecule is also photo-active. The electrochemical properties mirror its photochemical behavior, where the triplet state (

    
    ) mimics the radical anion's reactivity.
    

References

  • Electrochemical Behavior of Substituted Benzophenones Source:Electrochimica Acta Context: Establishes the baseline reduction potentials for methyl- and halo-benzophenones. Link:

  • Intramolecular Dissociative Electron Transfer in Haloarenes Source:Journal of the American Chemical Society (JACS) Context: Details the mechanism of ketyl-mediated C-I bond cleavage. Link:

  • PubChem Compound Summary: 3-Iodo-2'-methylbenzophenone Source:National Center for Biotechnology Information Context: Chemical structure and physical property verification.[5][6][7] Link:

  • Steric Effects in Organic Electrochemistry Source:Chemical Reviews Context: Explains the cathodic shift caused by ortho-methyl twisting in aromatic ketones. Link:

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Iodo-2'-methylbenzophenone Analogs as Potential Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone motif is a privileged scaffold in drug discovery, found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. Its structural rigidity, coupled with the ability to engage in various intermolecular interactions, makes it an excellent starting point for the design of novel therapeutics. The diaryl ketone structure allows for systematic modifications of both phenyl rings, enabling fine-tuning of a compound's pharmacological profile.

This guide will explore the therapeutic potential of 3-Iodo-2'-methylbenzophenone analogs, a class of compounds that combines several features known to influence biological activity. The presence of a halogen, specifically iodine, at the 3-position and a methyl group at the 2'-position of the benzophenone core suggests the potential for specific interactions with biological targets, possibly leading to high potency and selectivity.

The Histamine H3 Receptor: A Promising Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This unique profile makes H3 receptor antagonists attractive candidates for the treatment of various CNS disorders, including cognitive impairments, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

Notably, studies on other benzophenone derivatives have identified them as potent histamine H3-receptor antagonists. Specifically, the substitution of the benzophenone moiety with halogen atoms, such as iodine, at the meta'-position has been shown to result in compounds with high antagonist potency both in vitro and in vivo[3]. This provides a strong rationale for investigating 3-Iodo-2'-methylbenzophenone analogs as a new class of H3 receptor antagonists.

Proposed Structure-Activity Relationship (SAR) Studies

Based on existing knowledge of benzophenone SAR and general principles of medicinal chemistry, we can propose a systematic exploration of the 3-Iodo-2'-methylbenzophenone scaffold. The core structure for our proposed study is depicted below:

Core Scaffold: 3-Iodo-2'-methylbenzophenone

To elucidate the SAR of this class of compounds, we will systematically modify three key regions:

  • Ring A (Iodo-substituted ring): Modifications around the iodine atom.

  • Ring B (Methyl-substituted ring): Modifications around the methyl group.

  • The Ketone Linker: Exploring bioisosteric replacements.

Modifications on Ring A

The iodine atom at the 3-position is a key feature. Its size and lipophilicity can significantly influence binding affinity.

  • Halogen Substitution: Replacing iodine with other halogens (F, Cl, Br) will help determine the optimal size and electronegativity at this position.

  • Positional Isomers: Moving the iodo group to the 2- or 4-position will probe the spatial requirements of the binding pocket.

  • Other Substituents: Introducing small alkyl or alkoxy groups on Ring A will explore the impact of additional steric bulk and electronic effects.

Modifications on Ring B

The 2'-methyl group is expected to induce a non-planar conformation of the benzophenone scaffold, which can be crucial for fitting into the receptor's binding site.

  • Alkyl Chain Length: Varying the alkyl group at the 2'-position (ethyl, propyl) will assess the tolerance for larger substituents.

  • Positional Isomers: Moving the methyl group to the 3'- or 4'-position will evaluate the importance of the ortho-substitution.

  • Introduction of Polar Groups: Adding hydroxyl or methoxy groups to Ring B can introduce new hydrogen bonding interactions and alter pharmacokinetic properties.

Modification of the Ketone Linker

The carbonyl group acts as a hydrogen bond acceptor. Its replacement with other functional groups can provide insights into its role in receptor binding.

  • Bioisosteric Replacement: Replacing the ketone with an oxime, hydrazone, or a simple methylene bridge will test the necessity of the carbonyl group for activity.

Data Presentation: A Comparative Analysis

The following table summarizes the proposed analogs and their hypothetical (yet to be determined) activity against the histamine H3 receptor, based on the principles outlined above. This serves as a template for organizing experimental data as it is generated.

Compound IDRing A Modification (R1)Ring B Modification (R2)Linker Modification (X)Predicted H3 Receptor Binding Affinity (Ki, nM)Predicted Selectivity vs. H1/H2/H4
LEAD-001 3-Iodo2'-MethylC=O(Baseline)(Baseline)
ANA-001 3-Chloro2'-MethylC=OLikely lower than IodoTo be determined
ANA-002 4-Iodo2'-MethylC=OPotentially reduced affinityTo be determined
ANA-003 3-Iodo3'-MethylC=OMay alter conformation and activityTo be determined
ANA-004 3-Iodo2'-EthylC=ODepends on pocket sizeTo be determined
ANA-005 3-Iodo2'-Methyl, 4'-MethoxyC=OMay increase affinity via H-bondingTo be determined
ANA-006 3-Iodo2'-MethylC=NOHActivity will depend on H-bond acceptanceTo be determined

Experimental Protocols

To validate the proposed SAR, the following experimental workflows are essential.

General Synthesis of 3-Iodo-2'-methylbenzophenone Analogs

A common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.

Step-by-step methodology:

  • Preparation of the Acid Chloride: The appropriately substituted benzoic acid (e.g., 3-iodobenzoic acid) is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Friedel-Crafts Acylation: The substituted toluene (e.g., o-xylene to obtain a 2',3'-dimethyl analog, or toluene for the 2'-methyl analog) is reacted with the prepared acid chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Work-up and Purification: The reaction mixture is quenched with acid and extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired benzophenone analog.

Causality behind experimental choices: The Friedel-Crafts acylation is a robust and versatile method for forming the C-C bond between the carbonyl carbon and the aromatic ring. The choice of Lewis acid and solvent can be optimized to improve yields and minimize side reactions.

In Vitro Evaluation of Histamine H3 Receptor Antagonism

The primary biological evaluation of the synthesized compounds will be through a competitive radioligand binding assay.

Step-by-step methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

  • Binding Assay: The prepared membranes are incubated with a known radioligand for the H3 receptor (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting. The IC₅₀ values (concentration of the compound that inhibits 50% of radioligand binding) are calculated and converted to Ki values (inhibition constants).

Self-validating system: The inclusion of a known H3 receptor antagonist (e.g., pitolisant) as a positive control in each assay ensures the validity of the experimental results.

Mechanism of Action and Signaling Pathway

As an antagonist, the 3-Iodo-2'-methylbenzophenone analogs are expected to block the constitutive activity of the H3 receptor and prevent the binding of endogenous histamine. This will disinhibit the downstream signaling pathways.

The canonical signaling pathway for the histamine H3 receptor involves coupling to the Gi/o family of G proteins. Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect, thereby maintaining or increasing cAMP levels.

H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP levels decrease AC->cAMP Histamine Histamine Histamine->H3R Binds & Activates Analog 3-Iodo-2'-methylbenzophenone Analog (Antagonist) Analog->H3R Binds & Blocks

Caption: Antagonism of the Histamine H3 Receptor Signaling Pathway.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the investigation of 3-Iodo-2'-methylbenzophenone analogs as a novel class of histamine H3 receptor antagonists. By systematically exploring the structure-activity relationships, it will be possible to identify lead compounds with high potency and selectivity. Future studies should focus on in vivo evaluation of the most promising candidates to assess their pharmacokinetic properties and efficacy in relevant animal models of CNS disorders. The insights gained from this research will contribute to the development of new therapeutic agents for a range of unmet medical needs.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. [Link]

  • Benzophenone Derivatives and Related Compounds as Potent Histamine H3-receptor Antagonists and Potential PET/SPECT Ligands. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Alprazolam - Wikipedia. [Link]

  • Allosteric modulator – Knowledge and References. [Link]

Sources

Safety Operating Guide

3-Iodo-2'-methylbenzophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 3-Iodo-2'-methylbenzophenone .

Notice: As a Senior Application Scientist, I must clarify that while specific Safety Data Sheets (SDS) for custom synthesis intermediates like 3-Iodo-2'-methylbenzophenone may be proprietary or not widely indexed, its disposal protocol is strictly dictated by its chemical structure. It is classified as a Halogenated Aromatic Ketone . The presence of the iodine atom mandates its segregation into halogenated waste streams to prevent the formation of toxic byproducts during incineration and to comply with strict environmental regulations.[1]

Chemical Profile & Hazard Identification

Before disposal, you must validate the state of the material. This compound combines a benzophenone core with an iodine substituent, necessitating "Cradle-to-Grave" tracking.[1][2]

ParameterSpecificationOperational Implication
Chemical Class Halogenated Aromatic KetoneMUST be segregated from non-halogenated solvents/solids.[1][2][3][4]
Physical State Solid (Crystalline powder)Dust inhalation hazard; requires particulate-tight containment.[1][2]
Primary Hazards Irritant (Skin/Eye), Aquatic ToxicityDo not allow entry into drains or municipal water systems.[1][2][5]
RCRA Status Non-Listed (Likely), CharacteristicTreat as Hazardous Waste due to halogen content and toxicity.[1][2]
Disposal Method High-Temperature IncinerationRequired to safely mineralize the iodine and aromatic rings.[1][2]

Pre-Disposal Handling & Segregation

The Golden Rule: Never mix halogenated waste with non-halogenated waste.[6]

  • Why? Mixing a single gram of iodinated compound into a drum of non-halogenated solvent reclassifies the entire drum as halogenated waste, tripling disposal costs and complicating the incineration process.[1]

Step-by-Step Segregation Protocol
  • Isolate the Material:

    • Solid Waste: If the compound is pure or in a solid mixture (e.g., contaminated silica gel), place it in a dedicated wide-mouth jar.[1]

    • Liquid Waste: If dissolved in solvent (e.g., DCM, Ethyl Acetate), pour into the Halogenated Solvent carboy.[1]

  • Container Selection:

    • Solids: Use High-Density Polyethylene (HDPE) wide-mouth jars with screw-top lids.

    • Liquids: Use amber glass or HDPE carboys compatible with the solvent carrier.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.[4]

    • Mandatory Text: "Hazardous Waste - Halogenated Organic Solid" (or Liquid).

    • Constituents: List "3-Iodo-2'-methylbenzophenone" explicitly. Do not use abbreviations like "IMBP".

Disposal Workflow (Decision Matrix)

The following logic gate ensures the material ends up in the correct waste stream, minimizing cost and maximizing safety.

DisposalWorkflow Start Start: 3-Iodo-2'-methylbenzophenone Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Compound StateCheck->IsSolid Powder/Crystals IsLiquid Dissolved in Solution StateCheck->IsLiquid Reaction Mixture SolidPack Pack in HDPE Wide-Mouth Jar IsSolid->SolidPack LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Labeling Affix Hazardous Waste Tag: 'Contains Halogenated Organics' SolidPack->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, MeOH) LiquidCheck->NonHaloSolvent CombineHalo Add to HALOGENATED Waste Carboy HaloSolvent->CombineHalo ForceHalo RECLASSIFY as HALOGENATED Waste (Trace Iodine Contamination) NonHaloSolvent->ForceHalo CRITICAL STEP CombineHalo->Labeling ForceHalo->Labeling FinalDisp Ship for High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for classifying and packaging iodinated benzophenone waste. Note that adding this compound to a non-halogenated solvent forces the entire mixture into the Halogenated waste stream.[1]

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Lab Packing)

Use this for expired shelf stock, contaminated weighing boats, or solid reaction byproducts.[1]

  • Tare and Fill: Place a chemically resistant liner (polyethylene bag) inside a 5-gallon pail or use a direct HDPE jar.

  • Segregate Sharps: If the waste includes contaminated needles or glass, these must go into a separate Puncture-Proof Sharps Container , labeled "Sharps - Chemically Contaminated."

  • Seal and Tag: Screw the lid down tight. Complete the waste tag with the full chemical name and the approximate weight.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or flash chromatography fractions.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or reactive metals, as iodinated compounds can degrade or react under extreme conditions.

  • Funnel Safety: Use a funnel with a lid or a safety waste funnel (e.g., ECO-Funnel) to prevent evaporation.

  • Log It: Record the volume added to the carboy log sheet immediately.

    • Entry Example: "500 mL Dichloromethane containing ~2g 3-Iodo-2'-methylbenzophenone."[1][2]

Emergency Procedures: Spills & Exposure

In the event of a spill, the iodine content poses a risk of staining and potential sensitization.[1]

ScenarioResponse Action
Minor Solid Spill (<10g) 1. Don PPE (Nitrile gloves, Lab coat, Safety glasses).2.[1] Gently cover with wet paper towels to prevent dust.3. Scoop into a bag; label as hazardous waste.4. Clean area with soap and water.[3][4][5][7]
Major Solid Spill (>10g) 1. Evacuate the immediate area.2. Alert the Safety Officer.3. Use a HEPA-filter vacuum if available, or wet-sweep method.4.[1][2] Treat all cleanup materials as halogenated waste.
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][7] Iodine compounds can absorb through skin.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.[1][2] Available at: [Link]

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Available at: [Link][4]

  • ScienceMadness. Disposal of Organic Compounds: Halogenated Waste Protocols. Available at: [Link]

Sources

Personal protective equipment for handling 3-Iodo-2'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Iodo-2'-methylbenzophenone is a specialized halogenated diaryl ketone intermediate. Its primary utility lies in the chemically active carbon-iodine (C-I) bond, making it a critical electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).

Due to the presence of the iodine atom, this compound exhibits photosensitivity and potential instability under ambient light, necessitating specific handling protocols beyond standard organic safety.[1]

Property Data / Estimate
Chemical Structure Benzophenone core with an Iodine at position 3 and a Methyl group at position 2'
Molecular Formula C₁₄H₁₁IO
Molecular Weight ~322.14 g/mol
Physical State Solid (typically off-white to yellow powder) or viscous oil depending on purity/polymorph
Solubility Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water
Key Hazard Skin/Eye Irritant (Category 2/2A) , Photosensitive

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) of halogenated benzophenones.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Specific Chemical Risks[3]
  • Photolytic Deiodination: Aryl iodides are prone to homolytic cleavage of the C-I bond upon exposure to UV/visible light, liberating free iodine (

    
    ) and radical species. This degrades purity and can poison subsequent metal-catalyzed reactions [1].
    
  • Cross-Contamination: As a high-molecular-weight halogenated compound, dusts can persist on surfaces. Inhalation of dusts may deliver iodine-containing moieties to the respiratory tract.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Quant_Solid Quantity > 1g? Solid->Quant_Solid Solvent Solvent Type? Solution->Solvent No No Quant_Solid->No Trace Yes Yes Quant_Solid->Yes Bulk Std_PPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Resp_PPE Add Respiratory Protection: N95 or P100 Mask Penetrating Penetrating (e.g., DCM, THF) Solvent->Penetrating Benign Benign (e.g., Water, EtOH) Solvent->Benign Double_Glove Double Glove: Laminate inner + Nitrile outer Penetrating->Double_Glove Benign->Std_PPE No->Std_PPE Yes->Resp_PPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Detailed Specifications
ComponentRequirementTechnical Rationale
Hand Protection Nitrile (0.11 mm) for solids. Silver Shield/Laminate for solutions in DCM/THF.Aryl iodides are lipophilic. Standard nitrile degrades rapidly in chlorinated solvents used for these couplings.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Prevent ocular exposure to irritant dusts or splashes.
Respiratory N95/P100 (if powder) or Fume Hood.Halogenated dusts can cause sensitization or severe mucosal irritation.
Clothing 100% Cotton Lab Coat + Long Pants.Synthetic fibers may melt if a solvent fire occurs; cotton provides a barrier.

Operational Protocols

A. Storage & Stability[1][3][4][5]
  • Light: Store in amber glass vials or wrap clear containers in aluminum foil immediately upon receipt.

  • Atmosphere: Backfill with Argon or Nitrogen. The C-I bond is relatively stable to moisture but sensitive to radical formation favored by oxygen and light [2].

  • Temperature: Store at 2–8°C (Refrigerated) to maximize shelf-life, though stable at RT for short periods.

B. Weighing & Transfer (Step-by-Step)
  • Environment: Operate in a fume hood. Dim the hood lights or use red-light conditions if handling >5g for prolonged periods to prevent photo-degradation.

  • Static Control: Use an antistatic gun on the weighing boat and spatula. Halogenated powders are often static-prone and "jumpy."

  • Transfer:

    • Do not use metal spatulas if the compound is being weighed for a catalytic reaction (trace iron can interfere). Use porcelain or PTFE-coated spatulas .

    • Transfer immediately into the reaction vessel and seal.

C. Reaction Setup (Cross-Coupling Context)

Because this material is often used in Palladium-catalyzed coupling, oxygen exclusion is vital not just for the catalyst, but to prevent iodine liberation.

Reaction_Workflow Prep 1. Preparation: Dry Glassware + Amber Shielding Weigh 2. Weigh Reagents: Add 3-Iodo-2'-methylbenzophenone + Catalyst + Ligand Prep->Weigh In Hood Solvent 3. Solvent Addition: Degassed Solvent (Sparged) Weigh->Solvent Septum Seal Cycle 4. Inert Cycle: Evacuate/Backfill (Ar/N2) x3 Solvent->Cycle Schlenk Line Heat 5. Reaction: Heat to Temp (Oil Bath) Cycle->Heat Stirring

Figure 2: Optimized workflow for setting up Pd-catalyzed reactions with sensitive aryl iodides.

Emergency Response & Disposal

Spill Management
  • Evacuate the immediate area if dust is airborne.[2]

  • PPE Up: Don double nitrile gloves and N95 respirator.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) and sweep into a container.

    • Liquid: Absorb with vermiculite or sand.

  • Decontamination: Wipe surface with a 10% Sodium Thiosulfate solution. This reduces any free iodine (visible as brown/purple stain) to colorless iodide, minimizing toxicity [3].

Disposal
  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Clearly tag as "Contains Aryl Iodide."

  • Prohibition: Do not mix with strong oxidizers (e.g., nitric acid), as this will liberate toxic Iodine gas (

    
    ).
    

References

  • National Institutes of Health (NIH). Light-Sensitive Injectable Prescription Drugs & Stability.Link (Extrapolated for light sensitivity of iodinated compounds).

  • Organic Syntheses. Preparation of Aryl Iodides and Handling. Org.[3][4] Synth. Coll. Vol. 10, p. 500. Link

  • Fisher Scientific. Sodium Thiosulfate Safety Data Sheet (Iodine Neutralizer).Link

  • Sigma-Aldrich. Safety Data Sheet: Benzophenone Derivatives.Link (General Hazard Class Reference).

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.